molecular formula C5H6Cl2O B056625 2-Chloro-1-(1-chlorocyclopropyl)ethanone CAS No. 120983-72-4

2-Chloro-1-(1-chlorocyclopropyl)ethanone

Cat. No.: B056625
CAS No.: 120983-72-4
M. Wt: 153 g/mol
InChI Key: VHHGLRZRRBYTNE-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-chlorocyclopropyl)ethanone is a high-value specialty chemical that serves as a critical synthetic intermediate in advanced chemical research, particularly in the development of agrochemicals and pharmaceuticals . Its reactive ketone structure, featuring halogen substituents, makes it a versatile building block for constructing complex molecules that require a cyclopropyl group, a motif known to enhance biological activity and metabolic stability . A primary and significant application of this compound is in the synthesis of Prothioconazole, a novel broad-spectrum triazolethione fungicide developed by Bayer . The cyclopropane ring is instrumental in the fungicidal activity of the final molecule, helping to protect crops and ensure food security . In pharmaceutical research, this ketone intermediate is instrumental in developing Active Pharmaceutical Ingredients (APIs), especially in the fields of oncology and central nervous system (CNS) disorders . Its specificity and reactivity profile align with modern trends in precision and green chemistry, as it can enable synthetic routes with minimal byproduct formation and high efficiency . The compound's utility is further amplified by ongoing advancements in synthetic methodology. Recent patents describe improved, environmentally conscious manufacturing processes that use chlorine gas and metallic aluminum catalysts, which avoid generating sulfur dioxide and improve reaction selectivity and yield . For researchers, this compound represents a key reagent for accessing sophisticated molecular architectures in both discovery and process chemistry. Its role in the value chain of novel molecule development underscores its importance for R&D teams striving for innovation in targeted therapies and sustainable agrochemical solutions . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(1-chlorocyclopropyl)ethanone
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InChI

InChI=1S/C5H6Cl2O/c6-3-4(8)5(7)1-2-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VHHGLRZRRBYTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O
Source PubChem
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DSSTOX Substance ID

DTXSID50888254
Record name Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-
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Molecular Weight

153.00 g/mol
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Physical Description

Liquid
Record name Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-
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CAS No.

120983-72-4
Record name 2-Chloro-1-(1-chlorocyclopropyl)ethanone
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Record name Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-
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Record name Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-
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Record name 2-Chloro-1-(1-chlorocyclopropyl)-1-ethanone
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS 120983-72-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-1-(1-chlorocyclopropyl)ethanone, CAS 120983-72-4, is a highly functionalized ketone that has emerged as a critical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[1] Its unique molecular architecture, featuring a strained cyclopropyl ring and two reactive chlorine atoms, provides a versatile platform for constructing complex molecular frameworks.[1][2] This guide offers a comprehensive technical overview, covering its physicochemical properties, industrial synthesis pathways, core reactivity, and primary application as a key building block for the broad-spectrum fungicide, prothioconazole.[3][4] Detailed protocols, mechanistic insights, and analytical methodologies are presented to provide researchers with a practical and in-depth understanding of this important chemical entity.

Introduction: A Keystone Synthetic Intermediate

This compound is an organic compound whose strategic importance lies in its role as a precursor for sophisticated chemical synthesis.[5] The presence of an α-chloro ketone moiety makes it highly susceptible to nucleophilic substitution, while the 1-chlorocyclopropyl group is a key pharmacophore in certain biologically active molecules, known to enhance metabolic stability and efficacy.[1] Its primary and most economically significant application is in the industrial production of prothioconazole, a leading triazolethione fungicide developed by Bayer to protect a wide range of crops.[1][3]

Nomenclature and Identifiers:

  • Systematic IUPAC Name: this compound

  • CAS Number: 120983-72-4

  • Molecular Formula: C₅H₆Cl₂O[6]

  • Molecular Weight: 153.01 g/mol [7]

  • InChI Key: VHHGLRZRRBYTNE-UHFFFAOYSA-N[1]

Physicochemical Properties & Spectral Data

Understanding the physical properties and spectral signature of this compound is fundamental for its handling, reaction monitoring, and quality control. The compound is typically a colorless to light yellow liquid under standard conditions.[5][8]

Table 1: Physicochemical Properties

Property Value Source
Appearance Colorless to light yellow liquid [8]
Boiling Point 201.96 °C at 760 mmHg [6]
Density 1.351 g/cm³ [6]
Flash Point 79.24 °C [6]
Water Solubility 5.91 g/L at 20°C [6]

| Storage | 2-8°C under inert atmosphere |[6] |

Spectral Analysis: Deciphering the Structure
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides clear structural confirmation. The chloromethyl protons (-CH₂Cl) are expected to present as a singlet downfield due to the strong electron-withdrawing effects of the adjacent carbonyl and chlorine atom. The four protons on the diastereotopic cyclopropane ring typically appear as a series of complex multiplets in the more shielded, upfield region of the spectrum.[1]

  • ¹³C NMR Spectroscopy: Predicted ¹³C NMR data reveal key signals for the carbonyl carbon (C=O) around 200-210 ppm, the chloromethyl carbon (-CH₂Cl) at 45-55 ppm, the quaternary chlorinated cyclopropyl carbon at 60-70 ppm, and the cyclopropyl methylene carbons (-CH₂-) between 20-30 ppm.[1]

  • Infrared (IR) Spectroscopy: IR analysis is crucial for identifying functional groups. A strong, characteristic absorption band is observed for the carbonyl (C=O) stretching vibration, typically around 1720 cm⁻¹. Additional bands corresponding to C-Cl stretching vibrations are also present.[1]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. Due to the presence of two chlorine atoms, the mass spectrum exhibits a characteristic isotopic pattern for the molecular ion peak [M]⁺. LC-MS analysis has reported a protonated molecule [M+H]⁺ at m/z 154.0019, consistent with the expected molecular weight.[1]

Synthesis and Manufacturing Pathway

The industrial synthesis of this compound has been refined to maximize yield and purity while minimizing byproducts.[2] The most common and economically viable route involves the direct, controlled chlorination of a readily available precursor.

Core Synthesis Route: Chlorination of Cyclopropyl Methyl Ketone

The dominant manufacturing process starts with cyclopropyl methyl ketone, which undergoes a catalyzed chlorination reaction.[3][4] This process is designed to introduce chlorine atoms at both the α-position of the ketone and the tertiary carbon of the cyclopropyl ring.

G cluster_0 Synthesis Workflow A Cyclopropyl Methyl Ketone (Starting Material) B Chlorination Reaction (+ Cl₂, Catalyst) A->B Reagents C Crude Product Mixture (Containing I, II, III) B->C Yields Mixture D Reduced Pressure Distillation (Solvent Removal) C->D E Fractional Rectification D->E F Pure this compound (Target Product, >95%) E->F 99-102°C fraction G Byproducts for Recycle/Disposal (e.g., Dichloro-derivative) E->G Other fractions

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is based on methodologies described in recent patents, which emphasize efficiency and control over the reaction profile.[3][4]

Objective: To synthesize this compound with high purity.

Materials:

  • Cyclopropyl methyl ketone (1.0 eq)

  • Solvent (e.g., Dichloromethane)

  • Catalyst (e.g., a compound containing metallic aluminum)[3][4]

  • Chlorine gas (2.0-2.5 eq)[3]

  • Four-neck reaction flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and condenser connected to a tail gas absorption unit.

Procedure:

  • Charging the Reactor: Charge the four-neck flask with cyclopropyl methyl ketone and the selected solvent (e.g., dichloromethane).[3]

  • Catalyst Addition & Cooling: Add the metallic aluminum-containing catalyst. Begin stirring and cool the reaction mixture to the target temperature range of -5 to 15°C.[3]

  • Chlorination: Introduce chlorine gas at a controlled rate (e.g., 20-80 g/h), ensuring the reaction temperature is maintained within the specified range.[3]

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using gas chromatography (GC). The reaction is complete when the desired ratio of the target product to starting material and byproducts (like 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone) is achieved.[3] A typical reaction time is 3-10 hours.[3][9]

  • Work-up: Once the reaction is complete, stop the chlorine gas flow and slowly raise the temperature to approximately 30°C.

  • Purification: a. Solvent Removal: Remove the solvent via distillation under reduced pressure.[3] b. Fractional Distillation: Purify the crude product by fractional distillation (rectification) under high vacuum (-0.1 MPa). Collect the fraction boiling between 100-102°C, which corresponds to the high-purity this compound.[3][4] The final product yield can reach upwards of 90% with a purity of >96%.[3][4]

Causality Insight: The use of a metallic aluminum catalyst is a key innovation that improves reaction selectivity and yield, avoiding harsher conditions that could lead to more byproducts.[1][3] Precise temperature control is critical; lower temperatures favor the desired chlorination pathway, while higher temperatures can increase the formation of the undesired 2,2-dichloro byproduct.[1]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its high electrophilicity at the α-carbon.[2] This makes it an excellent substrate for nucleophilic substitution reactions, which is the cornerstone of its application.

Primary Reaction: Nucleophilic Substitution

The most important reaction is the displacement of the α-chlorine atom by a nucleophile.[1] This is a classic Sₙ2 reaction where an electron-rich species attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion as a leaving group.[1]

G reactant This compound (Electrophile) product Substituted Product (e.g., Triazole Adduct) reactant->product Sₙ2 Attack nucleophile Nucleophile (e.g., 1,2,4-Triazole) nucleophile->product leaving_group Chloride Ion (Cl⁻) (Leaving Group) product->leaving_group Displacement

Caption: Mechanism of nucleophilic substitution at the α-carbon.

This reactivity is the key step in the synthesis of prothioconazole, where the nucleophile is 1,2,4-triazole.[10][11] The reaction is typically carried out in the presence of an acid-binding agent (a base) to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[10][12]

Core Application: Synthesis of Prothioconazole

The principal industrial use of this compound is as an indispensable intermediate for the fungicide prothioconazole.[5][6][9]

G A This compound (CAS 120983-72-4) C Nucleophilic Substitution (N-Alkylation) A->C B 1,2,4-Triazole B->C D 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone (Key Intermediate) C->D E Further Synthetic Steps (e.g., Grignard reaction, cyclization) D->E F Prothioconazole (Final Product) E->F

Caption: Role of CAS 120983-72-4 in the prothioconazole synthesis pathway.

Protocol: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone

This protocol details the conversion of the title compound to the next key intermediate for prothioconazole.[10]

Objective: To synthesize the N-alkylated triazole intermediate with high yield and purity.

Materials:

  • This compound (1.0 eq)

  • 1,2,4-Triazole (1.0-4.0 eq)[12]

  • Acid-binding agent (e.g., K₂CO₃, Na₂CO₃) (1.0-3.0 eq)[12]

  • Inert organic solvent (e.g., Acetone, Acetonitrile)

  • Phase Transfer Catalyst (PTC) (optional, e.g., crown ethers, PEGs)[13]

Procedure:

  • Setup: In a reaction vessel, suspend 1,2,4-triazole and the acid-binding agent in the chosen solvent.

  • Reagent Addition: Add this compound to the suspension. If using a PTC, add it at this stage.

  • Reaction: Heat the mixture to a temperature between 20-100°C and stir for several hours (e.g., 5-7 hours).[12][13]

  • Monitoring (Self-Validation): Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone.[10]

Causality Insight: The choice of base and solvent is crucial for success. Anhydrous conditions are preferred to prevent hydrolysis of the starting material. The use of a phase transfer catalyst can be instrumental in reactions where the triazole salt has low solubility in the organic solvent, significantly accelerating the reaction rate and improving yields to near-quantitative levels.[10][13]

Analytical Quality Control

Ensuring the purity of this compound is critical for its effective use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for quality control.

Table 2: Example Analytical Method Parameters

Method Column Mobile Phase Detection
HPLC Reverse Phase (e.g., Newcrom R1, C18) Acetonitrile/Water with an acid modifier (e.g., phosphoric or formic acid) UV (e.g., 210 nm)
GC Capillary column (e.g., DB-5) Helium carrier gas Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Source:[14]

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires careful handling.[15]

  • Hazards: The compound is classified as toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[15][16] It is also suspected of causing genetic defects and is very toxic to aquatic life.[15]

  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[15][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and protective clothing.[15][16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure long-term stability.[6]

  • Spills: In case of a spill, evacuate the area. Use non-sparking tools and absorbent material for cleanup. Prevent the chemical from entering drains.[15]

Conclusion

This compound (CAS 120983-72-4) is more than a simple chemical; it is an enabling tool for modern chemistry. Its well-defined reactivity, combined with optimized manufacturing processes, makes it a cornerstone intermediate for the agrochemical industry, particularly in the production of prothioconazole. For researchers and process chemists, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in developing innovative and effective chemical solutions.

References

An In-Depth Technical Guide to 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4), a key chemical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. This guide delves into its chemical properties, synthesis methodologies, spectroscopic profile, and reactivity, with a focus on providing practical insights for laboratory and process development applications. Safety protocols and handling procedures for this reactive α-chloroketone are also detailed to ensure safe laboratory practice.

Introduction

This compound is a bifunctional organic compound featuring a strained cyclopropyl ring and a reactive α-chloroketone moiety.[1] This unique structural combination makes it a valuable building block in organic synthesis. Its primary industrial significance lies in its role as a critical precursor to Prothioconazole, a broad-spectrum triazolethione fungicide developed by Bayer.[2][3] The cyclopropyl group is known to enhance biological activity and metabolic stability in final products, making this intermediate particularly relevant in the design of novel bioactive molecules.[4] This guide aims to consolidate the available technical information on this compound to support ongoing research and development efforts.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid at room temperature.[5] A compilation of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 120983-72-4[3]
Molecular Formula C₅H₆Cl₂O[3]
Molecular Weight 153.01 g/mol [3]
Appearance Colorless to light yellow liquid[5]
Boiling Point 201.961 °C at 760 mmHg (Predicted)[6]
100-102 °C at -0.1 MPa[7]
Density 1.351 g/cm³ (Predicted)[6]
Water Solubility 5.91 g/L at 20 °C[6]
Flash Point 79.235 °C[6]
Refractive Index 1.493[6]
Storage Temperature 2-8 °C under inert gas[6][8]
InChI Key VHHGLRZRRBYTNE-UHFFFAOYSA-N[8]
SMILES C1CC1(C(=O)CCl)Cl[9]
Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

  • ¹H NMR (Nuclear Magnetic Resonance): A patent provides the following experimental data for the proton NMR spectrum.[7]

    • ¹H NMR (400 MHz, CDCl₃) δ ppm: 4.54 (s, 2H, -C(=O)CH₂Cl), 1.62 (m, 2H, cyclopropyl-CH₂), 1.36 (m, 2H, cyclopropyl-CH₂).

    • Interpretation: The singlet at 4.54 ppm corresponds to the two protons of the chloromethyl group adjacent to the carbonyl. The two multiplets in the upfield region are characteristic of the diastereotopic protons on the cyclopropane ring.[4]

    • C=O (ketone): ~198-202 ppm

    • -CH₂Cl (chloromethyl): ~45-49 ppm

    • C-Cl (quaternary cyclopropyl): ~60-65 ppm

    • -CH₂- (cyclopropyl): ~20-25 ppm

  • IR (Infrared) Spectroscopy (Predicted): An experimental IR spectrum is not available. A predicted spectrum would show characteristic absorption bands:

    • C=O stretch (ketone): A strong absorption band around 1710-1730 cm⁻¹.

    • C-Cl stretch: Absorption bands in the region of 600-800 cm⁻¹.

    • C-H stretch (cyclopropyl): Bands typically above 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • LC-MS: A patent reports an [M+H]⁺ ion at m/z 154.0019, which is consistent with the protonated molecule.[7]

    • Predicted Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to undergo α-cleavage, a common fragmentation pathway for ketones. The primary fragment ions would likely result from the loss of the chloromethyl radical (•CH₂Cl) or the cyclopropyl radical (•C₃H₄Cl).

      • α-Cleavage (loss of •CH₂Cl): This would lead to the formation of a 1-chlorocyclopropyl acylium ion.

      • α-Cleavage (loss of •C₃H₄Cl): This would result in the formation of the chloroacetyl cation.

Synthesis Methodologies

The primary route for the synthesis of this compound involves the chlorination of a suitable cyclopropyl ketone precursor. Modern methods have focused on improving yield and selectivity while minimizing hazardous byproducts.[1]

Chlorination of Cyclopropyl Methyl Ketone

A recently patented method describes a high-yield synthesis starting from cyclopropyl methyl ketone.[7] This process involves a double chlorination, first on the cyclopropyl ring and then on the methyl group.

Synthesis Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone This compound This compound Cyclopropyl Methyl Ketone->this compound Cl₂, Metal Aluminum Catalyst (e.g., MeAlCl₂, Me₂AlCl) Dichloromethane, -5 to 15 °C

Caption: Synthesis of the target compound from cyclopropyl methyl ketone.

Experimental Protocol:

  • Reaction Setup: A multi-necked flask is equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser connected to a gas trap (for absorbing HCl and excess chlorine).

  • Charging Reactants: The flask is charged with cyclopropyl methyl ketone and a solvent such as dichloromethane.[7]

  • Cooling: The mixture is cooled to a temperature between -5 °C and 15 °C.[7]

  • Catalyst Addition: A metallic aluminum-containing catalyst (e.g., MeAlCl₂ or Me₂AlCl) is added to the stirred solution.[7]

  • Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction progress is monitored by gas chromatography (GC) to observe the formation of the desired product and intermediates like 1-(1-chlorocyclopropyl)ethanone.[7]

  • Work-up: Upon completion, the reaction mixture is warmed to room temperature, and the solvent is removed by distillation under reduced pressure.[7]

  • Purification: The crude product is purified by vacuum distillation, with the fraction collected at 100-102 °C under -0.1 MPa yielding the pure this compound.[7] This method reports yields upwards of 90%.[7]

Chlorination of 1-(1-Chlorocyclopropyl)ethanone

An alternative approach involves the selective α-chlorination of 1-(1-chlorocyclopropyl)ethanone. This method is often cited in older literature and can utilize chlorinating agents like sulfuryl chloride (SO₂Cl₂).[7] However, this method is less favored in modern industrial processes due to lower yields (around 75%) and the generation of corrosive and toxic byproducts like sulfur dioxide and hydrogen chloride.[7]

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the two carbon atoms bearing chlorine atoms and the carbonyl carbon.

Nucleophilic Substitution at the α-Carbon

As a classic α-haloketone, the compound readily undergoes nucleophilic substitution reactions at the α-carbon (the -CH₂Cl group).[4] The electron-withdrawing effect of the adjacent carbonyl group makes this carbon highly susceptible to attack by nucleophiles.

Reactivity Target_Compound This compound Nucleophile Nucleophile (Nu⁻) Substituted_Product Substituted Product Target_CompoundNucleophile Target_CompoundNucleophile Target_CompoundNucleophile->Substituted_Product Sɴ2 Reaction

Caption: General nucleophilic substitution at the α-carbon.

This reactivity is central to its application in the synthesis of prothioconazole, where the nucleophile is 1,2,4-triazole. The reaction proceeds via a nucleophilic attack of a nitrogen atom from the triazole ring, displacing the chloride ion.[2]

Reactions Involving the Cyclopropyl Ring

The 1-chlorocyclopropyl ketone moiety also possesses unique reactivity. The strained three-membered ring can undergo ring-opening reactions under certain conditions, often catalyzed by Lewis acids or transition metals.[10] The presence of the chlorine atom on the cyclopropyl ring can influence this reactivity. While stable under typical nucleophilic substitution conditions, strong Lewis acids or certain reductive conditions could potentially lead to the opening of the cyclopropyl ring, yielding linear ketone derivatives.

Other Potential Reactions
  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives after an acidic workup.

  • Reactions at the Carbonyl Group: The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol or addition of organometallic reagents. However, these reactions must be compatible with the two reactive C-Cl bonds.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate precautions. As a reactive α-chloroketone, it should be treated as a potential alkylating agent, which are often toxic and may have mutagenic or carcinogenic properties.

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3H301: Toxic if swallowed
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage
Acute Toxicity, Inhalation 1H330: Fatal if inhaled
Skin Sensitization 1H317: May cause an allergic skin reaction
Germ Cell Mutagenicity 2H341: Suspected of causing genetic defects
Reproductive Toxicity 2H361: Suspected of damaging fertility or the unborn child
Aquatic Hazard (Acute) 1H400: Very toxic to aquatic life
Aquatic Hazard (Chronic) 1H410: Very toxic to aquatic life with long lasting effects

(Source: ChemicalBook Safety Data Sheet)

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin and Body Protection: A lab coat, closed-toe shoes, and additional protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.

Handling and Storage
  • Handle only in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6] Recommended storage is at 2-8 °C under an inert atmosphere.[6][8]

  • Keep away from heat, sparks, and open flames.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. As a halogenated organic compound, it should be collected in a designated hazardous waste container for incineration. Do not dispose of it down the drain.

Conclusion

This compound is a synthetically valuable intermediate with a rich and diverse reactivity profile. Its importance in the agrochemical industry, particularly for the production of prothioconazole, underscores the need for a thorough understanding of its chemical properties. This guide provides a consolidated resource for researchers, covering its synthesis, characterization, reactivity, and safe handling. As the demand for novel, structurally complex molecules in drug discovery and materials science continues to grow, the utility of such versatile building blocks is expected to expand.

References

2-Chloro-1-(1-chlorocyclopropyl)ethanone molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Introduction

This compound (CAS No. 120983-72-4) is a highly significant chemical intermediate, playing a pivotal role in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries.[1][2][3][4] Its unique molecular architecture, featuring a strained cyclopropane ring and two reactive chlorine atoms, makes it an exceptionally versatile building block.[1] This guide provides a comprehensive technical overview of its molecular structure, chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a precursor to the broad-spectrum fungicide, prothioconazole.[1][5][6][7]

Molecular Structure and Physicochemical Properties

The reactivity and utility of this compound are direct consequences of its distinct structure, which combines a chloroacetyl group with a 1-chlorocyclopropyl moiety.[6] The presence of two chlorine atoms significantly enhances the electrophilicity of the molecule, making it highly susceptible to nucleophilic attack.[1] The strained three-membered cyclopropyl ring is a key functional group known to enhance biological activity and metabolic stability in final products.[7]

Key Physicochemical Data

A summary of the compound's key physical and chemical properties is presented below for quick reference.

PropertyValue
Molecular Formula C₅H₆Cl₂O[5][6][8]
Molecular Weight 153.01 g/mol [5][9]
Boiling Point 201.961 °C at 760 mmHg[6][8]
Density 1.351 g/cm³[6]
Flash Point 79.235 °C[6][8]
Water Solubility 5.91 g/L at 20°C[6][8]
Refractive Index 1.493[6][8]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[6][8][9]

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// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; Cl1 [label="Cl"]; C4 [label="C"]; Cl2 [label="Cl"]; C5 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0!"]; O1 [pos="1.7,0.8!"]; Cl1 [pos="2.0,-0.8!"]; C3 [pos="-1.2,0!"]; C4 [pos="-1.8,1!"]; C5 [pos="-2.4,0!"]; Cl2 [pos="-1.2,-1.2!"]; H1 [pos="-1.5,1.8!"]; H2 [pos="-2.3,1.3!"]; H3 [pos="-2.7,-0.8!"]; H4 [pos="-3.1,0.3!"]; H5 [pos="1.5, -1.5!"]; H6 [pos="2.5, -1.1!"];

// Bonds C1 -- C2 [label=""]; C2 -- O1 [style=double]; C2 -- Cl1; C1 -- C3; C3 -- C4; C4 -- C5; C5 -- C3; C3 -- Cl2; C4 -- H1; C4 -- H2; C5 -- H3; C5 -- H4; // This is a simplified 2D representation; H5 and H6 are not directly bonded to Cl1// They are meant to represent the CH2Cl group, but dot language is limited for complex structures.// For clarity, let's represent the CH2Cl group differently.// Let's try a clearer representation node [shape=circle, label="", width=0.1, height=0.1, style=filled, fillcolor="#202124"]; C_alpha [pos="1,0!"]; C_beta [pos="2.2,0!"]; C_gamma1 [pos="-0.5,0!"]; C_gamma2 [pos="-1.5,0.8!"]; C_gamma3 [pos="-1.5,-0.8!"];

node [shape=plaintext, fontcolor="#202124"]; O_label [pos="0.7, 1.0!", label="O"]; Cl_alpha_label [pos="3.2, 0!", label="Cl"]; Cl_gamma_label [pos="-0.5, -1.0!", label="Cl"]; CH2_label [pos="2.2, 0.5!", label="CH₂"]; C_gamma1_label [pos="-0.5, 0.3!", label="C"]; C_gamma2_label [pos="-1.8, 1.1!", label="CH₂"]; C_gamma3_label [pos="-1.8, -1.1!", label="CH₂"]; C_O_label [pos="1, 0.3!", label="C"];

// Bonds edge [color="#202124"]; C_O_label -- O_label [style=double, len=0.5]; C_O_label -- C_alpha; C_alpha -- CH2_label; CH2_label -- Cl_alpha_label; C_O_label -- C_gamma1_label; C_gamma1_label -- Cl_gamma_label; C_gamma1_label -- C_gamma2_label; C_gamma2_label -- C_gamma3_label; C_gamma3_label -- C_gamma1_label; }

Caption: 2D structure of this compound.

Synthesis and Industrial Production

Modern synthesis methods for this compound have been optimized to achieve high yields and purity, crucial for its use in regulated industries.[1] A prevalent industrial method involves the direct chlorination of cyclopropyl methyl ketone.[1][10] This process has seen advancements to create cleaner reaction pathways, for instance, by using specific catalysts to improve selectivity and reduce the formation of di- and tri-chlorinated impurities.[10][11]

Representative Synthesis Protocol

A patented method highlights an efficient synthesis process that avoids harsh reagents like sulfuryl chloride, which can produce toxic byproducts.[10]

  • Reaction Setup: Charge a four-neck flask with cyclopropyl methyl ketone (1.0 eq) and dichloromethane as the solvent.

  • Catalyst Addition: Cool the mixture to approximately 15°C and add a catalyst, such as a compound containing metallic aluminum (e.g., MeAlCl₂).[10][11]

  • Chlorination: Introduce chlorine gas at a controlled rate while maintaining the reaction temperature. The reaction is monitored by gas chromatography to track the formation of the desired product and byproducts.[10][11]

  • Workup: Upon completion, the reaction mixture is slowly warmed to distill off the dichloromethane under reduced pressure.[10][11]

  • Purification: The crude product is then subjected to vacuum distillation. The fraction collected between 100-102°C under -0.1 MPa vacuum yields the final product with high purity (typically >96%).[10][11] This method can achieve yields exceeding 90%.[10]

G cluster_start Starting Materials cluster_process Process Steps cluster_end Products Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone Reaction Chlorination Reaction (15°C, Controlled Rate) Cyclopropyl Methyl Ketone->Reaction Dichloromethane Dichloromethane Dichloromethane->Reaction Chlorine Gas Chlorine Gas Chlorine Gas->Reaction Catalyst (e.g., MeAlCl₂) Catalyst (e.g., MeAlCl₂) Catalyst (e.g., MeAlCl₂)->Reaction Solvent_Removal Reduced Pressure Distillation Reaction->Solvent_Removal Purification Vacuum Rectification (100-102°C @ -0.1 MPa) Solvent_Removal->Purification Final_Product This compound (>96% Purity) Purification->Final_Product Byproducts Side-fractions for recycling Purification->Byproducts

Caption: Optimized synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is dominated by its two electrophilic centers, making it an excellent substrate for nucleophilic substitution reactions .[1][7]

  • α-Chloro Ketone Moiety: The chlorine atom on the carbon adjacent to the carbonyl group (the α-position) is highly activated towards displacement by nucleophiles. This reactivity is central to its application in forming heterocyclic structures.

  • 1-Chlorocyclopropyl Group: The chlorine atom directly attached to the cyclopropane ring is less reactive than the α-chloro substituent but can still participate in substitution reactions under specific conditions.

A prime example of its utility is in the Hantzsch thiazole synthesis . Reacting this compound with thiourea leads to a cyclocondensation reaction, forming 2-amino-4-(1-chlorocyclopropyl)thiazole.[7] This pathway is fundamental for creating thiazole-containing compounds, which are prevalent in medicinal chemistry.[7]

Core Applications in Agrochemical and Drug Development

The commercial significance of this compound is overwhelmingly tied to its role as a key intermediate in the synthesis of prothioconazole, a highly effective triazolethione fungicide developed by Bayer.[5][6][7]

Synthesis of Prothioconazole Precursor

The synthesis of the direct precursor to prothioconazole involves a nucleophilic substitution reaction where the α-chlorine atom is displaced by the nitrogen of a 1,2,4-triazole ring.[7] This reaction has been optimized for industrial-scale production to achieve high yields.[7]

G A This compound C Nucleophilic Substitution A->C B 1,2,4-Triazole B->C D 1-(1-chlorocyclopropyl)-2- (1,2,4-triazol-1-yl)ethanone (Prothioconazole Precursor) C->D E HCl (byproduct) C->E

Caption: Reaction pathway to a key prothioconazole intermediate.

Beyond agrochemicals, the compound is valuable in pharmaceutical research for developing Active Pharmaceutical Ingredients (APIs), particularly for oncology and central nervous system (CNS) disorders.[7] The inclusion of the cyclopropyl motif is a well-established strategy in drug design to improve potency and pharmacokinetic properties.[7]

Spectroscopic Characterization Profile

While detailed spectral data requires experimental acquisition, the molecular structure allows for predictable spectroscopic signatures.

  • Proton NMR (¹H NMR): The spectrum is expected to show a singlet for the methylene protons (-CH₂Cl), shifted downfield due to the strong electron-withdrawing effects of the adjacent carbonyl group and chlorine atom.[7] The four protons on the cyclopropane ring are diastereotopic and would appear as complex multiplets in the upfield region.[7]

  • Mass Spectrometry (LC-MS): In mass spectrometry analysis, the compound is expected to show a protonated molecular ion peak [M+H]⁺ at approximately m/z 154.0019.[10]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling in a controlled environment.

  • Hazards: It is classified as toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[12][13] It may also cause an allergic skin reaction and is suspected of causing genetic defects and damaging fertility.[12] The compound is very toxic to aquatic life with long-lasting effects.[12][13]

  • Handling: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[12][14] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and flame-resistant clothing, is mandatory.[12]

  • Storage: The compound should be stored in a tightly closed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, with recommended temperatures between 2-8°C.[2][6][9]

Conclusion

This compound stands out as a high-value chemical intermediate due to its unique structural features that impart significant reactivity. Its role as an essential building block in the synthesis of the fungicide prothioconazole underscores its importance in the agrochemical sector. Furthermore, its utility in creating complex molecular architectures makes it a valuable tool for researchers and scientists in drug discovery and development. Proper understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential safely and efficiently.

References

Spectroscopic Characterization of 2-Chloro-1-(1-chlorocyclopropyl)ethanone: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-(1-chlorocyclopropyl)ethanone is a halogenated ketone of interest in synthetic chemistry, potentially serving as a versatile building block for more complex molecules in agrochemical and pharmaceutical development. Its unique structure, featuring a strained cyclopropyl ring and two distinct chlorine atoms, presents a compelling case for detailed spectroscopic analysis. Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Predicted Spectroscopic Summary

The structure of this compound dictates its entire spectroscopic profile. The key features include:

  • A carbonyl group (C=O) , which will be a dominant feature in both ¹³C NMR and IR spectra.

  • A chloromethyl group (-CH₂Cl) adjacent to the carbonyl, giving rise to a characteristic singlet in ¹H NMR and a distinct resonance in ¹³C NMR.

  • A 1-chlorocyclopropyl group , a strained three-membered ring with a quaternary carbon bonded to a chlorine atom and two diastereotopic methylene protons. This asymmetry is crucial and will lead to distinct signals in the NMR spectra.

The interplay of these functional groups is summarized in the predicted data table below.

Table 1: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Value / Observation Rationale
¹H NMR Chemical Shift (δ) - CH₂Cl~4.3 - 4.8 ppmThe protons of the chloromethyl group are adjacent to an electron-withdrawing carbonyl group, which deshields them significantly, shifting their resonance downfield. Expected multiplicity is a singlet as there are no adjacent protons.
Chemical Shift (δ) - CH₂ (cyclopropyl)~1.2 - 1.8 ppm (2 distinct multiplets)Protons on a cyclopropyl ring are typically shielded and appear upfield. Due to the chiral center (C1 of the cyclopropyl ring is not shown, but the molecule is chiral), the two protons on C2 and the two on C3 are diastereotopic. They will appear as two separate multiplets, likely complex due to germinal and cis/trans coupling.
¹³C NMR Chemical Shift (δ) - C=O~195 - 205 ppmThe carbonyl carbon of a ketone is highly deshielded and appears significantly downfield. The presence of an adjacent electronegative chlorine atom on the cyclopropyl ring further enhances this effect.
Chemical Shift (δ) - C-Cl (cyclopropyl)~60 - 70 ppmThis is a quaternary carbon bonded to a chlorine atom. Its chemical shift is influenced by the halogen and the strained ring system.
Chemical Shift (δ) - CH₂Cl~45 - 55 ppmThe carbon of the chloromethyl group is directly attached to chlorine and adjacent to the carbonyl, leading to a downfield shift.
Chemical Shift (δ) - CH₂ (cyclopropyl)~20 - 30 ppmThe methylene carbons of the cyclopropyl ring are shielded and appear in the aliphatic region. Due to the molecule's asymmetry, two distinct signals are expected.
IR Spectroscopy C=O Stretch~1715 - 1735 cm⁻¹ (Strong)The carbonyl stretch is one of the most intense and reliable absorptions in an IR spectrum. Conjugation with the cyclopropyl ring may slightly lower the frequency compared to a simple aliphatic ketone.
C-Cl Stretch~650 - 800 cm⁻¹ (Medium-Strong)Two distinct C-Cl bonds are present. The alkyl C-Cl stretch (from CH₂Cl) and the cyclopropyl C-Cl stretch will likely appear in this region. The exact positions can be complex, but their presence is a key diagnostic feature.
Mass Spectrometry (EI) Molecular Ion (M⁺) Clusterm/z 152, 154, 156The molecule contains two chlorine atoms. The isotopic abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%) will result in a characteristic M⁺, M+2, and M+4 peak cluster with an approximate ratio of 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.
Key Fragmentationm/z 117/119 [M-Cl]⁺, m/z 103/105 [M-CH₂Cl]⁺, m/z 77 [C₄H₄Cl]⁺, m/z 49 [CH₂Cl]⁺The most likely fragmentation pathways involve the loss of a chlorine radical, the chloromethyl radical, or cleavage of the cyclopropyl ring. The fragments containing one chlorine atom will exhibit a characteristic M, M+2 pattern with a ~3:1 ratio. The fragment corresponding to the acylium ion derived from the chlorocyclopropyl ring is also expected.

Methodologies for Spectroscopic Data Acquisition and Validation

To obtain reliable and reproducible data, rigorous experimental protocols are essential. The following sections detail the standard operating procedures for acquiring NMR, IR, and MS data for a novel compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform). The choice of solvent is critical; CDCl₃ is a good starting point as it is relatively non-polar and effectively dissolves many organic compounds. Add a small amount of an internal standard, such as Tetramethylsilane (TMS, 0 ppm), if quantitative analysis or precise referencing is required.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclopropyl protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Validation and Interpretation:

    • Cross-Verification: The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the structure. The integration in the ¹H spectrum should match the number of protons in each environment.

    • Advanced Experiments: If assignments are ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling relationships, and HSQC (Heteronuclear Single Quantum Coherence) can correlate each proton with its directly attached carbon. This provides an internal, self-validating system for structural assignment.

Workflow Diagram: NMR Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis cluster_val Validation prep Dissolve 5-10 mg in ~0.6 mL CDCl₃ acq_h1 ¹H NMR (16 Scans) prep->acq_h1 acq_c13 ¹³C NMR (1024+ Scans) acq_2d 2D NMR (COSY, HSQC) (If needed) proc Fourier Transform, Phasing, Baseline Correction acq_2d->proc integ Integration & Peak Picking proc->integ assign Structural Assignment integ->assign val Cross-reference ¹H, ¹³C, & 2D data assign->val

Caption: Workflow for NMR data acquisition and validation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: For a liquid sample, the easiest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Scan: Perform a background scan of the empty instrument (or with the salt plates) to account for atmospheric CO₂ and water vapor, as well as any absorptions from the sample holder.

  • Sample Scan: Place the prepared sample in the instrument's sample compartment and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Interpretation and Validation:

    • Identify the key absorption bands and compare them to correlation charts. For this molecule, the most critical peaks to validate are the strong C=O stretch (~1725 cm⁻¹) and the C-Cl stretches in the fingerprint region (< 800 cm⁻¹).

    • The absence of a broad absorption around 3200-3600 cm⁻¹ validates the absence of hydroxyl (-OH) impurities (e.g., from hydrolysis). The absence of sharp peaks around 3300 cm⁻¹ (alkyne C-H) or 3000-3100 cm⁻¹ (alkene C-H) confirms the purity of the saturated framework.

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound and its fragmentation pattern, offering crucial clues for structural confirmation.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or through a coupled chromatography system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS would be highly suitable for this volatile compound.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common, high-energy method that provides rich fragmentation data, which is invaluable for structural elucidation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation and Validation:

    • Molecular Ion Peak: The highest m/z peak corresponding to the intact molecule should be identified. Critically, for this compound, this will be a cluster of peaks at m/z 152, 154, and 156 due to the two chlorine isotopes. The 9:6:1 intensity ratio of this cluster is a self-validating feature for a dichlorinated compound.

    • Fragmentation Pattern: Analyze the major fragment ions. The observed fragments should be explainable by logical bond cleavages from the parent structure. For instance, the loss of a chlorine atom (mass 35/37) or the chloromethyl group (mass 49/51) are expected and serve to validate the proposed structure.

Diagram: Key Mass Spectrometry Fragmentation Pathways

G parent [M]⁺· m/z 152, 154, 156 (9:6:1 ratio) frag1 [M - Cl]⁺ m/z 117, 119 (3:1 ratio) parent->frag1 - ·Cl frag2 [M - CH₂Cl]⁺ m/z 103, 105 (3:1 ratio) parent->frag2 - ·CH₂Cl frag4 [CH₂Cl]⁺ m/z 49, 51 (3:1 ratio) parent->frag4 α-cleavage frag3 [C₄H₄Cl]⁺ m/z 77, 79 (3:1 ratio) frag2->frag3 - CO

Caption: Predicted EI fragmentation of the parent molecule.

Conclusion and Best Practices

While experimental spectra for this compound are not publicly cataloged, a comprehensive and reliable spectral profile can be confidently predicted based on fundamental chemical principles. The true power of spectroscopic analysis lies not in a single technique, but in the synergistic and self-validating combination of multiple methods. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (most notably the carbonyl), and mass spectrometry verifies the molecular weight and the presence of two chlorine atoms through its distinct isotopic pattern.

For any researcher synthesizing or utilizing this compound, the protocols and predicted data within this guide serve as a benchmark for structural confirmation and purity assessment. Any significant deviation from the predicted spectra should prompt further investigation into potential side reactions, impurities, or structural rearrangements.

A Comprehensive Guide to the Selective Dichlorination of Cyclopropyl Methyl Ketone for the Synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-1-(1-chlorocyclopropyl)ethanone is a pivotal chemical intermediate, most notably in the synthesis of the broad-spectrum fungicide, prothioconazole.[1][2][3] Its molecular architecture, featuring a reactive chloromethyl ketone and a stable chlorocyclopropyl moiety, makes it a valuable synthon for complex organic molecules.[1] This technical guide provides an in-depth exploration of an advanced, selective synthesis route from the readily available starting material, cyclopropyl methyl ketone. Moving beyond traditional, less selective methods that often result in a complex mixture of chlorinated byproducts, this paper details a modern, catalyst-driven approach using chlorine gas. We will dissect the reaction mechanism, provide a validated, step-by-step experimental protocol, discuss process optimization, and outline critical safety considerations for handling the hazardous materials involved. This document is intended for researchers, process chemists, and drug development professionals seeking a robust and scalable method for producing this high-value intermediate.

Introduction: The Strategic Importance of Dichlorination

The synthesis of this compound presents a unique chemical challenge: the selective chlorination of two distinct carbon centers—the α-carbon of the methyl ketone and the tertiary carbon of the cyclopropyl ring—without significant byproduct formation.[4] Traditional methods employing reagents like sulfuryl chloride have been reported, but often suffer from low conversion rates, the generation of difficult-to-separate dichloro and trichloro impurities, and the production of corrosive, toxic gases like sulfur dioxide (SO₂).[4]

The method detailed herein overcomes these limitations through the use of chlorine gas in the presence of a metallic aluminum-containing catalyst. This process demonstrates significantly improved reaction selectivity, leading to higher yields and purity of the desired product.[4][5] The avoidance of sulfuryl chloride also results in a greener, more environmentally friendly process with less equipment corrosion, making it highly suitable for large-scale industrial production.[4]

Reaction Mechanism and the Role of Catalysis

The core of this synthesis is a dual chlorination reaction. It involves an α-halogenation of the ketone and a radical substitution on the cyclopropyl ring.

Alpha-Halogenation of the Ketone

Under acidic conditions, ketones can undergo halogenation at the α-carbon.[6][7] The reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol.[6] In this specific synthesis, the aluminum-containing compound (e.g., MeAlCl₂, Me₂AlCl) acts as a Lewis acid.

The proposed mechanism involves:

  • Carbonyl Activation: The Lewis acid catalyst coordinates to the carbonyl oxygen, increasing the acidity of the α-hydrogens.

  • Enolization: A base (which could be trace amounts of water or another species in the reaction) removes an α-hydrogen, leading to the formation of an enol intermediate.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of chlorine (Cl₂). This forms a C-Cl bond at the α-position and regenerates the catalyst.

Chlorination of the Cyclopropyl Ring

The chlorination at the tertiary carbon of the cyclopropyl ring is a distinct process. The catalyst enhances the selectivity of this step, favoring the formation of the desired 1-chloro-cyclopropyl moiety over other potential side reactions. The precise mechanism is complex but is believed to facilitate the selective substitution at the most substituted carbon of the ring structure.

The overall transformation can be visualized as follows:

Experimental_Workflow cluster_prep Reaction Stage cluster_workup Work-up & Purification charge Charge Reactor: - Cyclopropyl Methyl Ketone - Dichloromethane cool Cool to 10-15 °C charge->cool add_cat Add Al Catalyst cool->add_cat add_cl2 Introduce Cl₂ Gas (Controlled Rate) add_cat->add_cl2 monitor Monitor by GC add_cl2->monitor remove_solv Remove Solvent (Reduced Pressure, 30°C) monitor->remove_solv Reaction Complete rectify Vacuum Rectification (-0.1 MPa, up to 130°C) remove_solv->rectify collect Collect Product Fraction (100-102°C) rectify->collect recycle Recycle Fore-run (Optional) rectify->recycle product_node Final Product: This compound (Yield: ~90%, Purity: >96%) collect->product_node

References

An In-depth Technical Guide to the Reactivity of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and applications of 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4). This bifunctional molecule, possessing both an α-chloroketone moiety and a strained 1-chlorocyclopropyl group, exhibits a rich and versatile chemistry.[1][2] Its significance is underscored by its role as a key intermediate in the synthesis of high-value agrochemicals, most notably the broad-spectrum fungicide prothioconazole.[2][3][4] This document explores the fundamental principles governing its reactivity, including nucleophilic substitution at the α-carbon, potential for Favorskii rearrangement, and ring-opening reactions of the cyclopropyl group. Detailed experimental protocols, mechanistic insights, and spectroscopic data are provided to support researchers, scientists, and drug development professionals in leveraging the synthetic potential of this important chemical building block.

Introduction: A Molecule of Strategic Importance

This compound is a chlorinated ketone featuring a unique combination of reactive functional groups: an α-chloromethyl ketone and a 1-chlorocyclopropyl ring.[2] This structural arrangement makes it a highly valuable intermediate in multi-step organic synthesis. The presence of two chlorine atoms significantly enhances the electrophilicity of the molecule, rendering it highly susceptible to nucleophilic attack.[1] The inherent ring strain of the cyclopropane ring further contributes to its reactivity profile, opening avenues for various chemical transformations.

Its primary industrial application lies in its role as a critical precursor to the fungicide prothioconazole, a leading agent for controlling a wide spectrum of fungal diseases in crops.[2][3] The cyclopropyl motif is known to enhance biological activity and metabolic stability in agrochemicals and pharmaceuticals, making this ketone a key component in the synthesis of these complex molecules.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 120983-72-4[5]
Molecular Formula C₅H₆Cl₂O[6]
Molecular Weight 153.01 g/mol [6]
Appearance Light yellow liquid[2]
Boiling Point 201.961 °C at 760 mmHg[7]
Density 1.351 g/cm³[7]
Storage Conditions Inert atmosphere, 2-8°C[8]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the chlorination of a suitable precursor. Common starting materials include cyclopropyl methyl ketone or 1-(1-chlorocyclopropyl)ethanone.[1][2][9] Modern methods focus on achieving high yield and purity while minimizing byproducts and environmental impact.

One patented method describes the synthesis starting from cyclopropyl methyl ketone, utilizing chlorine gas as the chlorinating agent in the presence of a metallic aluminum-containing catalyst. This approach is noted for its improved selectivity and yield compared to older methods that used sulfuryl chloride, which often led to lower conversion rates and the formation of hazardous byproducts like sulfur dioxide.

Experimental Protocol: Synthesis via Chlorination

The following is a representative protocol based on patented industrial methods.

Step 1: Chlorination

  • Charge a suitable reactor with cyclopropyl methyl ketone and a solvent such as dichloromethane.

  • Cool the mixture to a controlled temperature, typically between -5°C and 15°C.

  • Add a catalyst, for example, a compound containing metallic aluminum.

  • Introduce chlorine gas at a controlled rate while maintaining the reaction temperature.

  • Monitor the reaction progress by gas chromatography until the desired conversion is achieved.

Step 2: Work-up and Purification

  • Once the reaction is complete, raise the temperature to approximately 30°C under reduced pressure to remove the solvent.

  • The crude product is then subjected to vacuum distillation to isolate the this compound. The fraction is typically collected at 100-102°C under -0.1 MPa vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Cyclopropyl Methyl Ketone Chlorination Chlorination with Cl₂ Catalyst: Aluminum compound Solvent: Dichloromethane Temp: -5 to 15°C Start->Chlorination Workup Solvent Removal (Reduced Pressure) Chlorination->Workup Purification Vacuum Distillation (100-102°C / -0.1 MPa) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the interplay of its three key structural features: the electrophilic carbonyl carbon, the highly reactive α-chloro substituted carbon, and the strained 1-chlorocyclopropyl ring.

Nucleophilic Substitution: A Gateway to Complex Molecules

Nucleophilic substitution is a primary reaction pathway for this compound.[3] The carbon of the chloromethyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom, making it an excellent site for Sₙ2 reactions.

A prime example of this reactivity is the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for prothioconazole.[3] In this reaction, the 1,2,4-triazole acts as the nucleophile, displacing the chloride ion from the α-carbon.

This protocol is adapted from a detailed study on the synthesis of this prothioconazole intermediate.

  • To a solution of 1,2,4-triazole in a mixed solvent system (e.g., THF and water), add an acid binding agent such as potassium carbonate.

  • Add a phase transfer catalyst (e.g., a crown ether) to enhance the reaction rate.

  • Slowly add this compound to the mixture.

  • Heat the reaction mixture to a temperature of approximately 65°C and stir for several hours.[3]

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the mixture, and the product can be isolated by filtration and purified by recrystallization.

Nucleophilic_Substitution cluster_reaction Nucleophilic Substitution Pathway Reactant This compound Product 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one Reactant->Product Sₙ2 Reaction Base (e.g., K₂CO₃) Phase Transfer Catalyst ~65°C Nucleophile 1,2,4-Triazole

Caption: Nucleophilic substitution reaction for prothioconazole intermediate synthesis.

The Favorskii Rearrangement: A Theoretical Pathway

The Favorskii rearrangement is a characteristic reaction of α-halo ketones that possess at least one α'-hydrogen, leading to carboxylic acid derivatives.[4] Given that this compound has enolizable protons on the chloromethyl group, it is a potential substrate for this rearrangement under basic conditions. While no specific experimental studies on this reaction for this particular molecule were found in the literature, the mechanism can be predicted based on established principles.

The reaction would likely proceed through the formation of a highly strained bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by a base (e.g., hydroxide or alkoxide) would lead to the opening of this intermediate to form a more stable carbanion, ultimately yielding a cyclopropylacetic acid derivative. The regioselectivity of the ring opening would be a key point of investigation.

Favorskii_Rearrangement cluster_favorskii Theoretical Favorskii Rearrangement Start This compound Enolate Enolate Formation (Base abstracts α-proton) Start->Enolate Base (e.g., NaOH) Cyclopropanone Intramolecular Sₙ2 (Formation of bicyclic cyclopropanone intermediate) Enolate->Cyclopropanone Attack Nucleophilic Attack (e.g., by OH⁻ on carbonyl) Cyclopropanone->Attack Nucleophile RingOpening Ring Opening (Formation of stable carbanion) Attack->RingOpening Product Cyclopropylacetic Acid Derivative RingOpening->Product Protonation Ring_Opening cluster_ringopening Potential Lewis Acid-Mediated Ring Opening Start This compound Activation Coordination of Lewis Acid (e.g., Sc(OTf)₃) to Carbonyl Start->Activation Lewis Acid Cleavage Ring Cleavage to form stable carbocation intermediate Activation->Cleavage Trapping Nucleophilic Trapping Cleavage->Trapping Nucleophile Product 1,3-Difunctionalized Linear Product Trapping->Product

References

An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4) is a bifunctional chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its unique molecular architecture, featuring two distinct electrophilic centers—an α-chloro ketone system and a gem-dichlorocyclopropyl moiety—confers a nuanced reactivity profile that is instrumental in the synthesis of complex molecular frameworks. This guide provides a comprehensive analysis of the compound's electrophilic nature, grounded in fundamental principles of organic chemistry, and offers field-proven insights into its application, particularly as a key precursor to the broad-spectrum fungicide, prothioconazole.[1][4][5]

Introduction: The Strategic Importance of α-Halo Ketones and Cyclopropyl Motifs

In the landscape of modern organic synthesis, α-halo ketones are established as exceptionally versatile intermediates.[6] The presence of a halogen atom adjacent to a carbonyl group creates a potent electrophilic site at the α-carbon, rendering it susceptible to nucleophilic attack.[7] This reactivity is foundational to the construction of a vast array of organic molecules, including many heterocyclic systems at the core of pharmaceutical agents.[7]

Simultaneously, the cyclopropyl group has gained prominence as a "bioisostere" or "metabolic stabilizer" in drug design.[1] Its rigid, three-dimensional structure can enhance binding affinity to biological targets and improve metabolic stability, making it a desirable feature in active pharmaceutical ingredients (APIs).[1] The title compound, this compound, synergistically combines these two valuable motifs, offering a powerful tool for synthetic chemists.

Section 1: A Structural Analysis of Electrophilic Centers

The reactivity of this compound is dictated by the electronic properties of its key functional groups. The molecule possesses three primary sites susceptible to nucleophilic attack, each with a distinct reactivity profile.

Electrophilic_Centers

  • The Carbonyl Carbon (Site A): As with all ketones, the carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. Nucleophilic attack at this site typically leads to a tetrahedral intermediate, which can be a step in acyl substitution or addition reactions.

  • The α-Carbon (Site B): This is the most significant electrophilic center for substitution reactions. The strong electron-withdrawing inductive effect of the adjacent carbonyl group significantly enhances the polarity of the C-Cl bond, making the α-carbon highly electron-deficient and primed for nucleophilic attack.[7] This activation makes SN2 reactions at this position exceptionally facile compared to standard alkyl chlorides.[8][9]

  • The gem-Dichloro-Substituted Cyclopropyl Carbon (Site C): The carbon atom of the cyclopropyl ring bearing a chlorine atom is also an electrophilic site. The strained nature of the cyclopropane ring can make it susceptible to ring-opening reactions under certain nucleophilic or reductive conditions.[10][11] However, for most common nucleophilic substitutions, this site is less reactive than the α-carbon (Site B).

The dual chlorine substituents significantly enhance the overall electrophilicity of the molecule, making it more reactive in nucleophilic substitution reactions than its mono-chlorinated counterparts.[4]

Section 2: Reactivity Profile and Mechanistic Pathways

The primary reaction pathway for this compound involves nucleophilic substitution at the α-carbon.[1] This proceeds via a bimolecular (SN2) mechanism, which is strongly favored for α-halo ketones.[8][12]

Key Mechanistic Features:

  • SN2 Dominance: The SN2 pathway is highly efficient due to the electronic activation by the carbonyl group.[8] The transition state is stabilized through conjugation with the carbonyl's π-system.

  • Avoidance of SN1: The formation of an α-carbonyl carbocation, which would be required for an SN1 mechanism, is highly unfavorable. The adjacent carbonyl group is destabilizing to a carbocation due to electrostatic repulsion and an unfavorable resonance structure involving an electron-deficient oxygen atom.[12]

  • Choice of Nucleophile: The reaction is most effective with less basic nucleophiles.[12] Strongly basic nucleophiles can lead to side reactions, such as enolate formation by abstracting the acidic α-protons.[12]

A prime industrial example of this reactivity is the synthesis of a key precursor to prothioconazole. In this step, the α-chloro atom is displaced by the nucleophilic nitrogen of a 1,2,4-triazole ring.[1]

SN2_Mechanism

Section 3: Experimental and Computational Assessment of Electrophilicity

Evaluating the electrophilicity of a compound like this compound is crucial for predicting its reactivity and optimizing reaction conditions. This can be achieved through a combination of experimental kinetic studies and computational modeling.

Protocol 1: Kinetic Analysis via 1H NMR Spectroscopy

This protocol provides a method to determine the relative rate of reaction with a model nucleophile, allowing for a quantitative comparison of electrophilicity.

Objective: To measure the second-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium thiophenoxide).

Methodology:

  • Reagent Preparation: Prepare standardized stock solutions of this compound and sodium thiophenoxide in a deuterated solvent (e.g., DMSO-d6).

  • Reaction Initiation: In an NMR tube maintained at a constant temperature (e.g., 298 K), combine known volumes of the reactant solutions to achieve desired initial concentrations (e.g., 0.05 M each).

  • Data Acquisition: Immediately begin acquiring 1H NMR spectra at regular time intervals. The disappearance of the characteristic signal for the α-CH2Cl protons of the starting material and the appearance of the new α-CH2-SPh signal of the product should be monitored.

  • Data Analysis: Integrate the relevant peaks at each time point. Use the relative integrals to calculate the concentration of the starting material over time. Plot the data according to the second-order rate law (1/[A] vs. time) to determine the rate constant, k.

Causality Behind Choices:

  • Why NMR? NMR spectroscopy allows for non-invasive, real-time monitoring of multiple species in the reaction mixture without the need for quenching or separation.

  • Why Thiophenoxide? It is a soft, non-basic nucleophile that reliably reacts via the SN2 pathway with α-halo ketones, minimizing side reactions.[12]

  • Why DMSO-d6? It is a polar aprotic solvent that effectively dissolves the ionic nucleophile and is known to accelerate SN2 reactions.[13]

Protocol 2: Computational Modeling (DFT)

Computational chemistry offers predictive insights into electrophilicity by modeling the electronic structure of the molecule.

Objective: To calculate the Lowest Unoccupied Molecular Orbital (LUMO) energy and generate an Electrostatic Potential (ESP) map.

Methodology:

  • Structure Optimization: Build the 3D structure of this compound and perform a geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Perform a frequency calculation to confirm the optimized structure is a true energy minimum.

  • LUMO Energy Calculation: From the optimized structure, calculate the molecular orbital energies. The energy of the LUMO is a key indicator of electrophilicity.

  • ESP Map Generation: Calculate the electrostatic potential and map it onto the molecule's electron density surface.

Interpretation of Results:

  • LUMO Energy: A lower LUMO energy indicates a more electrophilic molecule, as it signifies a greater willingness to accept electrons from a nucleophile.[8][14] The LUMO of an α-halo ketone is typically a π* orbital of the carbonyl mixed with the σ* orbital of the C-Cl bond, resulting in a low-energy orbital centered on the α-carbon.[8]

  • ESP Map: The ESP map visually represents the charge distribution. Regions of positive potential (typically colored blue) indicate electron-deficient areas and are the most likely sites for nucleophilic attack.[14] For this molecule, the most positive potential is expected on the α-carbon and the carbonyl carbon.

Parameter Significance Expected Outcome for Title Compound
Experimental Rate Constant (k) Quantitative measure of reactivityHigh value, significantly greater than for a simple alkyl chloride like 1-chloropropane.[9]
Computational LUMO Energy Qualitative predictor of electrophilicityLow energy level, indicating high susceptibility to nucleophilic attack.
Computational ESP Map Visual identification of electrophilic sitesStrong positive potential (δ+) localized on the α-carbon and carbonyl carbon.

Section 4: Applications in Drug and Agrochemical Development

The well-defined electrophilicity of this compound makes it a highly valuable building block.[1] Its primary documented application is as a key intermediate in the multi-step synthesis of prothioconazole , a systemic triazolethione fungicide developed by Bayer.[1][5]

Synthesis_Workflow

The cyclopropyl motif is crucial for the biological activity of prothioconazole, and the α-chloroketone functionality provides the reactive handle needed to efficiently couple the cyclopropyl ketone core with the triazole heterocycle.[1] This specific application highlights how the predictable and enhanced electrophilicity of the α-carbon is exploited on an industrial scale.[1][3]

Beyond this, the structural motifs present in the molecule suggest its potential use in synthesizing novel antiviral agents, as cyclopropyl nucleoside analogues have shown promise in this area.[15][16][17]

Conclusion

This compound is a sophisticated synthetic intermediate whose value lies in its highly activated and selective electrophilic character. The electron-withdrawing power of the carbonyl group renders the α-carbon exceptionally susceptible to SN2 displacement, a feature that has been leveraged for the efficient, large-scale synthesis of important agrochemicals. A thorough understanding of its electronic structure, supported by both kinetic measurements and computational analysis, allows researchers and process chemists to harness its reactivity with precision, enabling the construction of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

An In-Depth Technical Guide to 2-Chloro-1-(1-chlorocyclopropyl)ethanone: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(1-chlorocyclopropyl)ethanone, a pivotal chemical intermediate in modern organic synthesis. This document delves into its chemical identity, physicochemical properties, and detailed synthesis protocols, offering insights into the underlying reaction mechanisms. A significant focus is placed on its chemical reactivity, particularly as an α-halo ketone, and its primary application as a key building block for the broad-spectrum fungicide, prothioconazole. Furthermore, this guide addresses the analytical characterization techniques for this compound and provides a thorough review of its safety, handling, and toxicological profile. This document is intended to be a valuable resource for researchers and professionals in the fields of agrochemical and pharmaceutical development, providing a solid foundation for its use in complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound characterized by a ketone functional group and two chlorine atoms, one on the cyclopropyl ring and another at the α-position to the carbonyl group. This unique structure imparts significant reactivity, making it a versatile synthetic intermediate.[1]

Synonyms and Identifiers
  • Systematic Name: this compound[2]

  • Common Synonyms: 1-Chloro-1-chloroacetylcyclopropane, 2-chloro-1-(1-chlorocyclopropyl) ethyl ketone[1]

  • CAS Number: 120983-72-4[2]

  • Molecular Formula: C₅H₆Cl₂O[2]

  • Molecular Weight: 153.01 g/mol [3]

  • InChI Key: VHHGLRZRRBYTNE-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Appearance Colorless to light yellow liquid[4]
Boiling Point 202.0 ± 20.0 °C (Predicted)[1]
Density 1.35 ± 0.1 g/cm³ (Predicted)[1]
Solubility Soluble in common organic solvents such as dichloromethane.[5]
Storage Store under an inert atmosphere at 2-8°C.[6]

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through the chlorination of a suitable cyclopropyl ketone precursor. The choice of chlorinating agent and reaction conditions is crucial for achieving high yield and selectivity, minimizing the formation of di- and tri-chlorinated byproducts.

Synthesis from Cyclopropyl Methyl Ketone with Chlorine Gas

A patented and industrially relevant method involves the direct chlorination of cyclopropyl methyl ketone using chlorine gas in the presence of a catalyst.[4][7] This approach offers a greener alternative to methods that produce sulfur-containing waste streams.

Reaction Scheme:

G reactant Cyclopropyl Methyl Ketone product This compound reactant->product Chlorination reagent Cl₂ Catalyst (e.g., MeAlCl₂) Dichloromethane, -5 to 15 °C

Figure 1: Synthesis of this compound from cyclopropyl methyl ketone.

Experimental Protocol:

  • Charge a suitable reactor with cyclopropyl methyl ketone and a solvent such as dichloromethane.[7]

  • Cool the mixture to a temperature between -5 and 15 °C.[7]

  • Add a catalyst, for example, a compound containing metallic aluminum like methylaluminum dichloride (MeAlCl₂).[7]

  • Introduce chlorine gas at a controlled rate while maintaining the reaction temperature.[7]

  • Monitor the reaction progress by gas chromatography to determine the relative content of the desired product and byproducts.[4]

  • Upon completion, remove the solvent by distillation under reduced pressure.[7]

  • Purify the crude product by vacuum distillation to obtain this compound.[7]

Mechanistic Insights:

The chlorination of ketones can proceed through an acid-catalyzed or a radical pathway. In the presence of a Lewis acid catalyst like MeAlCl₂, the reaction likely involves the formation of an enol or enolate intermediate, which then attacks molecular chlorine. The catalyst enhances the rate and selectivity of the chlorination at the α-position of the ketone.

Synthesis from 1-(1-chlorocyclopropyl)ethanone with Sulfuryl Chloride

Another common laboratory and industrial synthesis involves the chlorination of 1-(1-chlorocyclopropyl)ethanone with sulfuryl chloride (SO₂Cl₂).[8] This method can offer high selectivity for monochlorination under controlled conditions.

Reaction Scheme:

G reactant 1-(1-chlorocyclopropyl)ethanone product This compound reactant->product Chlorination reagent SO₂Cl₂ Dichloromethane (optional: aliphatic alcohol)

Figure 2: Synthesis of this compound using sulfuryl chloride.

Experimental Protocol:

  • Dissolve 1-(1-chlorocyclopropyl)ethanone in a suitable solvent like dichloromethane.[8]

  • Optionally, an aliphatic alcohol can be added to improve selectivity and reaction time.[8]

  • Cool the reaction mixture and add sulfuryl chloride dropwise while maintaining a low temperature.

  • Monitor the reaction for completion.

  • Upon completion, the reaction is worked up, and the product is purified, typically by distillation.

Mechanistic Insights:

Sulfuryl chloride can act as a source of chlorine radicals or as an electrophilic chlorinating agent.[9] The reaction with ketones is often initiated by the formation of an enol, which then reacts with sulfuryl chloride. The presence of an alcohol can influence the reaction mechanism, potentially by forming an intermediate that facilitates a more selective chlorination.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its nature as an α-halo ketone, which possesses two electrophilic centers: the carbonyl carbon and the α-carbon bearing a chlorine atom.[10]

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon. The electron-withdrawing effect of the adjacent carbonyl group activates the C-Cl bond, making it susceptible to attack by a wide range of nucleophiles.[10]

General Reaction Scheme:

G reactant This compound product Substituted Product reactant->product SN2 Reaction reagent Nucleophile (Nu⁻) byproduct Cl⁻

Figure 3: General nucleophilic substitution reaction.

This reactivity is central to its main application in the synthesis of prothioconazole.

Application in the Synthesis of Prothioconazole

This compound is a crucial intermediate in the industrial synthesis of prothioconazole, a highly effective, broad-spectrum triazole fungicide.[3][5] The key step in this synthesis is the nucleophilic substitution of the α-chloro atom by 1,2,4-triazole.[11][12]

Reaction Scheme:

G cluster_reactants Reactants reactant1 This compound product 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone reactant1->product Nucleophilic Substitution reactant2 1,2,4-Triazole

Figure 4: Key step in the synthesis of a prothioconazole precursor.

This reaction is typically carried out in the presence of a base to neutralize the HCl formed during the reaction.[12] The resulting intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone, is then further elaborated to yield prothioconazole.

Potential for Favorskii Rearrangement

As an α-halo ketone with α'-protons (on the cyclopropyl ring), this compound has the potential to undergo the Favorskii rearrangement in the presence of a strong, non-nucleophilic base.[13][14] This reaction typically leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton.[15] While not its primary application, this reactivity should be considered when designing synthetic routes involving this intermediate under basic conditions.

Plausible Reaction Pathway:

G reactant This compound intermediate Cyclopropanone Intermediate reactant->intermediate Enolate formation & cyclization reagent Base (e.g., RO⁻) product Rearranged Ester Product intermediate->product Nucleophilic attack & ring opening

Figure 5: Plausible Favorskii rearrangement pathway.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. A patent for the synthesis of this compound reports the following characteristic signals: ¹H NMR (400MHz, CDCl₃) δ ppm: 4.54 (s, 2H), 1.62 (m, 2H), 1.36 (m, 2H).[7] The singlet at 4.54 ppm corresponds to the two protons of the chloromethyl group (CH₂Cl), while the multiplets in the upfield region are characteristic of the cyclopropyl ring protons.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show distinct signals for the carbonyl carbon, the α-carbon bearing the chlorine, the quaternary carbon of the cyclopropyl ring, and the methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[16] The presence of the α-chloro substituent may slightly shift this frequency.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). An LC-MS analysis has reported a protonated molecule [M+H]⁺ at m/z 154.0019, which is consistent with the expected molecular weight.[7]

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate safety precautions by trained personnel.

Hazard Identification

Based on available safety data sheets, this compound is classified as:

  • Toxic if swallowed

  • Causes severe skin burns and eye damage

  • May cause an allergic skin reaction

  • Fatal if inhaled

  • Suspected of causing genetic defects

  • Suspected of damaging fertility or the unborn child

  • Causes damage to organs through prolonged or repeated exposure

  • Very toxic to aquatic life with long-lasting effects

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves and protective clothing.

    • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if inhalation is possible.

Toxicological and Environmental Profile

Detailed toxicological studies on this compound are not extensively available in the public domain. However, as a chlorinated organic compound and a precursor to a widely used pesticide, its environmental fate and potential for toxicity are of concern.[17][18]

The primary metabolite of its major derivative, prothioconazole, is prothioconazole-desthio, which has been shown to have higher toxicity than the parent compound in some organisms.[19][20] This underscores the importance of understanding the environmental degradation and metabolic pathways of compounds derived from this intermediate. Studies on prothioconazole indicate that it can be degraded in soil, with half-lives varying depending on soil type.[21]

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the agrochemical sector. Its synthesis has been optimized to achieve high yields and purity, and its reactivity as an α-halo ketone makes it a versatile building block for the construction of complex heterocyclic molecules. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective and responsible use in research and development. This guide provides a foundational body of knowledge to support scientists and professionals in leveraging the synthetic potential of this valuable compound.

References

2-Chloro-1-(1-chlorocyclopropyl)ethanone safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Abstract

This compound (CAS No. 120983-72-4) is a highly reactive ketone and a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, notably the fungicide Prothioconazole.[1][2] Its molecular structure, featuring two chlorine atoms and a strained cyclopropyl ring, imparts a unique reactivity that is valuable in organic synthesis but also presents significant safety challenges.[3][4] This guide provides a comprehensive overview of the chemical properties, hazards, and requisite safety protocols for handling this compound in a research and development setting. It is intended for researchers, chemists, and drug development professionals, offering a framework for risk assessment and the implementation of safe laboratory practices.

Compound Profile and Chemical Reactivity

This compound is a light yellow liquid under standard conditions.[3] Its structure combines an α-chloro ketone with a gem-dichlorocyclopropane, making it susceptible to nucleophilic attack at multiple sites. The electrophilicity of the carbonyl carbon is enhanced by the adjacent chlorine atom, making it a potent alkylating agent.[4] This reactivity is fundamental to its utility in synthesizing complex molecules but also underlies its hazardous nature.

PropertyValueSource
CAS Number 120983-72-4
Molecular Formula C₅H₆Cl₂O[5]
Molecular Weight 153.01 g/mol [5]
Boiling Point 201.961 °C at 760 mmHg[6]
Density 1.351 g/cm³[6]
Flash Point 79.235 °C[6]
Storage Temperature 2-8 °C, under inert atmosphere[6]

The synthesis of this compound often involves the controlled chlorination of a precursor like 1-(1-chlorocyclopropyl)ethanone, using reagents such as chlorine gas in a solvent like dichloromethane.[3][5] This process itself requires careful management of hazardous materials.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe handling. This compound is classified with multiple, severe hazard warnings.

Health Hazards

The primary health risks are acute toxicity, corrosivity, and potential long-term systemic effects.[7][8]

  • Acute Toxicity: It is classified as toxic if swallowed (Acute Toxicity - Category 3, Oral) and fatal if inhaled (Acute Toxicity - Category 1, Inhalation).[7] Extreme caution must be exercised to prevent any direct exposure.

  • Corrosivity: The compound causes severe skin burns and serious eye damage (Skin Corrosion, Sub-category 1B).[7][9] Contact with skin or eyes will lead to immediate and significant tissue damage.

  • Sensitization: It may cause an allergic skin reaction (Skin Sensitization, Category 1).[7][8]

  • Systemic and Long-Term Effects: It is suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2), damaging fertility or the unborn child (Reproductive Toxicity, Category 2), and causes damage to organs through prolonged or repeated exposure (Specific Target Organ Toxicity – Repeated Exposure, Category 1).[7]

Environmental Hazards

This chemical is very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, short-term (Acute) - Category 1 and long-term (Chronic) - Category 1).[7][8] Discharge into the environment must be strictly avoided.[7]

Physicochemical Hazards

While not classified as explosive, its reactivity with other chemicals can be violent. It should be kept away from strong oxidizing agents, strong bases, and aldehydes.[10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous use of PPE, is mandatory.

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7][11] The fume hood also provides a physical barrier against splashes.

  • Isolation: For larger scale operations, use of a glovebox may be warranted to provide a fully isolated environment.

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required at all times when handling this compound.[7][8]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., butyl rubber or Viton®) that have been inspected for integrity before use.[7]

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.[7] A full-face shield must also be worn over the goggles to protect against splashes.

  • Skin and Body Protection: Wear a flame-resistant laboratory coat, and consider a chemical-resistant apron and arm sleeves for additional protection.[7] All skin should be covered.

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a full-face respirator with appropriate cartridges must be used.[7]

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Protocol cluster_PostHandling Post-Handling VerifyHood Verify Fume Hood Certification & Airflow InspectPPE Inspect PPE for Damage/Integrity LocateSafety Locate Eyewash & Safety Shower DonPPE Don Full PPE: Gloves, Goggles, Face Shield, Lab Coat HandleInHood Handle Compound Exclusively in Fume Hood DonPPE->HandleInHood DoffPPE Doff PPE Correctly HandleInHood->DoffPPE WashHands Wash Hands & Arms Thoroughly DoffPPE->WashHands

Caption: Workflow for PPE and Engineering Control Usage.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to mitigate the risks associated with this compound.

General Handling
  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[7]

  • Use non-sparking tools to prevent ignition sources.[7]

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[7] Contaminated work clothing should not be allowed out of the workplace.[7]

  • Work with the smallest quantities necessary for the experiment.[11]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[6]

  • Store locked up in a designated, secure area.[8]

  • Segregate from incompatible materials such as strong bases, oxidizing agents, and acids.[12][13]

Storage_Protocol Storage Storage Requirements Tightly Closed Container Cool, Dry, Well-Ventilated Area Temperature: 2-8°C Under Inert Atmosphere (N₂/Ar) Store Locked Up Incompatibles Incompatible Materials: - Strong Oxidizing Agents - Strong Bases - Acids - Aldehydes Storage->Incompatibles Segregate From

Caption: Key Storage Requirements and Incompatibilities.

Emergency and First-Aid Procedures

Immediate and decisive action is critical in the event of an exposure or spill.

First-Aid Measures
  • General Advice: Move the victim to fresh air immediately.[7] Call a poison control center or doctor immediately for treatment advice.[8] Provide the Safety Data Sheet to medical personnel.

  • Inhalation: If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[7][10] Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[7][8] Continue rinsing. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[7] Call a doctor or Poison Control Center immediately.[7]

Spill and Leak Procedures
  • Evacuation: Evacuate personnel to a safe area and ensure adequate ventilation.[7]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7]

  • Cleanup: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[8] Use spark-proof tools and explosion-proof equipment.[7]

  • Ignition Sources: Remove all sources of ignition.[7]

Waste Disposal

Chemical waste must be handled in accordance with all local, state, and federal regulations.

  • Collect waste in suitable, closed, and properly labeled containers.[7]

  • Dispose of contents/container to an approved waste disposal plant.[8]

  • Do not discharge into drains or the environment.[7]

Conclusion

This compound is a valuable chemical intermediate whose utility is matched by its significant hazards. A comprehensive safety culture, rooted in a deep understanding of the compound's reactivity and toxicity, is non-negotiable. By implementing robust engineering controls, mandating the correct use of personal protective equipment, and adhering strictly to the handling, storage, and emergency protocols outlined in this guide, researchers can mitigate the inherent risks and work safely with this challenging but important molecule.

References

Methodological & Application

Synthesis of prothioconazole using 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Prothioconazole from 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Abstract

Prothioconazole, 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione, is a highly effective, broad-spectrum systemic fungicide from the triazolinthione class.[1][2] Its unique mechanism of action involves the inhibition of sterol biosynthesis in fungi, making it a critical tool for managing a wide range of plant diseases in major crops.[1] This application note provides a detailed, two-part protocol for the synthesis of prothioconazole. The synthesis commences with the key building block, this compound, a versatile intermediate that allows for a streamlined and efficient pathway.[3][4] The protocols herein are designed for reproducibility and scalability, with an emphasis on explaining the chemical principles behind each step, ensuring both technical accuracy and practical applicability for researchers in agrochemical development.

Introduction: The Strategic Importance of the Synthetic Pathway

The industrial synthesis of prothioconazole has evolved significantly since its inception. Early routes reported by Bayer often relied on Grignard reagents, which, while effective, pose considerable safety risks and scalability challenges in an industrial setting due to their highly pyrophoric nature.[1] The pathway detailed in this guide circumvents these more hazardous reagents by building the molecular scaffold in a stepwise, controlled manner.

The core of this strategy is the initial N-alkylation of 1,2,4-triazole with this compound. This reaction forms the key intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, which contains the essential triazole and chlorocyclopropyl moieties.[5][6] Subsequent steps involve introducing the 2-chlorobenzyl group and constructing the crucial triazolinthione ring system. This modular approach not only enhances safety but also allows for better control over purity and yield.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the key triazolyl ketone intermediate and its subsequent conversion to the final prothioconazole product.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Prothioconazole Synthesis A This compound C Intermediate 1: 1-(1-chlorocyclopropyl)-2- (1,2,4-triazol-1-yl)ethan-1-one A->C B 1,2,4-Triazole B->C Nucleophilic Substitution (Phase Transfer Catalysis) E Intermediate 2: 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl) -3-(1,2,4-triazol-1-yl)propan-2-ol C->E C->E To Part 2 D 2-Chlorobenzyl Chloride D->E Grignard or similar C-C bond formation F Hydrazine Intermediate E->F Reaction with Hydrazine Hydrate G Prothioconazole F->G Ring formation with Thiocyanate Source

Caption: High-level workflow for the synthesis of prothioconazole.

Part 1: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one (Intermediate 1)

Principle and Rationale

This reaction is a classic nucleophilic substitution. The nitrogen atom of 1,2,4-triazole acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in this compound. A significant challenge in this step is the poor solubility of 1,2,4-triazole in many common organic solvents.[5] To overcome this, the protocol employs a solid-liquid phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB). The PTC facilitates the transfer of the triazole anion from the solid phase into the organic phase, where it can readily react, dramatically increasing the reaction rate and yield under mild conditions.[6] An inorganic base (acid scavenger) like potassium carbonate is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )RoleHazards
This compound120983-72-4153.01Starting MaterialToxic, Corrosive, Skin Sensitizer, Environmental Hazard[7]
1,2,4-Triazole288-88-069.07NucleophileHarmful if swallowed, Reproductive Toxicity
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Base / Acid ScavengerSkin/Eye Irritant
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37Phase Transfer CatalystIrritant
Acetonitrile (CH₃CN)75-05-841.05SolventFlammable, Acutely Toxic
Ethyl Acetate141-78-688.11Extraction SolventFlammable, Eye Irritant
Deionized Water7732-18-518.02WashingN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying AgentN/A
Experimental Protocol
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (30.6 g, 0.2 mol), 1,2,4-triazole (15.2 g, 0.22 mol), anhydrous potassium carbonate (30.4 g, 0.22 mol), and tetrabutylammonium bromide (3.2 g, 0.01 mol).

  • Solvent Addition: Add 250 mL of acetonitrile to the flask.

  • Reaction Execution: Stir the mixture vigorously and heat to a gentle reflux (approximately 80-82°C). Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of acetonitrile (2 x 20 mL).

  • Solvent Removal: Combine the filtrate and the washings. Remove the acetonitrile under reduced pressure using a rotary evaporator to obtain a crude oily residue.

  • Work-up and Extraction: Dissolve the residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with deionized water (2 x 100 mL) to remove any remaining salts and TBAB.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to obtain pure 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one as a white crystalline solid. The expected yield is approximately 90-95%.[6]

Characterization

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques:

  • GC-MS: To confirm the molecular weight and fragmentation pattern.

  • ¹H and ¹³C NMR: To verify the chemical structure and the successful N-alkylation.

  • FTIR: To identify characteristic functional group vibrations (e.g., C=O stretch of the ketone).[5]

Part 2: Conversion of Intermediate 1 to Prothioconazole

Principle and Rationale

This second stage is a multi-step transformation that builds the final prothioconazole molecule. The process described here is a composite of modern synthetic routes aimed at industrial viability.

  • Carbon Skeleton Formation: The first step involves a Grignard-type reaction. The ketone of Intermediate 1 is reacted with 2-chlorobenzyl magnesium chloride. This adds the 2-chlorophenyl group to the carbonyl carbon, forming the tertiary alcohol, 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol. This reaction establishes the complete carbon backbone of prothioconazole.

  • Triazolinthione Ring Formation: This is the most complex transformation. The established method involves converting the tertiary alcohol into a hydrazine derivative by reacting it with hydrazine hydrate.[8] This intermediate is then cyclized. A common method involves reaction with a thiocyanate salt (like potassium thiocyanate) and a one-carbon source (like formic acid or its derivatives) to construct the triazolinthione ring.[9][10] The final step is an oxidative cyclization to yield prothioconazole.

G A Intermediate 1 (Triazolyl Ketone) C Intermediate 2 (Tertiary Alcohol) A->C B 2-Chlorobenzyl Magnesium Chloride B->C Grignard Addition E Intermediate 3 (Hydrazine Adduct) C->E D Hydrazine Hydrate D->E Hydrazinolysis G Intermediate 4 (Triazolidine-thione) E->G F KSCN / HCOOH (Thiocyanate Source) F->G Ring Formation I Prothioconazole (Final Product) G->I H Oxidation (e.g., FeCl₃/H₂O₂) H->I Aromatization

Caption: Detailed workflow for the conversion of Intermediate 1 to Prothioconazole.

Experimental Protocol

Step 2A: Synthesis of 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol (Tertiary Alcohol)

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare 2-chlorobenzyl magnesium chloride from magnesium turnings and 2-chlorobenzyl chloride in anhydrous tetrahydrofuran (THF).

  • Addition of Intermediate 1: Cool the prepared Grignard reagent to 0°C. Dissolve Intermediate 1 (from Part 1, 0.1 mol) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature below 10°C.

  • Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by column chromatography or recrystallization.

Step 2B: Synthesis of Prothioconazole via Hydrazine Intermediate

  • Hydrazinolysis: Combine the tertiary alcohol intermediate (0.1 mol) with an excess of hydrazine hydrate in a suitable solvent like ethanol.[8] Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction and remove the solvent under reduced pressure. Extract the product into an organic solvent and wash with water to remove excess hydrazine. Dry and concentrate to obtain the crude hydrazine adduct.

  • Ring Formation: Dissolve the crude hydrazine adduct (0.1 mol) and potassium thiocyanate (0.11 mol) in a solvent like isopropanol. Add formic acid and heat the mixture to reflux.[10] This step forms the 2-[2-(1-chloro-cyclopropyl)-3-(2-chloro-phenyl)-2-hydroxy-propyl]-1,2,4-triazolidine-3-thione intermediate.

  • Oxidative Aromatization: The final step involves the oxidation of the triazolidine-thione intermediate to form the stable triazole-thione ring of prothioconazole. A modern, catalytic approach uses a mild oxidant system, such as a catalytic amount of ferric chloride with hydrogen peroxide, in a solvent like ethanol.[11] This method is environmentally preferable to using stoichiometric amounts of heavy metal oxidants.

  • Final Purification: After the oxidation is complete, the reaction mixture is worked up by extraction. The crude prothioconazole is then purified by recrystallization from a suitable solvent (e.g., toluene or an alcohol/heptane mixture) to yield a high-purity final product (>98% by HPLC).[9]

Analytical Characterization of Prothioconazole

The final product's identity and purity must be rigorously confirmed.

  • HPLC: The primary method for determining purity and quantifying the active ingredient against a certified reference standard.[12]

  • LC-MS/MS: Used for identity confirmation and detection of trace impurities, such as the toxicologically relevant prothioconazole-desthio impurity.[13][14]

  • NMR (¹H, ¹³C): Confirms the exact molecular structure.

Safety and Hazard Management

The synthesis of prothioconazole involves the use of hazardous materials. Strict adherence to safety protocols is mandatory.

SubstanceHazard ClassificationsRecommended PPE
This compoundToxic if swallowed, Fatal if inhaled, Causes severe skin burns, May cause allergic skin reaction, Environmental Hazard.[7]Chemical-resistant gloves, safety goggles, face shield, lab coat, respirator.
ProthioconazolePotential reproductive toxicity, Very toxic to aquatic life with long-lasting effects.[15]Gloves, safety glasses, lab coat.
Hydrazine HydrateAcutely toxic, Carcinogen, Corrosive, Environmental Hazard.Full protective suit, including respirator, gloves, and face shield.
AcetonitrileFlammable liquid, Harmful if swallowed or inhaled.Gloves, safety glasses, use in a fume hood.

General Precautions:

  • All operations should be conducted inside a certified chemical fume hood.

  • Avoid inhalation of vapors and direct contact with skin and eyes.[16]

  • Use appropriate fire extinguishers (e.g., CO₂, dry powder) for flammable solvents.

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not release materials into the environment.[16]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low yield in Part 1Inefficient phase transfer, inactive catalyst, insufficient base, or moisture in the reaction.Ensure anhydrous conditions. Use fresh, high-purity reagents. Increase stirring speed to improve solid-liquid mixing. Confirm the activity of the PTC.
Formation of regioisomers1,2,4-triazole can be alkylated at different nitrogen atoms.The use of a PTC and specific solvent systems as described generally favors the desired N1-alkylation. If isomer formation is significant, purification by chromatography is necessary.[9]
Incomplete Grignard reactionInactive magnesium, wet solvent/reagents, or insufficient Grignard reagent.Use flame-dried glassware and strictly anhydrous solvents. Activate magnesium turnings if necessary (e.g., with iodine). Use a slight excess of the Grignard reagent.
Presence of desthio impurityA common impurity in prothioconazole synthesis, potentially formed during the final oxidation/ring formation.Optimize the final oxidation step; milder conditions (e.g., catalytic FeCl₃/H₂O₂) can reduce its formation compared to harsh, high-temperature methods.[11] The impurity level must be monitored by HPLC.[13][17]

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of a Dichlorinated Cyclopropyl Ketone

2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS 120983-72-4) is a highly valuable and reactive chemical intermediate, distinguished by its unique molecular architecture that incorporates a strained cyclopropyl ring and two reactive chlorine atoms.[1][2] This structure imparts significant electrophilicity, making it a potent substrate for a variety of nucleophilic substitution reactions.[1] Its utility is prominently demonstrated in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[3][4] A prime example of its industrial significance is its role as a key precursor in the production of prothioconazole, a broad-spectrum triazole fungicide.[2][3][5]

The presence of the α-chloro ketone moiety significantly enhances the reactivity of the α-carbon towards nucleophilic attack compared to simple alkyl halides.[6] This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction.[6][7] These application notes will provide a detailed exploration of the nucleophilic substitution reactions of this compound, offering mechanistic insights and practical experimental protocols for its application in synthetic chemistry.

Mechanistic Considerations: A Tale of Two Electrophilic Centers

The chemical reactivity of this compound is dominated by the presence of two primary electrophilic sites: the carbon of the chloromethyl group (α-carbon) and the carbonyl carbon.[3] Nucleophilic attack predominantly occurs at the α-carbon, leading to the displacement of the chloride ion in a classic SN2 fashion.[8] SN1 pathways are generally disfavored for α-halocarbonyl compounds due to the inherent instability of the resulting α-carbocation.[8]

The general mechanism for the SN2 reaction at the α-carbon is depicted below:

Caption: Generalized SN2 mechanism at the α-carbon.

It is important to consider that with strongly basic nucleophiles, competing reactions such as enolate formation can occur.[8] However, for many synthetically useful nucleophiles, substitution at the α-carbon is the predominant pathway.

Applications in Heterocyclic Synthesis: Building Blocks for Bioactive Molecules

A significant application of this compound lies in the synthesis of heterocyclic compounds.[3] The dual electrophilic nature of the molecule allows for its use in cyclocondensation reactions to form various ring systems.

Synthesis of Triazole Derivatives

The reaction with 1,2,4-triazole is a cornerstone in the synthesis of prothioconazole.[3] In this reaction, the nucleophilic nitrogen of the triazole ring displaces the chlorine atom on the ethanone moiety.[3]

Hantzsch Thiazole Synthesis

As an α-chloroketone, this compound is a suitable substrate for the Hantzsch thiazole synthesis.[3] Reaction with a thioamide leads to the formation of 4-substituted thiazole derivatives, such as 2-amino-4-(1-chlorocyclopropyl)thiazole.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key nucleophilic substitution reactions of this compound.

Protocol 1: Synthesis of 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone

This protocol details the synthesis of a key precursor to prothioconazole.[3]

Materials:

  • This compound (1.0 eq)

  • 1,2,4-Triazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add this compound and acetonitrile.

  • Add 1,2,4-triazole and potassium carbonate to the solution.

  • Heat the mixture to reflux (approximately 82°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Acetonitrile is flammable and toxic; handle with care.

Protocol 2: Synthesis of 2-Amino-4-(1-chlorocyclopropyl)thiazole via Hantzsch Synthesis

This protocol outlines the formation of a thiazole ring system.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (EtOH)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for filtration and recrystallization

Procedure:

  • Dissolve this compound and thiourea in ethanol in a round-bottom flask.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 2-3 hours.

  • A precipitate should form as the reaction progresses.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 2-amino-4-(1-chlorocyclopropyl)thiazole hydrohalide salt.

  • To obtain the free base, the salt can be neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • Ethanol is flammable.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution reactions described.

NucleophileReagentBaseSolventTemperature (°C)Time (h)ProductTypical Yield (%)
1,2,4-Triazole1,2,4-TriazoleK₂CO₃Acetonitrile824-61-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone75-90[3]
ThioureaThiourea-Ethanol782-32-Amino-4-(1-chlorocyclopropyl)thiazole70-85

Workflow Visualization

The following diagram illustrates the general workflow for a nucleophilic substitution reaction with this compound followed by purification.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine Reactants & Solvent reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter (if necessary) cool->filter extract Aqueous Work-up/Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow.

Conclusion

This compound is a versatile and highly reactive intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its enhanced electrophilicity at the α-carbon makes it an ideal substrate for a range of nucleophilic substitution reactions, enabling the construction of complex and biologically active molecules. The protocols and mechanistic insights provided in these application notes are intended to serve as a valuable resource for researchers and scientists in the field of synthetic organic chemistry and drug development, facilitating the efficient and effective utilization of this important building block.

References

Application Notes & Protocols for the Versatile Intermediate: 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within the agrochemical and pharmaceutical sectors, the strategic use of highly functionalized intermediates is paramount. 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4) has emerged as a pivotal building block, prized for its unique combination of a strained cyclopropyl ring and two reactive chlorine atoms.[1][2] This structure imparts a specific reactivity profile that is exceptionally valuable for constructing complex molecular architectures.[1] This guide provides an in-depth exploration of its properties, synthesis, and key applications, complete with detailed protocols to empower researchers in leveraging its full synthetic potential. Its most prominent industrial application is as a critical precursor in the synthesis of Prothioconazole, a novel broad-spectrum triazolethione fungicide developed by Bayer.[3][4]

Physicochemical & Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its effective application. The molecule's reactivity is dominated by two key features: the electrophilic carbonyl carbon and the two chlorine atoms, which serve as excellent leaving groups in nucleophilic substitution reactions.[1] The presence of the 1-chlorocyclopropyl moiety not only influences the electronic character of the ketone but also introduces a strained ring system that can participate in subsequent ring-opening reactions, further expanding its synthetic utility.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 120983-72-4[6]
Molecular Formula C₅H₆Cl₂O[6]
Molecular Weight 153.01 g/mol [3]
Appearance Colorless to light yellow liquid[7][8]
Boiling Point 201.96 °C at 760 mmHg[6]
Density 1.351 g/cm³[6]
Flash Point 79.24 °C[6]
Water Solubility 5.91 g/L at 20 °C[6]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8 °C[6][9]

Synthetic Pathway Overview

The industrial production of this compound has been optimized to achieve high yields and purity, essential for its use in regulated industries like pharmaceuticals and agrochemicals.[1] A common and efficient method involves the direct chlorination of a precursor ketone.

A modern approach starts with cyclopropyl methyl ketone, which undergoes a catalyzed chlorination reaction.[10][11] The use of a metallic aluminum-containing catalyst (e.g., MeAlCl₂ or Me₂AlCl) improves the selectivity of the chlorination, minimizing the formation of di- and tri-chlorinated impurities that are common with other chlorinating agents like sulfuryl chloride.[11] This method is advantageous as it avoids the generation of corrosive gases such as sulfur dioxide, making the process more environmentally friendly and suitable for large-scale production.[11]

G cluster_0 Synthesis Workflow A Cyclopropyl Methyl Ketone (Starting Material) B Chlorination Reaction - Solvent: Dichloromethane - Catalyst: MeAlCl₂ / Me₂AlCl - Reagent: Chlorine Gas - Temp: -5 to 15 °C A->B Step 1 C Crude Chlorinated Product Mixture B->C Step 2 D Purification (Reduced Pressure Distillation & Rectification) C->D Step 3 E This compound (Final Product, >95% Purity) D->E Step 4

References

Application Notes & Protocols: The Strategic Use of 2-Chloro-1-(1-chlorocyclopropyl)ethanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and process development professionals on the application of 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4). This versatile α-chloroketone is a pivotal intermediate in the synthesis of modern agrochemicals, most notably the broad-spectrum triazolethione fungicide, Prothioconazole.[1][2][3][4] We will explore the compound's reactivity, provide validated, step-by-step protocols for its primary synthetic transformations, and discuss the chemical principles that underpin its utility. The protocols are designed to be self-validating, with explanations for critical process parameters and optimization strategies.

Introduction: A Keystone Intermediate in Modern Fungicide Development

This compound is a high-value specialty chemical whose molecular architecture is primed for constructing complex heterocyclic systems.[1] Its structure, featuring a reactive α-chloro ketone and a strained, halogenated cyclopropyl ring, makes it an exceptionally effective building block.[5] The cyclopropyl motif is a well-established bioisostere known to enhance the metabolic stability and biological activity of parent molecules, making this intermediate particularly valuable in the agrochemical industry.[1]

The compound's most significant and commercially relevant application is its role as the direct precursor to the core structure of Prothioconazole, a highly effective fungicide developed by Bayer to protect a wide range of cereal crops.[1][4] This guide will focus primarily on this critical synthetic application, while also exploring other potential transformations that leverage its unique reactivity.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties and reactivity of this compound is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 120983-72-4[2][5]
Molecular Formula C₅H₆Cl₂O[2]
Molecular Weight 153.01 g/mol [2][6]
Appearance Light yellow liquid[6]
InChI Key VHHGLRZRRBYTNE-UHFFFAOYSA-N[1]

The reactivity is dominated by two key features:

  • The α-Chloro Group: The chlorine atom on the ethanone moiety is an excellent leaving group, making the adjacent carbon highly electrophilic and susceptible to nucleophilic substitution reactions. This is the primary reaction site for introducing heterocyclic systems.[1][5]

  • The Carbonyl Group: The ketone functionality can participate in various classical carbonyl chemistry reactions, although its primary role in the context of major agrochemical synthesis is to activate the adjacent α-carbon.

Core Application: Synthesis of the Prothioconazole Precursor

The N-alkylation of 1,2,4-triazole with this compound is the cornerstone reaction for producing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone, the key intermediate for Prothioconazole.[7][8]

Reaction Mechanism and Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the 1,2,4-triazole ring acts as the nucleophile, attacking the electrophilic α-carbon of the ketone and displacing the chloride ion.

Causality Behind Experimental Design:

  • Acid Scavenger: The reaction generates one equivalent of hydrogen chloride (HCl), which would otherwise protonate the basic triazole, rendering it non-nucleophilic and halting the reaction. An acid-binding agent (base) is therefore essential to neutralize the HCl as it forms, driving the reaction to completion.[8][9]

  • Solvent Choice: Inert organic solvents are used to dissolve the reactants. Polar aprotic solvents like acetone or acetonitrile are often preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus maintaining its reactivity.[8]

  • Phase-Transfer Catalyst (PTC): When using an inorganic base (e.g., K₂CO₃) which has low solubility in the organic solvent, a PTC can be employed. The PTC facilitates the transfer of the base's anion into the organic phase, dramatically accelerating the reaction rate.[7]

Experimental Workflow Diagram

Reactant1 This compound (in Solvent) Reactor Reaction Vessel (Heated) Reactant1->Reactor Reactant2 1,2,4-Triazole + Acid Scavenger (e.g., K2CO3) Reactant2->Reactor Workup Work-up 1. Filter Solids 2. Solvent Evaporation 3. Extraction Reactor->Workup Reaction (e.g., 5h @ 65°C) Purification Purification (Recrystallization) Workup->Purification Crude Product Product 1-(1-chlorocyclopropyl)-2- (1,2,4-triazol-1-yl)ethanone Purification->Product High Purity Product (>98%)

Caption: Workflow for the synthesis of the Prothioconazole intermediate.

Detailed Synthesis Protocol

This protocol is based on optimized conditions reported in the literature, achieving high yield and purity.[7]

Materials:

  • This compound (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (0.02 eq)

  • Acetone (or Acetonitrile), anhydrous

Procedure:

  • Setup: Equip a clean, dry three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Charging Reagents: Under a nitrogen atmosphere, charge the flask with 1,2,4-triazole, potassium carbonate, the phase-transfer catalyst, and the solvent.

  • Initiation: Begin vigorous stirring to create a fine suspension. Add the this compound solution dropwise to the flask at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (a temperature of ~65°C has been shown to be optimal).[1][9] Maintain the reaction for approximately 5-7 hours.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid cake with a small amount of fresh solvent.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the resulting crude solid in a suitable hot solvent (e.g., ethanol or isopropanol).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Optimized Reaction Parameters

The following table summarizes key optimized parameters derived from experimental studies to maximize product yield.[7][9]

Table 2: Summary of Optimized Reaction Conditions

ParameterOptimized ValueRationale
Molar Ratio (Triazole:Ketone) 1.2 : 1.0A slight excess of the nucleophile drives the reaction to completion.
Reaction Temperature 65 °CBalances reaction rate and byproduct formation. Higher temperatures can lead to degradation.[1][9]
Reaction Time 5-7 hoursSufficient time for complete conversion of the limiting reagent.[9]
Typical Yield >93% (after recrystallization)Demonstrates an efficient and industrially viable process.[7]
Purity >99% (by GC-MS)Meets the stringent quality standards for subsequent synthetic steps.[7]

Synthesis of the Starting Material: A Modern Approach

While many labs will purchase the title compound, understanding its synthesis provides insight into potential impurities. Modern, high-yield methods have been developed to overcome the limitations of older processes that used corrosive reagents like sulfuryl chloride and produced significant byproducts.[10][11]

A patented, state-of-the-art method involves the direct, catalyzed chlorination of cyclopropyl methyl ketone.[4][10]

Synthesis Workflow Diagram

G Start Cyclopropyl Methyl Ketone + Solvent (e.g., Dichloromethane) Reactor Jacketed Reactor (-5 to 15°C) Start->Reactor Catalyst Catalyst (e.g., MeAlCl2) Catalyst->Reactor Chlorine Chlorine Gas (Cl2) Chlorine->Reactor Controlled Feed (2.0-2.5 eq) Distillation Fractional Distillation (under vacuum) Reactor->Distillation Crude Chlorinated Mixture Product This compound (High Purity) Distillation->Product Yield: ~91% Purity: >97%

Caption: Catalyzed chlorination of cyclopropyl methyl ketone.

Rationale for the Modern Protocol
  • Starting Material: Using cyclopropyl methyl ketone is more direct and cost-effective.[4][10]

  • Catalyst: The use of a metallic aluminum-containing catalyst (e.g., MeAlCl₂) is crucial. It enhances the reaction's selectivity, leading to the desired dichlorinated product while minimizing the formation of mono- and tri-chlorinated impurities.[10] This results in a much cleaner product profile and simplifies purification.

  • Reagent: Chlorine gas is a more atom-economical chlorinating agent compared to sulfuryl chloride, which generates SO₂ gas as a toxic byproduct.[1][10]

  • Purification: Fractional distillation under reduced pressure is effective for separating the final product from any remaining starting material or byproducts, yielding a product with >97% purity.[4]

Alternative Synthetic Applications: Hantzsch Thiazole Synthesis

The α-chloroketone structure of this compound makes it an ideal substrate for the Hantzsch thiazole synthesis. This reaction provides a pathway to 4-cyclopropyl-substituted thiazoles, which are another class of heterocycles with potential agrochemical applications.

The reaction involves the cyclocondensation of the intermediate with a thioamide, such as thiourea, to form an aminothiazole derivative.[1]

Reaction Scheme: this compound + Thiourea → 2-Amino-4-(1-chlorocyclopropyl)thiazole + HCl + H₂O

This transformation significantly expands the synthetic utility of the title compound beyond the Prothioconazole pathway, opening doors for the discovery of novel active ingredients.[1]

Safety and Handling

  • Usage: This product is intended for Research Use Only and is not for diagnostic, therapeutic, or human use.[1]

  • Handling: As a chlorinated organic compound, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Storage: To maintain stability and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at controlled temperatures, typically between 2-8°C.[6]

Conclusion

This compound is a strategically vital intermediate for the agrochemical industry. Its well-defined reactivity, primarily through nucleophilic substitution at the α-carbon, provides a reliable and high-yield pathway to the core of Prothioconazole, a leading fungicide. The optimized protocols detailed herein demonstrate an efficient and industrially scalable process. Furthermore, its utility in established reactions like the Hantzsch thiazole synthesis underscores its potential as a versatile building block for the development of new and diverse crop protection agents.

References

Application Note & Protocol: A Robust and Scalable Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone, a critical intermediate in the production of the broad-spectrum triazole fungicide, prothioconazole.[1][2][3] The protocol details a highly efficient N-alkylation reaction via nucleophilic substitution, optimized for high yield and purity.[3][4] We delve into the mechanistic rationale behind reagent selection and reaction conditions, offering field-proven insights to ensure reproducibility and scalability. The methodology is presented with detailed step-by-step instructions, a summary of quantitative parameters, and a visual workflow diagram to facilitate seamless execution in a laboratory setting.

Introduction and Scientific Rationale

1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone is a cornerstone building block for prothioconazole, a fungicide widely used in agriculture to protect staple crops from a variety of fungal diseases.[3][5] Its synthesis is a pivotal step that dictates the overall efficiency and cost-effectiveness of the prothioconazole manufacturing process.

The core of this synthesis is a classic nucleophilic substitution reaction, specifically the N-alkylation of 1,2,4-triazole with the electrophile, 2-chloro-1-(1-chlorocyclopropyl)ethanone.[2][4]

  • The Nucleophile (1,2,4-Triazole): 1,2,4-triazole is an aromatic heterocycle with two potential nucleophilic nitrogen atoms (N1 and N4).[6] In the presence of a base, a proton is abstracted to form the highly nucleophilic triazolide anion. Alkylation with α-halo ketones predominantly yields the thermodynamically more stable N1-substituted isomer, which is the desired product for this synthesis.[6]

  • The Electrophile (this compound): This α-haloketone is an excellent electrophile. The potent electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-chlorine bond, rendering the α-carbon highly susceptible to attack by a nucleophile.[7]

  • The Role of the Base and Phase Transfer Catalyst (PTC): An acid-binding agent, or base, is crucial for two reasons: it deprotonates the 1,2,4-triazole to enhance its nucleophilicity and neutralizes the hydrogen chloride (HCl) byproduct, driving the reaction equilibrium towards the product.[1][4] To overcome the solubility challenges between the inorganic base (e.g., K₂CO₃) and the organic reactants, a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is employed. The PTC facilitates the transport of the deprotonated triazole anion into the organic phase, significantly accelerating the reaction rate and improving yields.[4]

The overall reaction scheme is as follows:

Reaction Scheme

Figure 1. Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone via nucleophilic substitution.

Experimental Protocol

This protocol has been optimized for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
This compound120983-72-4153.01Purity ≥98%. Lachrymator.
1,2,4-Triazole288-88-069.07Purity ≥99%.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Finely powdered for best results.
Acetonitrile (CH₃CN), anhydrous75-05-841.05Solvent.
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37Phase Transfer Catalyst.
Ethyl Acetate141-78-688.11For extraction.
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04For drying.
Deionized Water7732-18-518.02For washing.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 1,2,4-triazole (7.6 g, 0.11 mol), anhydrous potassium carbonate (18.0 g, 0.13 mol), and tetrabutylammonium bromide (1.6 g, 0.005 mol).

  • Solvent Addition: Add 120 mL of anhydrous acetonitrile to the flask. Begin vigorous stirring to create a fine suspension.

  • Reactant Addition: In a separate beaker, dissolve this compound (15.3 g, 0.10 mol) in 30 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel and attach it to the reaction flask.

  • Reaction Execution: Add the ethanone solution dropwise to the stirred suspension over 30 minutes at room temperature. An initial mild exotherm may be observed.

  • Heating: After the addition is complete, heat the reaction mixture to 65°C using a heating mantle. Maintain this temperature and continue vigorous stirring for 7 hours.[4]

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting α-haloketone is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile (2 x 15 mL).

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Purification:

    • To the resulting oily residue, add 100 mL of ethyl acetate and 100 mL of deionized water. Transfer to a separatory funnel and shake vigorously.

    • Separate the layers and wash the organic layer with deionized water (2 x 50 mL) followed by a saturated brine solution (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow solid.

  • Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to obtain the final product, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone, as a pure white crystalline solid. An expected yield of ~93% with >99% purity can be achieved.[3][4]

Workflow and Data Summary

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A Charge Flask: - 1,2,4-Triazole - K₂CO₃ (Base) - TBAB (PTC) B Add Acetonitrile (Solvent) A->B C Dropwise Addition of This compound B->C D Heat to 65°C Stir for 7 hours C->D E Cool to RT & Filter Salts D->E F Concentrate via Rotovap E->F G Liquid-Liquid Extraction (EtOAc / H₂O) F->G H Dry & Concentrate Organic Phase G->H I Recrystallize from Ethanol/Water H->I J Pure Crystalline Product I->J

Diagram 1: Step-by-step synthesis workflow.

Quantitative Data Summary
ParameterValue
Reactant Ratios (molar)
This compound1.0 eq
1,2,4-Triazole1.1 eq
Potassium Carbonate (K₂CO₃)1.3 eq
Tetrabutylammonium Bromide (TBAB)0.05 eq
Reaction Conditions
Temperature65°C
Time7 hours
Expected Outcome
Yield (after recrystallization)~93%
Purity (by GC-MS)>99%

Product Characterization

The identity and purity of the synthesized 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone should be confirmed using standard analytical techniques. Key expected spectral data are provided below based on published literature.[2]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.15 (s, 1H, Triazole-H)

    • δ 8.00 (s, 1H, Triazole-H)

    • δ 5.61 (s, 2H, -CH₂-)

    • δ 1.50-1.54 (m, 2H, Cyclopropyl-CH₂)

    • δ 1.29-1.33 (m, 2H, Cyclopropyl-CH₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 198.6 (C=O)

    • δ 150.2 (Triazole-C)

    • δ 144.6 (Triazole-C)

    • δ 56.8 (-CH₂-)

    • δ 35.1 (Cyclopropyl-C-Cl)

    • δ 23.7 (Cyclopropyl-CH₂)

  • FT-IR (KBr, cm⁻¹):

    • ~3133 (C-H stretch, triazole)

    • ~1720 (C=O stretch, ketone)

  • GC-MS (EI):

    • m/z for C₇H₈ClN₃O calculated 185.04, found 185.

Safety and Handling

  • General Precautions: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent Hazards: this compound is a lachrymator and can cause skin and eye irritation.[7][8] Avoid inhalation of its vapors and direct contact with skin and eyes. Acetonitrile is flammable and toxic. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The protocol described provides a reliable, high-yield, and scalable method for the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone.[3] The use of a phase transfer catalyst effectively overcomes solubility issues, allowing the reaction to proceed efficiently under mild conditions.[4] This detailed application note serves as a practical guide for researchers in agrochemical synthesis and drug development, enabling the consistent production of this vital fungicide intermediate.

References

Phase transfer catalyst in 2-Chloro-1-(1-chlorocyclopropyl)ethanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Phase Transfer Catalysis in Nucleophilic Substitution Reactions of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming Synthetic Hurdles for a Key Agrochemical Intermediate

This compound (CAS 120983-72-4) is a critical bifunctional intermediate in modern organic synthesis. Its unique structure, featuring a strained cyclopropyl ring and two reactive chlorine atoms, makes it a valuable building block for complex heterocyclic molecules.[1] The most prominent application of this α-haloketone is in the synthesis of prothioconazole, a broad-spectrum triazolethione fungicide developed by Bayer that is essential for crop protection.[1][2]

The key synthetic step towards prothioconazole involves the N-alkylation of 1,2,4-triazole with this compound. This reaction, a nucleophilic substitution, presents a classic challenge in synthetic chemistry: the reactants have mutually exclusive solubilities. The organic substrate, this compound, is soluble in organic solvents, while the nucleophile, the triazole salt, is typically soluble in an aqueous phase but not in the organic phase.[3] Without a method to bring these reactants together, the reaction proceeds poorly, if at all.

This application note details the use of Phase Transfer Catalysis (PTC) as an elegant and highly efficient solution to this problem. By employing a phase transfer catalyst, such as a quaternary ammonium salt, researchers can achieve near-quantitative yields under mild conditions, making the process robust, scalable, and suitable for industrial production.[4][5]

The Mechanism and Rationale for Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases.[6] In the context of the N-alkylation of 1,2,4-triazole, the system typically consists of an organic phase containing the electrophile (this compound) and an aqueous or solid phase containing the deprotonated nucleophile (the triazolide anion).

The Causality Behind PTC:

The catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate, is the linchpin of the process.[1][7] Its lipophilic (due to the alkyl chains) cation (Q⁺) can form an ion pair with the triazolide anion (Nu⁻) from the aqueous/solid phase. This new ion pair [Q⁺Nu⁻] is sufficiently soluble in the organic phase to be transported away from the interface and into the bulk organic solvent, where the electrophile resides.[7]

Once in the organic phase, the "naked" triazolide anion is highly reactive and readily attacks the electrophilic carbon of the ethanone, displacing the chloride leaving group in a classic SN2 reaction.[8] The catalyst cation (Q⁺) then pairs with the displaced chloride anion (Cl⁻) and shuttles back to the aqueous/solid phase to repeat the cycle. This catalytic cycle continuously transports the nucleophile into the reaction phase, dramatically accelerating the reaction rate and leading to significantly higher yields compared to uncatalyzed heterogeneous reactions.[1]

PTC_Mechanism Substrate R-Cl (this compound) Product R-Nu (N-Alkylated Product) Substrate->Product Sɴ2 Reaction QCl [Q⁺Cl⁻] Product->QCl Forms Byproduct QNu [Q⁺Nu⁻] (Lipophilic Ion Pair) QNu->Substrate Nucleophilic Attack Q_X Q⁺X⁻ (Catalyst) QCl->Q_X Regenerates Catalyst at Interface M_Nu M⁺Nu⁻ (Triazole Salt, e.g., K-Triazole) M_Cl M⁺Cl⁻ (Inorganic Salt) Q_X->QNu Anion Exchange at Interface Protocol_Workflow start Start setup 1. Setup Reaction (Triazole, K₂CO₃, TBAB, Acetonitrile) start->setup stir 2. Stir at RT (30 min) setup->stir add 3. Add Substrate (this compound) stir->add react 4. Heat to 65°C (7 hours) add->react workup 5. Cool to 15°C & Filter Salts react->workup concentrate 6. Concentrate Filtrate (Rotary Evaporation) workup->concentrate purify 7. Recrystallize Product concentrate->purify end End (93% Yield) purify->end

References

Application Note: A Comprehensive Guide to the Synthesis of Thiazole Derivatives from 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry and agrochemical development, forming the core of numerous FDA-approved drugs and potent fungicides.[1][2][3] This application note provides a detailed protocol and scientific rationale for the synthesis of thiazole derivatives utilizing 2-chloro-1-(1-chlorocyclopropyl)ethanone as a key α-haloketone precursor. We will delve into the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring.[1][4] This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, a step-by-step experimental workflow, characterization techniques, and the causality behind critical experimental choices. The protocol focuses on the reaction with thiourea to yield 2-amino-4-(1-chlorocyclopropyl)thiazole, a versatile intermediate for further functionalization.

Introduction: The Significance of the Thiazole Moiety

The five-membered heterocyclic thiazole ring is a privileged structure in drug discovery, prized for its unique electronic properties and ability to engage in various biological interactions.[5][6] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][7] A prominent example of a commercial application stemming from a related synthesis is the fungicide prothioconazole, which relies on the precursor this compound.[8][9][10][11]

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most direct and versatile methods for creating this scaffold.[1][4] The reaction involves the condensation of an α-haloketone with a thioamide or a derivative like thiourea.[12][13] The choice of the α-haloketone, this compound, is strategic; it provides a unique and desirable 1-chlorocyclopropyl substituent at the 4-position of the thiazole ring, a group known to influence the biological activity of the final compound.

The Precursor: Understanding this compound

The success of the Hantzsch synthesis is critically dependent on the reactivity of the α-haloketone.

Chemical Properties:

  • IUPAC Name: 2-chloro-1-(1-chlorocyclopropyl)ethan-1-one[14]

  • CAS Number: 120983-72-4[8][14]

  • Molecular Formula: C₅H₆Cl₂O[8][9]

  • Molecular Weight: 153.01 g/mol [8][9]

  • Appearance: Typically a liquid

Reactivity Insights: this compound is a bifunctional molecule. The key to its role in thiazole synthesis lies in the α-chloroacetyl group. The strong electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, rendering the α-carbon highly electrophilic.[4][11] This makes it an excellent substrate for nucleophilic attack by the sulfur atom of a thioamide, initiating the cyclization cascade.[4][13] While α-bromoketones and α-iodoketones are generally more reactive, α-chloroketones are often more stable, readily available, and cost-effective, making them suitable for large-scale synthesis, though they may require slightly more stringent reaction conditions like heating to ensure completion.[4]

The Core Reaction: Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that assembles the thiazole ring from two key components. The α-haloketone provides the C4 and C5 atoms, while the thioamide (or thiourea) supplies the S1, N3, and C2 atoms.

The mechanism proceeds through two primary stages:

  • Nucleophilic Substitution (Sɴ2): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of this compound. This displaces the chloride ion and forms an isothioamide intermediate.[15]

  • Intramolecular Cyclization & Dehydration: The nitrogen atom of the intermediate then attacks the carbonyl carbon in an intramolecular condensation step. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic thiazole ring.[15][16] The aromaticity of the final product is a powerful thermodynamic driving force for the reaction.[15]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Thioamide Thioamide (or Thiourea) SN2_Attack Sɴ2 Attack Thioamide->SN2_Attack Haloketone This compound Haloketone->SN2_Attack Intermediate Isothioamide Intermediate SN2_Attack->Intermediate Cyclization Intramolecular Condensation Intermediate->Cyclization HydroxyThiazoline Hydroxy-Thiazoline Intermediate Cyclization->HydroxyThiazoline Dehydration - H₂O HydroxyThiazoline->Dehydration Product Substituted Thiazole Dehydration->Product

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Application Note

Protocol: Synthesis of 2-Amino-4-(1-chlorocyclopropyl)thiazole

This protocol details the synthesis of a 2-aminothiazole derivative, a versatile building block for more complex molecules.

Materials and Equipment:

  • Reagents:

    • This compound (CAS: 120983-72-4), 97% purity

    • Thiourea (CAS: 62-56-6), 99% purity

    • Ethanol (95% or absolute)

    • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

    • Deionized water

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Buchner funnel and filter flask

    • Standard laboratory glassware

    • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add thiourea (3.81 g, 50 mmol, 1.0 eq).

    • Add ethanol (40 mL) and a magnetic stir bar. Stir the mixture to dissolve the thiourea. Gentle warming may be required.

    • Once dissolved, add this compound (7.65 g, 50 mmol, 1.0 eq) to the flask.

    • Causality: Ethanol is selected as the solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux, which provides the necessary thermal energy to drive the reaction to completion. A 1:1 stoichiometry is typically effective for this condensation.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 3-4 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting ketone spot indicates reaction completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. The solution may contain a precipitate of the thiazolium hydrohalide salt.

    • Slowly pour the cooled mixture into a beaker containing 150 mL of cold deionized water while stirring.

    • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8. This step precipitates the free base product.

    • Causality: The initial product exists as a protonated thiazolium salt, which is often soluble.[15] Neutralization with a weak base like NaHCO₃ deprotonates the ring nitrogen, yielding the neutral 2-aminothiazole, which is significantly less soluble in water and precipitates out.

  • Purification:

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts and residual ethanol.

    • Dry the product under vacuum or in a desiccator. A crude yield of 85-95% is expected.

    • For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Characterization:

The identity and purity of the synthesized 2-amino-4-(1-chlorocyclopropyl)thiazole should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment, including the characteristic cyclopropyl and thiazole ring protons.

  • Mass Spectrometry (MS): To verify the molecular weight of the product (Expected [M+H]⁺ ≈ 191.02).

  • Melting Point: To assess the purity of the final product.

Data Presentation & Workflow

Table 1: Reaction Parameters Summary
ParameterValueRationale
α-Haloketone This compoundProvides C4-C5 and the cyclopropyl moiety.
Thio-component ThioureaProvides S1, N3, C2 and the 2-amino group.
Stoichiometry 1:1Efficient for condensation reactions.
Solvent EthanolGood solubility for reactants; appropriate boiling point.
Temperature Reflux (~78 °C)Provides activation energy for cyclization/dehydration.
Reaction Time 3-4 hoursSufficient for completion, monitorable by TLC.
Work-up NaHCO₃ (aq)Neutralizes the intermediate salt to precipitate the product.
Expected Yield 85-95% (Crude)Typical for Hantzsch synthesis.

Experimental Workflow Diagram

Caption: Figure 2: Step-by-step experimental workflow.

Conclusion

The Hantzsch synthesis remains a highly effective and reliable method for the construction of the pharmaceutically important thiazole ring. This application note demonstrates that this compound is an excellent and reactive precursor for generating 4-cyclopropyl substituted thiazoles. The provided protocol is robust, high-yielding, and employs standard laboratory techniques, making it accessible for a wide range of applications in medicinal chemistry, agrochemical synthesis, and materials science. The versatility of this reaction allows for the creation of diverse chemical libraries by simply substituting thiourea with various thioamides, paving the way for future discoveries.[17]

References

Chlorination of 1-(1-chlorocyclopropyl)ethanone to yield 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone, a key intermediate in the production of the broad-spectrum fungicide, prothioconazole.[1][2][3] We present a detailed protocol for the selective α-chlorination of 1-(1-chlorocyclopropyl)ethanone. The document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, and outlines critical safety precautions and best practices. This guide is intended for researchers, scientists, and process chemists in the agrochemical and pharmaceutical industries.

Introduction: The Significance of α-Chloro Ketones

α-Halogenated ketones are versatile synthetic building blocks in organic chemistry, prized for their dual reactivity as both electrophiles at the carbonyl carbon and at the α-carbon. The introduction of a chlorine atom at the α-position of a ketone significantly enhances its utility in nucleophilic substitution and cyclocondensation reactions.[3] The target molecule, this compound, exemplifies this utility. Its unique structure, featuring a strained cyclopropyl ring and two reactive chlorine atoms, makes it an exceptionally effective precursor for constructing complex heterocyclic compounds, most notably triazole-based fungicides like prothioconazole.[2][3] The cyclopropane motif is known to enhance biological activity and metabolic stability in the final active pharmaceutical or agrochemical ingredient.[3] This note details a robust and selective method for its synthesis.

Reaction Mechanism: Acid-Catalyzed α-Chlorination

The selective monochlorination at the α-position of 1-(1-chlorocyclopropyl)ethanone is typically achieved under acidic conditions. The mechanism proceeds through an enol intermediate, which is the key nucleophilic species that reacts with the electrophilic chlorinating agent.[4][5][6]

The key steps in the acid-catalyzed mechanism are as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and facilitates the enolization process.[5]

  • Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This is the rate-determining step of the reaction.[4] The resulting enol is a nucleophilic alkene.

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic chlorine source (e.g., Cl₂ or SO₂Cl₂). A new C-Cl bond is formed at the α-position.[6]

  • Deprotonation: The protonated carbonyl oxygen is deprotonated, regenerating the carbonyl group and the acid catalyst, yielding the final α-chloro ketone product.

This acid-catalyzed pathway ensures that the reaction typically stops after the introduction of a single halogen atom, as the electron-withdrawing nature of the newly introduced chlorine atom deactivates the product towards further enolization.

Below is a diagram illustrating the acid-catalyzed chlorination pathway.

Caption: Acid-catalyzed α-chlorination mechanism.

Experimental Protocol

This protocol is based on established methods for the α-chlorination of ketones, adapted for the specific substrate 1-(1-chlorocyclopropyl)ethanone.[7][8] While some literature suggests chlorine gas as the chlorinating agent[1][9], sulfuryl chloride (SO₂Cl₂) is often preferred in a laboratory setting for its ease of handling as a liquid reagent.[8][10] The presence of an aliphatic alcohol like methanol can improve selectivity for monochlorination.[8][10]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
1-(1-chlorocyclopropyl)ethanone≥98%Commercially AvailableStarting material
Sulfuryl Chloride (SO₂Cl₂)≥97%Commercially AvailableChlorinating agent
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent
Methanol (MeOH)AnhydrousCommercially AvailableReaction modifier
Saturated Sodium Bicarbonate (NaHCO₃)ReagentN/AFor aqueous workup
Saturated Sodium Chloride (Brine)ReagentN/AFor aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)ReagentN/ADrying agent
500 mL Three-neck round-bottom flaskN/AN/AReaction vessel
Magnetic stirrer and stir barN/AN/A
ThermometerN/AN/A
Addition funnelN/AN/A
Ice-water bathN/AN/A
Rotary evaporatorN/AN/AFor solvent removal

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

  • Reagent Charging: To the flask, add 1-(1-chlorocyclopropyl)ethanone (e.g., 50 g, 1.0 equiv) and anhydrous dichloromethane (200 mL).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Chlorinating Agent Preparation: In the addition funnel, prepare a solution of sulfuryl chloride (1.05 equiv) in anhydrous dichloromethane (50 mL).

  • Slow Addition: Add the sulfuryl chloride solution dropwise to the cooled ketone solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a stirred, cold (0 °C) saturated solution of sodium bicarbonate (200 mL). Caution: Gas evolution (CO₂, SO₂, HCl) will occur. Ensure adequate ventilation.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, this compound, can be purified by vacuum distillation to yield a clear liquid.[7][9]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble dry glassware under N2 B Charge 1-(1-chlorocyclopropyl)ethanone & DCM A->B C Cool reaction mixture to 0-5 °C B->C D Add SO2Cl2 solution dropwise C->D E Monitor reaction by TLC/GC D->E F Quench with cold NaHCO3 solution E->F G Extract with DCM F->G H Wash with NaHCO3 and Brine G->H I Dry with MgSO4 & filter H->I J Concentrate via rotary evaporation I->J K Purify by vacuum distillation J->K Product Pure Product K->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for high yield and purity. As a key intermediate in the production of valuable compounds like the fungicide prothioconazole, mastering its synthesis is crucial.[1][2][3][4][5][6] This document provides in-depth, field-proven insights to ensure your success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.

Issue 1: Low Yield of this compound

Question: My reaction yield is consistently below the expected 90%. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis often stem from several factors, primarily incomplete reaction, degradation of the product, or suboptimal reaction conditions. Let's break down the potential causes and solutions:

  • Inadequate Chlorination: The chlorination of the acetyl group is a critical step. If the chlorinating agent is not effective or used in insufficient amounts, you will have a significant amount of the starting material, 1-(1-chlorocyclopropyl)ethanone, remaining.

    • Solution: Ensure your chlorinating agent, such as chlorine gas, is of high purity and the flow rate is accurately controlled.[7][8] Some older methods using sulfuryl chloride often result in lower yields of around 75% and produce corrosive byproducts.[8] Modern methods utilizing chlorine gas with a catalyst have shown significantly higher yields.[7][8]

  • Suboptimal Catalyst Activity: The choice and handling of the catalyst are paramount for selectivity and reaction rate.

    • Solution: The use of a Lewis acid catalyst, such as those containing metallic aluminum (e.g., MeAlCl₂ or Me₂AlCl), has been shown to improve reaction conversion and yield.[7][8] Ensure the catalyst is anhydrous, as moisture will deactivate it.

  • Incorrect Reaction Temperature: Temperature control is a delicate balance. Too low, and the reaction rate will be impractically slow. Too high, and you risk increased side reactions and byproduct formation.

    • Solution: The optimal temperature range for the chlorination step is typically between -5°C and 15°C.[8] It is crucial to maintain a consistent temperature throughout the addition of the chlorinating agent.

Issue 2: High Levels of Dichloro- and Trichloro- Impurities

Question: My final product is contaminated with significant amounts of 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone and other polychlorinated species. How can I minimize these byproducts?

Answer: The formation of polychlorinated byproducts is a common challenge due to the reactivity of the methylene group adjacent to the carbonyl. Over-chlorination is the primary cause.

  • Poor Selectivity of Chlorinating Agent: Some chlorinating agents are inherently less selective.

    • Solution: The combination of chlorine gas and a specialized catalyst containing metallic aluminum has demonstrated improved selectivity compared to other chlorinating agents like sulfuryl chloride.[7][8]

  • Extended Reaction Time: Leaving the reaction to run for too long, even at the correct temperature, can lead to the slow formation of polychlorinated impurities.[9]

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique like Gas Chromatography (GC). Quench the reaction as soon as the desired level of conversion of the starting material is achieved and before significant amounts of the dichlorinated byproduct are formed.

  • Localized High Concentrations of Chlorinating Agent: Poor mixing can lead to "hot spots" where the concentration of the chlorinating agent is high, promoting over-chlorination.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the chlorinating agent.

The following diagram illustrates the logical flow for troubleshooting common issues in this synthesis:

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or High Impurity? Start->Problem LowYield Low Yield Problem->LowYield Low Yield HighImpurity High Impurity Problem->HighImpurity High Impurity CheckChlorination Check Chlorinating Agent & Stoichiometry LowYield->CheckChlorination CheckCatalyst Verify Catalyst Activity & Loading LowYield->CheckCatalyst CheckTemp Optimize Reaction Temperature LowYield->CheckTemp HighImpurity->CheckCatalyst CheckReactionTime Monitor Reaction Progress (GC) HighImpurity->CheckReactionTime CheckMixing Ensure Efficient Stirring HighImpurity->CheckMixing Purification Optimize Purification (Vacuum Distillation) CheckChlorination->Purification CheckCatalyst->Purification CheckTemp->Purification CheckReactionTime->Purification CheckMixing->Purification Success High Yield & Purity Product Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

Issue 3: Difficulties in Product Purification

Question: I'm struggling to isolate the pure this compound from the reaction mixture. What is the best purification method?

Answer: The most effective method for purifying this compound on a laboratory and industrial scale is fractional vacuum distillation.[7][8]

  • Challenge: The boiling points of the desired product and the common impurities, such as the starting material and the dichlorinated byproduct, can be close, making separation challenging.

    • Solution:

      • Remove the Solvent: After the reaction is complete, remove the solvent (e.g., dichloromethane) under reduced pressure at a relatively low temperature (around 30-35°C) to avoid product degradation.[8]

      • Fractional Vacuum Distillation: Use a rectification column with a suitable packing material (e.g., glass rings) to enhance separation efficiency.[7][8] The product typically distills at 100-102°C under a vacuum of -0.1 MPa.[7][8]

      • Collect Fractions: Carefully collect the fractions. The earlier fractions may contain residual solvent and lower-boiling impurities, while the main fraction will be the desired product. Later fractions could contain higher-boiling impurities like the dichlorinated species. Analyze the fractions by GC to ensure purity.

For smaller-scale purification or for obtaining a very high purity analytical standard, column chromatography on silica gel can be employed, though this is less practical for large quantities.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

A1: The synthesis of this compound from cyclopropyl methyl ketone involves a chlorination reaction. When starting from 1-(1-chlorocyclopropyl)ethanone, the reaction is an α-chlorination of a ketone. The reaction starting from cyclopropyl methyl ketone is a more complex chlorination process.

Q2: What are the critical safety precautions I should take?

A2: This synthesis involves hazardous materials that require strict safety protocols.

  • Chloroacetyl Chloride: This reagent is highly corrosive, toxic if inhaled or absorbed through the skin, and reacts violently with water.[11][12][13][14] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical splash goggles with a face shield.[14][15]

  • Chlorine Gas: This is a toxic and corrosive gas. Ensure your experimental setup is secure and has a proper system for scrubbing the excess gas.

  • Aluminum Chloride (and its derivatives): These are water-sensitive and can release HCl upon contact with moisture. Handle in a dry environment.

  • General Precautions: Have an emergency eyewash and shower station readily accessible.[12][14] Be prepared for the exothermic nature of the reaction and have a cooling bath ready to control the temperature.

Q3: Which analytical techniques are best for monitoring the reaction and assessing product purity?

A3:

  • Gas Chromatography (GC): This is the ideal technique for monitoring the progress of the reaction, allowing you to quantify the consumption of starting material and the formation of the product and byproducts in real-time.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the final product. The protons on the chloromethyl group (-CH₂Cl) will appear as a singlet, while the cyclopropyl protons will show as complex multiplets.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to confirm the molecular weight of the product.[8]

Optimized Experimental Protocol

This protocol is based on modern, high-yield methods described in the literature.[7][8]

Materials and Equipment:

  • Cyclopropyl methyl ketone

  • Dichloromethane (anhydrous)

  • Methylaluminum dichloride (MeAlCl₂) or Dimethylaluminum chloride (Me₂AlCl)

  • Chlorine gas

  • Nitrogen gas

  • Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and a condenser connected to a gas scrubber.

  • Cooling bath (ice-salt or cryocooler)

  • Vacuum distillation apparatus with a rectification column.

Procedure:

  • Reaction Setup: In a dry, nitrogen-purged 1000 mL four-necked flask, add cyclopropyl methyl ketone (200g, 2.378 mol) and dichloromethane (200g).

  • Cooling: Cool the mixture to 15°C using an external cooling bath.

  • Catalyst Addition: Under vigorous stirring, add the aluminum-containing catalyst (e.g., 8.95g MeAlCl₂ and 3.67g Me₂AlCl).

  • Chlorination: Introduce chlorine gas at a controlled rate (approximately 75 g/h). Ensure the tail gas is passed through a scrubber containing a sodium hydroxide solution to neutralize excess chlorine.

  • Reaction Monitoring: Monitor the reaction for approximately 3.5 hours. The reaction temperature should be maintained at 15°C. Take aliquots periodically to analyze by GC to monitor the conversion of the starting material and the formation of byproducts. The target is to achieve a high concentration of the desired product (e.g., >95%) with minimal formation of the dichlorinated byproduct (e.g., <2.5%).

  • Work-up: Once the reaction is complete, slowly raise the temperature to 30°C and remove the dichloromethane under reduced pressure.

  • Purification:

    • Set up a fractional vacuum distillation apparatus with a 50 cm rectification column packed with glass rings.

    • Apply a vacuum of -0.1 MPa and slowly heat the crude product to 130°C.

    • Collect the fraction that distills between 100-102°C. This is the pure this compound.

    • The expected yield should be in the range of 90-91% with a purity of >96%.[7][8]

The following diagram illustrates the reaction scheme:

Reaction_Scheme reactant Cyclopropyl methyl ketone reagents + Cl₂ Catalyst: MeAlCl₂/Me₂AlCl Solvent: CH₂Cl₂ Temp: 15°C product This compound reagents->product side_products Minor Byproducts: (Unreacted Starting Material & Polychlorinated Species) product->side_products Separated by vacuum distillation byproduct1 1-(1-chlorocyclopropyl)ethanone byproduct2 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone

Caption: Synthesis of this compound.

Data Summary

ParameterValueReference
Starting MaterialCyclopropyl methyl ketone[7][8]
CatalystMeAlCl₂ and Me₂AlCl[7][8]
Chlorinating AgentChlorine gas[7][8]
SolventDichloromethane[7][8]
Reaction Temperature15°C[8]
Reaction Time~3.5 hours[8]
Purification MethodFractional Vacuum Distillation[7][8]
Distillation Temp.100-102°C at -0.1 MPa[7][8]
Expected Yield90-91%[7][8]
Expected Purity>96% (GC)[7][8]

References

Technical Support Center: Chlorination of Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chlorination of cyclopropyl methyl ketone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The α-chlorination of cyclopropyl methyl ketone is a critical step in the synthesis of various pharmaceutical intermediates and complex molecules. However, the inherent reactivity of both the α-position and the strained cyclopropyl ring can lead to a variety of side reactions, complicating product isolation and reducing yields.

This guide provides in-depth, question-and-answer-based troubleshooting for the common challenges encountered during this procedure, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my reaction producing significant amounts of di- and tri-chlorinated products, and how can I favor monochlorination?

Answer: Over-chlorination is a frequent issue in the α-halogenation of methyl ketones. This occurs because the introduction of an electron-withdrawing chlorine atom at the α-position increases the acidity of the remaining α-hydrogens.[1][2] This makes subsequent deprotonation and chlorination steps kinetically faster than the initial chlorination of the starting material, especially under basic conditions.[1]

Troubleshooting Guide:

  • Switch to Acid-Catalyzed Conditions: Acid-catalyzed halogenation proceeds through an enol intermediate. The rate-determining step is the formation of this enol.[1] Once the first chlorine is added, the electron-withdrawing nature of the halogen deactivates the carbonyl oxygen, making subsequent protonation (the first step of enol formation) less favorable.[3] This inherent rate difference provides a self-regulating mechanism that strongly favors the monochlorinated product.[3]

  • Careful Control of Stoichiometry: If using basic or neutral conditions, use no more than 1.0 to 1.1 equivalents of your chlorinating agent. Precise addition via syringe pump can prevent localized areas of high concentration that promote over-chlorination.

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often preferred for its milder reactivity and higher selectivity for monochlorination compared to harsher reagents like sulfuryl chloride (SO₂Cl₂), which can lead to more side products.[4]

G

FAQ 2: I'm observing unexpected byproducts with a higher molecular weight and loss of the cyclopropyl group. What is happening?

Answer: The cyclopropane ring is a strained three-membered carbocycle that is susceptible to ring-opening reactions, particularly under acidic or Lewis acidic conditions.[5][6] Protonation of the carbonyl oxygen can lead to a cascade where the C-C bond of the cyclopropyl ring cleaves to relieve ring strain, forming a more stable carbocation intermediate. This intermediate can then be trapped by nucleophiles (like the solvent or the chloride counter-ion) to generate acyclic byproducts.

Troubleshooting Guide:

  • Minimize Acidity: If using an acid catalyst, opt for a weaker, non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) in catalytic amounts rather than strong mineral acids (e.g., HCl, H₂SO₄).

  • Lower the Reaction Temperature: Ring-opening is an activated process. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of this side reaction while still allowing the desired chlorination to proceed.

  • Use a Buffered System or Neutral Conditions: Employing a chlorinating agent that does not generate a strong acid byproduct is highly advantageous. N-Chlorosuccinimide (NCS) is an excellent choice as the byproduct is succinimide, which is non-acidic.[4][7] In contrast, sulfuryl chloride (SO₂Cl₂) generates both HCl and SO₂, which can promote ring-opening.[4]

G

FAQ 3: My yield is consistently low even without major side products. Where could I be losing my product?

Answer: Low yield in the absence of obvious side products often points to issues with the reaction setup, workup, or purification.[8][9] The α-chloro ketone product can be volatile or unstable under certain conditions.

Troubleshooting Guide:

  • Incomplete Reaction: Monitor the reaction progress diligently using TLC or GC-MS. An insufficient reaction time or suboptimal temperature can lead to a large amount of unreacted starting material.

  • Workup Losses: The α-chloro ketone may be partially water-soluble. Ensure you thoroughly extract the aqueous layer during workup, potentially using a more polar solvent like ethyl acetate, and consider back-extracting the aqueous washes.

  • Purification Issues:

    • Volatility: The product may be lost during solvent removal under high vacuum. Use a rotary evaporator at a moderate temperature and vacuum pressure.

    • Decomposition on Silica Gel: α-haloketones can be unstable on silica gel, which is slightly acidic. Consider deactivating the silica gel with triethylamine (1-2% in the eluent) or using an alternative stationary phase like alumina. A rapid flash chromatography is recommended over a slow gravity column.

  • Reagent Purity: Ensure your starting ketone and chlorinating agent are pure. Impurities can inhibit the reaction.[9] For instance, NCS should be recrystallized if it appears yellow.

Recommended Protocol & Conditions

This protocol is optimized for the selective monochlorination of cyclopropyl methyl ketone, minimizing both over-chlorination and ring-opening side reactions.

Optimized Conditions Summary

ParameterRecommended SettingRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Mild, selective, and does not produce acidic byproducts.[4][7]
Catalyst p-Toluenesulfonic acid (p-TsOH)Efficiently catalyzes enol formation without being overly acidic.[4]
Solvent Methanol or Acetic AcidProtic solvents facilitate the acid-catalyzed enolization mechanism.[4][7]
Temperature Room Temperature (20-25 °C)Balances reaction rate with minimizing side reactions like ring-opening.
Stoichiometry 1.1 equivalents of NCSA slight excess ensures complete conversion of the starting material.

Step-by-Step Experimental Protocol:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclopropyl methyl ketone (1.0 mmol, 1.0 eq).

  • Dissolution: Add methanol (10 mL) and stir until the ketone is fully dissolved.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.1 mmol, 0.1 eq).

  • Chlorinating Agent Addition: Add N-Chlorosuccinimide (1.1 mmol, 1.1 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS every hour until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL) to neutralize the acid.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure α-chlorocyclopropyl methyl ketone.

G Start 1. Dissolve Ketone & Catalyst in MeOH Add_NCS 2. Add NCS (1.1 eq) Start->Add_NCS React 3. Stir at RT (Monitor by TLC/GC) Add_NCS->React Quench 4. Quench (aq. NaHCO₃) React->Quench Extract 5. Extract (Ethyl Acetate) Quench->Extract Purify 6. Dry & Purify (Chromatography) Extract->Purify

References

Technical Support Center: Purification of 2-Chloro-1-(1-chlorocyclopropyl)ethanone by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-1-(1-chlorocyclopropyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming challenges associated with the vacuum distillation of this important chemical intermediate. The unique structure of this α-chloroketone, featuring a strained cyclopropyl ring, presents specific stability and purification challenges that this guide will address in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What are the essential physical properties of this compound relevant to its vacuum distillation?

A1: Understanding the physical properties of this compound is critical for designing a successful vacuum distillation protocol. Key parameters include its boiling point at various pressures, density, and thermal stability.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆Cl₂O[1]
Molecular Weight 153.01 g/mol [1][2]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point (Atmospheric) 201.961 °C at 760 mmHg[5][6]
Boiling Point (Predicted) 202.0 ± 20.0 °C[2][3]
Boiling Point (Vacuum) 100-102 °C at -0.1 MPa (approx. 750 mmHg vacuum)[7][8]
Density 1.351 g/cm³[5][6]
Flash Point 79.235 °C[5][6]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[2][3][5]

The atmospheric boiling point is quite high, which necessitates vacuum distillation to prevent thermal decomposition. The provided data from a patent application indicates a boiling point of 100-102°C under a vacuum of -0.1 MPa, which is a crucial starting point for establishing your distillation parameters.[7][8]

Q2: Why is vacuum distillation the preferred method for purifying this compound?

A2: Vacuum distillation is essential for several reasons:

  • Thermal Sensitivity: α-Haloketones can be thermally labile.[9] The high atmospheric boiling point of this compound increases the risk of decomposition, polymerization, or side reactions if heated for extended periods. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a safer, lower temperature.

  • Purity Requirements: As a key intermediate in the synthesis of pharmaceuticals and agrochemicals like prothioconazole, high purity is paramount.[1][2][10][11] Vacuum distillation effectively separates the target compound from less volatile impurities and starting materials.

  • Minimizing Side Reactions: The strained chlorocyclopropyl ring and the reactive α-chloro ketone functionality make the molecule susceptible to reactions like Favorskii rearrangement or elimination, which can be accelerated at higher temperatures.[9][12]

Q3: What are the common impurities I might encounter, and how do they affect the distillation?

A3: The impurity profile largely depends on the synthetic route. A common synthesis involves the chlorination of cyclopropyl methyl ketone or 1-(1-chlorocyclopropyl)ethanone.[1][7][10] Potential impurities include:

  • Starting Materials: Unreacted cyclopropyl methyl ketone or 1-(1-chlorocyclopropyl)ethanone.[13]

  • Over-chlorinated Products: Such as 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone.[7][8]

  • Solvents: Residual solvents from the reaction, like dichloromethane.[7][8]

  • Reagents: Traces of chlorinating agents or catalysts.[8]

These impurities have different boiling points, and a well-optimized fractional vacuum distillation is necessary for their effective removal. For instance, a patent describes collecting a forerun at 82.5-82.7°C before collecting the main product fraction at 99.6-102°C under vacuum.[7]

II. Troubleshooting Guide

Problem 1: Low Yield or Product Loss During Distillation

Q: My distillation yield is significantly lower than expected. What could be the cause?

A: Low yield is a common and frustrating issue. The root cause often lies in one of the following areas:

  • Thermal Decomposition: Despite using a vacuum, the pot temperature might still be too high, or the residence time too long.

    • Solution:

      • Improve Vacuum: Ensure your vacuum system is leak-free and can achieve the target pressure. A leak-up test can help diagnose system integrity.[14]

      • Use a Fractionating Column: A packed column (e.g., with Raschig rings or Vigreux indentations) can improve separation efficiency, allowing for a lower pot temperature. A 50 cm rectification column with glass ring packing has been reported for this purification.[7][8]

      • Stirring: Ensure smooth and efficient boiling by using a magnetic stir bar or overhead stirrer. This prevents bumping and localized overheating.

  • Incomplete Transfer: The product can be viscous, leading to material loss on the glassware.

    • Solution: Gently warming the distillation apparatus during transfer can help. Ensure all joints are properly sealed to maintain vacuum.

  • Leaks in the System: Even a small leak can significantly impair the vacuum level, leading to a higher required boiling temperature.[14]

    • Solution: Check all joints, seals, and tubing for leaks. Use high-vacuum grease sparingly but effectively on all ground glass joints.

Problem 2: Product Purity is Not Meeting Specifications

Q: My final product is contaminated with either lower or higher boiling point impurities. How can I improve the separation?

A: Achieving high purity requires optimizing the fractional distillation process.

  • Inefficient Fractionation:

    • Solution:

      • Increase Column Efficiency: Use a longer packed column or a column with a more efficient packing material.

      • Control the Reflux Ratio: If using a distillation head with reflux control, a higher reflux ratio will improve separation but lengthen the distillation time. Find the optimal balance for your specific separation.

      • Slow Distillation Rate: Distill the product slowly to allow for proper equilibration between the liquid and vapor phases in the column. A rapid distillation will lead to poor separation.

  • Improper Fraction Collection:

    • Solution:

      • Isolate a Foreshot: Collect a small initial fraction that will contain the more volatile impurities.

      • Monitor Temperature Closely: Collect the main product fraction over a narrow and stable temperature range (e.g., 100-102°C as reported).[7][8]

      • Isolate a Tails Fraction: As the distillation proceeds, the temperature may rise again, indicating the presence of less volatile impurities. Stop collecting the main fraction at this point.

Problem 3: The Compound Appears to be Decomposing in the Distillation Pot (Color Change, Tar Formation)

Q: I'm observing a darkening of the material in the distillation flask and the formation of non-volatile residue. What is happening and how can I prevent it?

A: This is a clear sign of thermal decomposition. The combination of heat and potential trace impurities (acidic or basic) can catalyze degradation.

  • Excessive Heat:

    • Solution:

      • Lower the Pot Temperature: This is the most critical factor. Achieve a lower boiling point by pulling a deeper vacuum.

      • Use an Appropriate Heating Mantle: Ensure the heating mantle fits the flask properly to provide even heating. Avoid direct, intense heating from a hot plate.

      • Minimize Distillation Time: Prepare the system beforehand to ensure the distillation can be completed as quickly as possible once heating begins.

  • Presence of Catalytic Impurities:

    • Solution:

      • Aqueous Wash: Before distillation, consider a gentle wash of the crude product with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash and thorough drying with a suitable agent like anhydrous magnesium sulfate.

      • Use of Stabilizers: In some cases, a small amount of a non-volatile, radical scavenger or a mild base can be added to the distillation pot, but this should be done with caution and after small-scale trials to ensure compatibility.

III. Experimental Protocols & Visualizations

Recommended Vacuum Distillation Setup

A standard fractional vacuum distillation setup is recommended. Key components include a round-bottom flask, a packed distillation column, a distillation head with a thermometer, a condenser, and a receiving flask. It is crucial to have a well-maintained vacuum pump and an accurate vacuum gauge.

G cluster_heating Heating & Boiling cluster_separation Separation cluster_condensation Condensation & Collection cluster_vacuum Vacuum System Dist_Flask Distillation Flask (Crude Product) Stir_Bar Stir Bar Column Packed Fractionating Column (e.g., Vigreux) Dist_Flask->Column Vapor Heating_Mantle Heating Mantle Dist_Head Distillation Head Column->Dist_Head Thermometer Thermometer Condenser Condenser Dist_Head->Condenser Purified Vapor Water_In Water In Condenser->Water_In Water_Out Water Out Condenser->Water_Out Receiving_Flask Receiving Flask (Purified Product) Condenser->Receiving_Flask Liquid Condensate Vac_Adapter Vacuum Adapter Receiving_Flask->Vac_Adapter Gauge Vacuum Gauge Vac_Adapter->Gauge Cold_Trap Cold Trap (Liquid N2 or Dry Ice) Gauge->Cold_Trap Vac_Pump Vacuum Pump Cold_Trap->Vac_Pump

Caption: Recommended setup for fractional vacuum distillation.

Troubleshooting Logic Flow

When encountering issues, a systematic approach is key. The following diagram outlines a decision-making process for troubleshooting common distillation problems.

G start Distillation Problem (Low Yield, Low Purity, Decomposition) check_vacuum Is the vacuum level stable and at target? start->check_vacuum leak_test Perform leak test. Check all joints, seals, and hoses. check_vacuum->leak_test No check_temp Is the pot temperature minimized? check_vacuum->check_temp Yes fix_leaks Fix leaks and re-test. leak_test->fix_leaks fix_leaks->check_vacuum improve_vac Improve vacuum to lower boiling point. check_temp->improve_vac No check_column Is the separation inefficient? check_temp->check_column Yes improve_vac->check_vacuum optimize_column Increase column efficiency (packing, length). Slow distillation rate. check_column->optimize_column Yes check_decomposition Are there signs of decomposition (color change)? check_column->check_decomposition No success Problem Resolved optimize_column->success pretreat Consider pre-treatment: Aqueous wash to remove acidic/basic impurities. check_decomposition->pretreat Yes check_decomposition->success No pretreat->success

Caption: Troubleshooting decision tree for vacuum distillation.

IV. References

  • LookChem. Cas 120983-72-4, Ethanone, 2-chloro-1-(1-chlorocyclopropyl). --INVALID-LINK--

  • Patsnap. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Eureka. --INVALID-LINK--

  • LookChem. This compound. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Success: Understanding this compound. --INVALID-LINK--

  • ChemicalBook. This compound | 120983-72-4. --INVALID-LINK--

  • Protheragen. This compound. --INVALID-LINK--

  • ChemicalBook. 120983-72-4(this compound) Product Description. --INVALID-LINK--

  • Autech Industry Co.,Limited. 2-chloro-1- (1-chlorocyclopropyl)ethanone 120983-72-4. --INVALID-LINK--

  • Benchchem. Technical Support Center: Reactions Involving α-Haloketones. --INVALID-LINK--

  • Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. --INVALID-LINK--

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. Understanding Chemical Intermediates: A Deep Dive into this compound. --INVALID-LINK--

  • MDPI. Synthetic Access to Aromatic α-Haloketones. --INVALID-LINK--

  • Google Patents. CN1466561A - Process for the preparation of a chloroketones. --INVALID-LINK--

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. --INVALID-LINK--

  • Arkat USA. Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. --INVALID-LINK--

  • PMC - NIH. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. --INVALID-LINK--

  • Wikipedia. α-Halo ketone. --INVALID-LINK--

  • Beaker & Wrench. Trouble with vacuum leaks in your distillation system? Learn how to te. --INVALID-LINK--

  • Chemsrc. Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- (9CI). --INVALID-LINK--

  • Apollo Scientific. This compound. --INVALID-LINK--

  • YouTube. How Can You Fix Problems In Distillation Columns? - Chemistry For Everyone. --INVALID-LINK--

  • ResearchGate. Common Techniques for Distillation Troubleshooting. --INVALID-LINK--

  • Sigma-Aldrich. This compound | 120983-72-4. --INVALID-LINK--

  • EasyStill. Troubleshooting Common Distillation Issues. --INVALID-LINK--

  • PubChem. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306. --INVALID-LINK--

  • Aidic. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. --INVALID-LINK--

References

Technical Support Center: Prothioconazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for prothioconazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical solutions for challenges encountered during the synthesis of prothioconazole, with a specific focus on byproduct formation and impurity control.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding impurities in prothioconazole synthesis.

Q1: What are the most common byproducts encountered during prothioconazole synthesis?

A1: The most frequently observed and toxicologically significant byproduct is prothioconazole-desthio [1][2][3][4]. This impurity is formed by the loss of the sulfur atom from the triazolinthione ring. Other common impurities include:

  • Regioisomers: Formed during the alkylation of the 1,2,4-triazole ring, where substitution can occur at different nitrogen atoms, leading to structurally similar but functionally distinct molecules[5][6].

  • Unreacted Intermediates: Residual starting materials or key intermediates, such as 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, can persist if the final sulfurization or cyclization step is incomplete[2][7].

  • Solvent-Related Impurities: Residual solvents like toluene or dimethylformamide (DMF) can be present in the final product[3].

  • Over-oxidation Products: Depending on the synthetic route, harsh oxidizing conditions can lead to the formation of prothioconazole-sulfonic acid or other oxidized species[8].

Q2: Why is prothioconazole-desthio considered a critical impurity to monitor and control?

A2: Prothioconazole itself is often considered a pro-fungicide. In biological systems (plants and fungi), it is metabolized to prothioconazole-desthio, which is the primary active compound that inhibits the target enzyme, CYP51 (sterol 14-α-demethylase)[9][10][11][12]. Therefore, prothioconazole-desthio is not just an impurity but a potent metabolite. Its presence in the technical material must be strictly controlled for several reasons:

  • Toxicological Significance: Regulatory bodies define residue limits for both prothioconazole and its desthio metabolite due to its toxicological profile[3][11].

  • Product Consistency: Uncontrolled levels of the active metabolite in the technical product lead to batch-to-batch variability in performance.

  • Regulatory Compliance: Specifications for technical grade prothioconazole set strict limits on the maximum allowable concentration of prothioconazole-desthio[13].

Q3: Does the synthetic route influence the types of byproducts formed?

A3: Absolutely. The choice of synthetic strategy directly dictates the potential impurity profile. For instance:

  • Routes involving late-stage sulfurization of a triazole precursor with elemental sulfur or n-BuLi are prone to incomplete reaction, leaving the hydroxyl-triazole intermediate, and can also lead to the formation of regioisomers if the precursor itself is not pure[7][14].

  • Routes building the triazole-thione ring from a hydrazine intermediate using reagents like thiocyanates can generate different sets of byproducts related to side reactions of the hydrazine or thiocyanate moieties[5][7].

  • Grignard-based routes for forming the carbon skeleton can introduce byproducts from coupling reactions if not properly controlled[15]. Each route has unique critical control points that must be managed to minimize specific byproduct formation[6][16].

Section 2: Troubleshooting Guide for Byproduct Formation

This guide provides a problem-cause-solution framework for specific issues encountered during synthesis.

Problem 1: High levels of prothioconazole-desthio detected in the final product.

  • Potential Cause 1: Over-oxidation in the final step.

    • Causality: Many synthetic routes conclude with an oxidation step to form the final product[17][18]. Using overly aggressive oxidizing agents, excessive reaction times, or high temperatures can lead to oxidative desulfurization, cleaving the sulfur atom from the ring to form the more stable desthio analog.

    • Solution:

      • Optimize Oxidant Choice: Switch to a milder oxidizing agent. If using reagents like hydrogen peroxide or ferric chloride, carefully control the stoichiometry.

      • Temperature and Time Control: Run the reaction at the lowest effective temperature and monitor its progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction immediately upon completion of the starting material.

      • Atmospheric Control: In some cases, exposure to air (oxygen) at high temperatures can contribute to oxidation[7]. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.

  • Potential Cause 2: Thermal or Photochemical Degradation.

    • Causality: Prothioconazole is susceptible to degradation under certain conditions. High temperatures during workup or purification (e.g., distillation) can cause thermal decomposition to the desthio byproduct[19]. Similarly, prothioconazole is known to undergo photodegradation, a process that is accelerated at higher pH[9][20].

    • Solution:

      • Minimize Heat Exposure: Use lower temperatures for solvent removal (e.g., rotary evaporation under reduced pressure). Avoid prolonged heating.

      • Protect from Light: Conduct experiments and store intermediates and the final product in amber flasks or protect reaction vessels from direct light, especially during long reaction times or if the reaction mixture is alkaline[13].

Problem 2: Presence of a significant regioisomeric impurity.

  • Potential Cause: Lack of regioselectivity in triazole alkylation.

    • Causality: The 1,2,4-triazole ring has two potential nucleophilic nitrogen atoms (N1 and N4). During the synthesis of key intermediates, alkylation can occur at either position, leading to a mixture of isomers that can be difficult to separate and may carry through to the final product[6][21]. The reaction conditions—including the solvent, base, and temperature—heavily influence the regioselectivity.

    • Solution:

      • Optimize Reaction Conditions: The choice of solvent and base is critical. Aprotic polar solvents like DMF or acetonitrile often favor N1 alkylation. Experiment with different bases (e.g., K₂CO₃, NaH) and temperatures to find the optimal conditions for selectivity.

      • Purify the Key Intermediate: It is often easier to purify the key triazole intermediate to remove the unwanted regioisomer than it is to purify the final prothioconazole product. Utilize column chromatography or recrystallization to achieve high isomeric purity before proceeding to the final steps[5].

      • Consider an Alternative Route: Some synthetic routes are designed specifically to avoid this regioselectivity issue, for example, by building the triazole ring in a way that directs the substitution pattern unambiguously[5][7].

Visualizing Byproduct Formation Pathways

The following diagram illustrates a generalized synthetic pathway and highlights the critical points where prothioconazole-desthio and regioisomeric byproducts can form.

Prothioconazole_Synthesis_Byproducts Start Key Precursors (e.g., Chloroketone + Triazole) Intermediate Key Intermediate (Hydroxyl-Triazole) Start->Intermediate Alkylation (Step 1) Regioisomer_Imp Regioisomeric Intermediate (Byproduct) Start->Regioisomer_Imp Poor Regioselectivity Prothio Prothioconazole (Target Product) Intermediate->Prothio Sulfurization / Oxidation (Final Step) Desthio Prothioconazole-Desthio (Byproduct) Prothio->Desthio Over-oxidation / Degradation Final_Regioisomer Final Regioisomer (Byproduct) Regioisomer_Imp->Final_Regioisomer Sulfurization / Oxidation

Caption: Key byproduct formation points in a generalized prothioconazole synthesis.

Section 3: Protocols and Data

Protocol 1: HPLC-MS/MS Method for Impurity Profiling

This protocol outlines a general method for the detection and quantification of prothioconazole and its key impurity, prothioconazole-desthio. This method is based on established analytical procedures[3][13][22].

Objective: To quantify the purity of a synthesized prothioconazole sample and determine the concentration of prothioconazole-desthio.

Materials:

  • Prothioconazole technical sample

  • Prothioconazole-desthio analytical standard[1][23]

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Acetic Acid (or Formic Acid, HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the prothioconazole-desthio reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a stock solution.

    • Perform serial dilutions of the stock solution to prepare a calibration curve with at least five concentration points (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the prothioconazole technical sample into a 100 mL volumetric flask.

    • Dissolve in 50 mL of acetonitrile, using an ultrasonic bath for 10-15 minutes to ensure complete dissolution.

    • Dilute to the mark with deionized water, mix thoroughly, and allow to cool to room temperature[13].

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Prothioconazole: Monitor transition m/z 344 -> [fragment ion].

      • Prothioconazole-desthio: Monitor transition m/z 312 -> 70[10][22].

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the prothioconazole-desthio standard against its concentration.

    • Calculate the concentration of prothioconazole-desthio in the sample using the regression equation from the calibration curve.

    • Determine the purity of prothioconazole by comparing its peak area to that of a prothioconazole analytical standard.

Data Summary: Common Impurities

The table below summarizes key information for the primary impurities discussed.

Impurity NameIUPAC NameCAS NumberCommon Formation PathwayRecommended Analytical Method
Prothioconazole-desthio 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol120983-64-4[1]Oxidative or thermal desulfurization of prothioconazole[2][11][14].HPLC-MS/MS[13][22]
Regioisomeric Impurity e.g., 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)propan-2-olVariesNon-selective N-alkylation of the 1,2,4-triazole ring[5][6].HPLC-MS/MS, NMR
Toluene Toluene108-88-3Residual solvent from synthesis or purification steps.Gas Chromatography (GC-FID/GC-MS)[3]
Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and addressing purity issues in a synthesized batch of prothioconazole.

Troubleshooting_Workflow start Problem: Low Purity in Final Product analyze Perform Impurity Profile Analysis (HPLC-MS/MS, GC) start->analyze decision Identify Major Impurity (>0.1%) analyze->decision is_desthio Prothioconazole-Desthio decision->is_desthio Yes is_regioisomer Regioisomeric Impurity decision->is_regioisomer No, Isomer? is_other Residual Intermediate or Solvent decision->is_other Other solve_desthio Review Oxidation Step: - Lower Temperature - Use Milder Oxidant - Reduce Reaction Time Review Workup: - Protect from Light - Use Low-Temp Evaporation is_desthio->solve_desthio solve_regioisomer Review Alkylation Step: - Optimize Solvent/Base - Adjust Temperature Action: - Purify Key Intermediate - Consider Alternate Route is_regioisomer->solve_regioisomer solve_other Review Reaction Completion: - Increase Reaction Time/Temp - Check Reagent Stoichiometry Review Purification: - Improve Solvent Removal - Recrystallize Product is_other->solve_other

Caption: A logical workflow for troubleshooting purity issues in prothioconazole synthesis.

References

Technical Support Center: Synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone. This key intermediate, particularly in the synthesis of the fungicide prothioconazole, often presents the challenge of over-chlorination, leading to the formation of the undesired byproduct, 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to mitigate the formation of this impurity, ensuring high-purity yields of the target compound.

Troubleshooting Guide: Formation of 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone

This section addresses specific issues you may encounter during the synthesis of this compound that lead to the formation of the 2,2-dichloro byproduct.

Issue 1: High Levels of 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone Detected in the Reaction Mixture

Root Cause Analysis: The formation of 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone is a result of over-chlorination of the starting material, cyclopropyl methyl ketone, or the intermediate, 1-(1-chlorocyclopropyl)ethanone.[3] The reaction proceeds via an acid-catalyzed enolization mechanism.[4][5] While the initial chlorination to the monochloro product is generally favored, harsh reaction conditions can promote a second chlorination at the α-carbon.

Solution Workflow:

dot digraph "Troubleshooting_Overchlorination" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Problem Identification"; style = "rounded"; color = "#EA4335"; "start" [label="High levels of 2,2-dichloro byproduct detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label = "Primary Corrective Actions"; style = "rounded"; color = "#4285F4"; "catalyst" [label="Review Catalyst System:\n- Is a Lewis acid catalyst (e.g., MeAlCl2/Me2AlCl) being used?\n- Is the catalyst loading correct?"]; "temp_control" [label="Verify Temperature Control:\n- Is the reaction temperature maintained at or below 15°C?\n- Are there any temperature spikes during chlorine addition?"]; "cl_rate" [label="Check Chlorine Addition Rate:\n- Is the chlorine gas introduced at a slow, controlled rate?\n- Is there efficient stirring to ensure rapid dispersion?"]; }

subgraph "cluster_2" { label = "Secondary Checks & Refinements"; style = "rounded"; color = "#FBBC05"; "solvent" [label="Evaluate Solvent:\n- Is a suitable solvent like dichloromethane being used?\n- Is the solvent dry?"]; "monitoring" [label="Implement In-Process Monitoring:\n- Are you monitoring the reaction progress by GC?\n- Is the reaction stopped once the desired conversion is reached?"]; }

subgraph "cluster_3" { label = "Outcome"; style = "rounded"; color = "#34A853"; "end" [label="Minimized 2,2-dichloro byproduct formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"start" -> "catalyst" [label="Investigate"]; "catalyst" -> "temp_control" [label="If catalyst is correct"]; "temp_control" -> "cl_rate" [label="If temperature is stable"]; "cl_rate" -> "solvent" [label="If addition rate is controlled"]; "solvent" -> "monitoring" [label="If solvent is appropriate"]; "monitoring" -> "end" [label="Optimize & Finalize"]; } dot Caption: Troubleshooting workflow for minimizing 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone formation.

Detailed Corrective Actions:

  • Catalyst Optimization: The use of a Lewis acid catalyst, such as a combination of dichloromethylaluminum (MeAlCl₂) and chlorodimethylaluminum (Me₂AlCl), has been shown to significantly improve the selectivity for the monochlorinated product.[3] These catalysts likely activate the carbonyl group, facilitating a more controlled chlorination.

    • Recommendation: Implement a catalytic system as described in the optimized protocol below. Ensure accurate measurement and addition of the catalyst.

  • Strict Temperature Control: The chlorination of ketones is an exothermic reaction. An increase in temperature can lead to a loss of selectivity and the formation of polychlorinated byproducts.[6]

    • Recommendation: Maintain the reaction temperature at 15°C or lower. Use an efficient cooling bath and monitor the internal temperature closely, especially during the introduction of chlorine gas.

  • Controlled Chlorine Addition: A high local concentration of chlorine can promote over-chlorination.

    • Recommendation: Introduce chlorine gas at a slow and steady rate. Ensure vigorous stirring to disperse the chlorine quickly throughout the reaction mixture.

  • In-Process Monitoring: To avoid over-chlorination, it is crucial to monitor the progress of the reaction.

    • Recommendation: Utilize gas chromatography (GC) to track the relative concentrations of the starting material, the desired monochloro product, and the dichloro byproduct. Stop the reaction when the optimal conversion to the monochloro product is achieved.

Issue 2: Difficulty in Removing 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone by Distillation

Root Cause Analysis: The boiling points of this compound and 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone may be close, making separation by simple distillation challenging.

Solution:

  • Fractional Distillation: Use a fractionating column with a sufficient number of theoretical plates to enhance separation.

    • Recommendation: A packed column (e.g., with Raschig rings or structured packing) under reduced pressure is recommended for efficient separation.[3]

  • Prevent Formation: The most effective strategy is to minimize the formation of the dichloro byproduct in the first place by following the optimized protocol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind the formation of the 2,2-dichloro byproduct?

A1: The chlorination of ketones in the presence of an acid catalyst proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid, making the α-protons more acidic. A base (which can be the solvent or another molecule of the ketone) then removes an α-proton to form an enol. The electron-rich double bond of the enol then attacks a molecule of chlorine. This process can occur a second time at the same α-carbon if conditions are not carefully controlled, leading to the formation of the 2,2-dichloro derivative.

dot digraph "Mechanism_of_Overchlorination" { graph [fontname="Arial", fontsize=10]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Monochlorination"; style = "rounded"; color = "#4285F4"; "Ketone" -> "Enol" [label="+H+, -H+"]; "Enol" -> "Monochloro_Ketone" [label="+Cl2, -H+"]; }

subgraph "cluster_1" { label = "Over-chlorination (Undesired)"; style = "rounded"; color = "#EA4335"; "Monochloro_Ketone" -> "Dichloro_Enol" [label="+H+, -H+"]; "Dichloro_Enol" -> "Dichloro_Ketone" [label="+Cl2, -H+"]; }

"Ketone" [label="Cyclopropyl Methyl Ketone"]; "Enol" [label="Enol Intermediate"]; "Monochloro_Ketone" [label="this compound"]; "Dichloro_Enol" [label="Monochloro Enol Intermediate"]; "Dichloro_Ketone" [label="2,2-dichloro-1-(1-chlorocyclopropyl)ethanone"]; } dot Caption: Simplified mechanism of ketone chlorination and over-chlorination.

Q2: Why is a Lewis acid catalyst effective in preventing over-chlorination?

A2: A Lewis acid, such as dichloromethylaluminum, coordinates to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons, facilitating a more controlled enolization and subsequent chlorination.[7] By using a catalytic amount, the reaction can proceed efficiently at lower temperatures, which inherently favors the formation of the monochlorinated product.

Q3: Can other chlorinating agents be used to improve selectivity?

A3: While chlorine gas is a common and cost-effective reagent, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) can sometimes offer better selectivity for monochlorination of ketones.[1] However, the reaction conditions would need to be re-optimized for the specific substrate.

Q4: What are the optimal storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

Optimized Experimental Protocol for the Synthesis of this compound

This protocol is based on a patented method designed to minimize the formation of 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopropyl methyl ketone84.12200 g2.378
Dichloromethane84.93200 g-
Dichloromethylaluminum (MeAlCl₂)112.928.95 g0.079
Chlorodimethylaluminum (Me₂AlCl)92.543.67 g0.040
Chlorine gas70.90As required-

Procedure:

  • Reactor Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser connected to a gas absorption system (e.g., a sodium hydroxide trap), add cyclopropyl methyl ketone (200 g, 2.378 mol) and dichloromethane (200 g).

  • Cooling: Cool the mixture to 15°C with an external cooling bath.

  • Catalyst Addition: Under stirring, add dichloromethylaluminum (8.95 g, 0.079 mol) and chlorodimethylaluminum (3.67 g, 0.040 mol) to the reaction mixture.

  • Chlorination: Introduce chlorine gas at a rate of approximately 75 g/h. Maintain the reaction temperature at 15°C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography. The reaction is typically complete in about 3.5 hours. A typical product distribution at this point is approximately 95% this compound and less than 3% 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone.[3]

  • Work-up: Once the desired conversion is achieved, stop the chlorine flow.

  • Solvent Removal: Slowly warm the reaction mixture to 30°C and remove the dichloromethane by distillation under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation using a 50 cm rectifying column packed with glass rings. Collect the fraction at 100-102°C under a vacuum of -0.1 MPa.[3]

References

Technical Support Center: Synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS 120983-72-4). This key chemical intermediate is crucial in the production of high-value agrochemicals and pharmaceuticals, most notably the broad-spectrum fungicide, prothioconazole.[1][2][3] The synthesis, however, presents significant challenges in controlling selectivity, often leading to the formation of undesirable over-chlorinated byproducts and reducing the overall yield and purity of the target compound.[4][5]

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues, optimizing reaction conditions, and improving the selectivity of this critical synthesis. We will explore the causality behind experimental choices and provide validated protocols to enhance the efficiency and reproducibility of your work.

Part 1: Synthesis Overview & Common Challenges

The primary industrial route to this compound involves the selective chlorination of a suitable precursor. The two most common starting points are cyclopropyl methyl ketone or 1-(1-chlorocyclopropyl)ethanone. While seemingly straightforward, the reaction is complicated by the potential for multiple chlorination events on the acetyl group's alpha-carbon.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Chlorination Step cluster_application Application 3,5-dichloro-2-pentanone 3,5-dichloro-2-pentanone 1-acetyl-1-chlorocyclopropane 1-(1-chlorocyclopropyl)ethanone 3,5-dichloro-2-pentanone->1-acetyl-1-chlorocyclopropane Base-promoted cyclization Target This compound 1-acetyl-1-chlorocyclopropane->Target Selective α-Chlorination (Cl₂, SO₂Cl₂) Cyclopropyl methyl ketone Cyclopropyl methyl ketone Cyclopropyl methyl ketone->Target Direct Chlorination (Cl₂) Dichloro_byproduct 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone Target->Dichloro_byproduct Over-chlorination (Major Selectivity Issue) Prothioconazole Prothioconazole Target->Prothioconazole Nucleophilic Substitution with 1,2,4-triazole Troubleshooting_Flow Start Poor Selectivity Observed (High Byproduct Formation) Check_Temp Was reaction temperature strictly controlled (-5 to 15°C)? Start->Check_Temp Check_Stoich Was chlorinating agent stoichiometry precise (e.g., 2.0-2.5 eq Cl₂)? Check_Temp->Check_Stoich Yes High_Temp Problem: Temperature Spikes Solution: Improve cooling efficiency, use slower addition rate. Check_Temp->High_Temp No Check_Catalyst Was a selective catalyst used (e.g., MeAlCl₂)? Check_Stoich->Check_Catalyst Yes Bad_Stoich Problem: Over-chlorination Solution: Titrate reagent, use GC to monitor reaction progress. Check_Stoich->Bad_Stoich No No_Catalyst Problem: Low Reactivity/Selectivity Solution: Introduce Al-based catalyst (0.5-10 mol%). Check_Catalyst->No_Catalyst No Success Selectivity Improved Check_Catalyst->Success Yes High_Temp->Check_Stoich Bad_Stoich->Check_Catalyst No_Catalyst->Success

References

Technical Support Center: Industrial Production of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the industrial synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4). This document is designed for researchers, process chemists, and manufacturing professionals involved in the synthesis of this critical intermediate, which is notably used in the production of the broad-spectrum fungicide, prothioconazole.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to address the common challenges encountered during large-scale production.

Section 1: Synthesis Pathway Overview

The predominant industrial synthesis route involves the selective chlorination of cyclopropyl methyl ketone. A modern, environmentally conscious approach utilizes chlorine gas in the presence of a metallic aluminum catalyst, which offers high selectivity and yield while avoiding the generation of toxic byproducts like sulfur dioxide associated with older methods using sulfuryl chloride.[2][4]

The primary reaction is the chlorination at both the cyclopropyl ring and the acetyl methyl group. However, the key challenge lies in controlling the reaction to prevent over-chlorination, which leads to the formation of the primary impurity, 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone.[4][5]

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products Cyclopropyl_Methyl_Ketone Cyclopropyl Methyl Ketone Target_Product This compound (Desired Product) Cyclopropyl_Methyl_Ketone->Target_Product Chlorination Cl2 Chlorine (Cl₂) Cl2->Target_Product Catalyst MeAlCl₂ / Me₂AlCl Catalyst->Target_Product Byproduct 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone (Primary Impurity) Target_Product->Byproduct Over-chlorination

Caption: Reaction scheme for the synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during synthesis and purification, providing both immediate solutions and explanations of the underlying chemical principles.

Yield & Conversion Issues

Q1: My reaction yield is consistently low (<85%), even though GC analysis shows full conversion of the starting material. What are the most likely causes?

A1: Low isolated yield despite high conversion typically points to two main areas: over-reaction to byproducts or losses during workup and purification.

  • Causality (Over-reaction): The most common cause is the formation of the 2,2-dichloro byproduct and other polychlorinated species.[4][5] While your primary starting material is consumed, it is being converted into undesired, inseparable impurities instead of the target molecule. This is often a result of poor temperature control, where exothermic spikes accelerate the less selective, second chlorination reaction.

  • Causality (Workup/Purification): Significant product loss can occur during the distillation phase. If the vacuum is unstable or the column efficiency is poor, prolonged exposure to high temperatures can cause product degradation or polymerization. Ensure your vacuum pump is operating correctly and the rectification column is packed efficiently. The boiling points of the target product and byproducts are close, and an inefficient column can lead to a broad "cut" and loss of material.[2][4]

Purity & Selectivity Issues

Q2: I'm observing a high percentage (>5%) of the 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone impurity in my crude product. How can I minimize its formation?

A2: Formation of the 2,2-dichloro impurity is the primary selectivity challenge in this synthesis.[2][4] Minimizing it requires strict control over reaction parameters.

  • Strict Temperature Control: The reaction should be maintained at a low temperature, typically between -5°C and 15°C.[4] Use a reliable chilling system and monitor the internal reaction temperature closely. The chlorination is exothermic, and even small deviations can significantly favor the formation of the dichloro byproduct.

  • Controlled Reagent Addition: The introduction rate of chlorine gas is critical.[4] A slow, steady introduction ensures that the chlorine is consumed in the desired reaction path before it can accumulate and cause over-chlorination. A high local concentration of chlorine will dramatically increase the rate of byproduct formation.

  • Catalyst Choice and Loading: The use of a selective catalyst system, such as a mixture of MeAlCl₂ and Me₂AlCl, is reported to improve selectivity and conversion rates.[2][4] Ensure the catalyst is active and used at the correct loading. An insufficient amount of catalyst can slow the primary reaction, giving more time for side reactions to occur.

  • Stoichiometry: Use a slight excess of the chlorinating agent, but avoid a large excess. A typical range is 2.0-2.5 equivalents of chlorine gas relative to the cyclopropyl methyl ketone.[4] Monitor the reaction progress by GC and stop the chlorine feed once the desired conversion is achieved.

Q3: My final product is contaminated with unreacted 1-(1-chlorocyclopropyl)ethanone. What adjustments should I make?

A3: The presence of this intermediate indicates an incomplete reaction at the acetyl methyl group.

  • Causality: This issue arises from insufficient chlorinating agent, deactivation of the catalyst, or terminating the reaction prematurely. It can also occur if the reaction temperature is too low, leading to a sluggish reaction rate.

  • Solution:

    • Verify Stoichiometry: Ensure that at least 2.0 equivalents of the chlorinating agent are used.

    • Reaction Time & Monitoring: Do not stop the reaction based on time alone. Use in-process controls (e.g., GC analysis) to monitor the disappearance of the 1-(1-chlorocyclopropyl)ethanone intermediate. Continue the reaction until its level is below your specified limit.

    • Catalyst Activity: Ensure the catalyst has not been deactivated by moisture. Handle aluminum-containing catalysts under an inert atmosphere (nitrogen or argon).[6]

Reaction Control & Safety

Q4: What are the critical safety precautions when handling chlorine gas and aluminum-based catalysts on an industrial scale?

A4: Both chlorine gas and aluminum-based catalysts present significant hazards.

  • Chlorine Gas: Chlorine is highly toxic, corrosive, and a strong oxidizer.[7]

    • Handling: Use a dedicated, well-ventilated area with chlorine gas detectors and an emergency scrubbing system for the tail gas (e.g., a multi-stage water or caustic soda absorber).[2][4]

    • Equipment: All equipment (reactors, lines, valves) must be made of chlorine-compatible materials (e.g., glass-lined steel, Hastelloy C). Ensure all connections are pressure-tested for leaks before use.

    • PPE: Personnel must use self-contained breathing apparatus (SCBA), chemical-resistant suits, gloves, and face shields.

  • Aluminum Catalysts (e.g., MeAlCl₂): These are typically pyrophoric or water-reactive.

    • Handling: Handle strictly under an inert atmosphere (nitrogen or argon) to prevent contact with air and moisture.[6]

    • Quenching: The catalyst must be quenched carefully and slowly at the end of the reaction. This is often done by adding a high-boiling point alcohol or by carefully adding the reaction mixture to water/ice under controlled conditions. Uncontrolled quenching can lead to a violent exothermic reaction.

Downstream Processing

Q5: I'm having difficulty separating the product from the 2,2-dichloro byproduct during distillation. What are the optimal rectification conditions?

A5: This is a common challenge due to the close boiling points of the components. High-efficiency fractional distillation (rectification) is required.

  • Causality: Standard distillation setups lack the theoretical plates needed for this separation.

  • Solution:

    • High-Efficiency Column: Use a packed column (e.g., with structured packing or random packing like glass rings) of sufficient length (e.g., 50 cm or more for lab/pilot scale) to achieve the necessary separation efficiency.[2][4]

    • Vacuum: The distillation must be performed under reduced pressure (-0.1 to -0.95 MPa) to lower the boiling points and prevent thermal degradation of the product.[4]

    • Reflux Ratio: Employ a high reflux ratio to improve separation. This means more of the condensed vapor is returned to the column, allowing for better equilibration between the liquid and vapor phases.

    • Temperature Control: The pot temperature should be raised slowly to avoid flooding the column. The target fraction for this compound is typically collected at a head temperature of 100-102°C under a vacuum of -0.1 MPa.[2][4]

Section 3: Optimized Experimental Protocol

This protocol is based on a high-yield synthesis method utilizing a metallic aluminum catalyst system.[2][4]

Workflow Diagram

Protocol_Workflow start Start charge_reactor Charge Reactor: - Cyclopropyl Methyl Ketone - Dichloromethane start->charge_reactor cool_reactor Cool Reactor to -5°C charge_reactor->cool_reactor add_catalyst Add Catalyst (MeAlCl₂ / Me₂AlCl) under N₂ cool_reactor->add_catalyst start_cl2 Introduce Chlorine Gas (Controlled Rate) add_catalyst->start_cl2 monitor_reaction Monitor by GC (Target: Product >93%, Byproduct <2%) start_cl2->monitor_reaction monitor_reaction->start_cl2 In Progress stop_cl2 Stop Chlorine Flow monitor_reaction->stop_cl2 Target Reached warm_up Warm to 30°C stop_cl2->warm_up distill_solvent Remove Solvent (Reduced Pressure) warm_up->distill_solvent rectify Rectify Crude Product (High Vacuum) distill_solvent->rectify collect_fraction Collect Product Fraction (100-102°C @ -0.1 MPa) rectify->collect_fraction end End collect_fraction->end

Caption: Step-by-step experimental workflow for the optimized synthesis.

Step-by-Step Methodology:

  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a temperature probe, a gas inlet tube extending below the liquid surface, a reflux condenser, and an outlet connected to a multi-stage caustic scrubber system. Ensure the entire system can be operated under an inert nitrogen atmosphere.

  • Charging: Charge the reactor with cyclopropyl methyl ketone (1.0 eq) and dichloromethane (1:1 w/w).[4] Begin stirring and start the cooling system.

  • Cooling & Catalyst Addition: Cool the stirred solution to between -5°C and 0°C. Once the temperature is stable, add the metallic aluminum catalyst (e.g., a mixture of MeAlCl₂ at ~0.5 mol% and Me₂AlCl) via a syringe or an addition funnel under a positive pressure of nitrogen.[2]

  • Chlorination: Begin introducing chlorine gas through the subsurface inlet tube at a controlled rate (e.g., ~25-75 g/h for a ~2.4 mol scale reaction).[2][4] Carefully monitor the internal temperature and adjust the cooling and/or chlorine flow rate to maintain the temperature at -5°C to 0°C.

  • Reaction Monitoring: Periodically take samples from the reaction mixture (using a safe sampling technique) and analyze them by Gas Chromatography (GC) to monitor the consumption of starting material and the formation of the product and the 2,2-dichloro byproduct.

  • Completion: Continue the chlorine addition until the GC analysis shows the desired product ratio (e.g., target product >93%, 2,2-dichloro byproduct <2%).[2] This typically requires 2.0-2.5 equivalents of chlorine.

  • Workup - Solvent Removal: Once the reaction is complete, stop the chlorine flow and slowly warm the mixture to 30-35°C. Apply a vacuum (-0.95 to -0.1 MPa) to distill off the dichloromethane solvent.[4]

  • Purification - Rectification: Transfer the crude residue to a distillation apparatus equipped with a high-efficiency packed column. Slowly heat the pot while maintaining a high vacuum (-0.1 MPa). Collect the fraction that distills at a head temperature of 100-102°C.[2][4] This fraction is the high-purity this compound. The lower-boiling forerun can be recycled in subsequent batches.

Section 4: Key Process Parameters Summary

The table below summarizes the critical quantitative parameters for successful and reproducible synthesis.

ParameterRecommended ValueRationale & Impact on Process
Reaction Temperature -5°C to 15°C[4]Controls reaction rate and selectivity. Higher temperatures increase the formation of the 2,2-dichloro byproduct.
Chlorine Gas Stoichiometry 2.0 - 2.5 eq (relative to starting material)[4]Ensures complete conversion. A large excess leads to significant over-chlorination and yield loss.
Chlorine Gas Flow Rate 20 - 80 g/h (for ~2.4 mol scale)[4]Prevents local concentration buildup, which is crucial for selectivity. Must be balanced with cooling capacity.
Solvent to Substrate Ratio 0.5 - 4.0 : 1 (w/w)[4]Affects reaction concentration and heat transfer. Dichloromethane or dichloroethane are common solvents.[2][4]
Solvent Removal Temp. 30°C - 35°C[4]Low temperature removal under vacuum prevents product degradation before final purification.
Rectification Vacuum -0.1 to -0.95 MPa[4]Lowers boiling point to prevent thermal decomposition during high-temperature distillation.
Product Distillation Temp. 100°C - 102°C (at -0.1 MPa)[2][4]Defines the collection window for the high-purity product fraction.

Section 5: Troubleshooting Logic Diagram

Use this decision tree to systematically diagnose and resolve common production issues.

Troubleshooting Start Problem Observed LowYield Low Yield Start->LowYield HighImpurity High Impurity Level (>5% Dichloro) Start->HighImpurity IncompleteReaction Incomplete Reaction Start->IncompleteReaction CheckPurification Check Purification Losses (Distillation Cut / Degradation) LowYield->CheckPurification CheckByproducts Analyze Crude for Byproducts (GC-MS) LowYield->CheckByproducts CheckTemp Verify Temperature Control (Exotherm Spikes?) HighImpurity->CheckTemp CheckCl2Rate Verify Cl₂ Addition Rate (Too Fast?) HighImpurity->CheckCl2Rate CheckMixing Check Stirrer Speed (Poor Mixing?) HighImpurity->CheckMixing CheckCl2Eq Verify Cl₂ Equivalents (>2.0 eq?) IncompleteReaction->CheckCl2Eq CheckCatalyst Check Catalyst Activity (Moisture Exposure?) IncompleteReaction->CheckCatalyst CheckTime Verify Reaction Time (Stopped too early?) IncompleteReaction->CheckTime Solution_Distill Solution: Optimize Rectification (Vacuum, Reflux Ratio) CheckPurification->Solution_Distill CheckByproducts->HighImpurity If high byproducts Solution_Temp Solution: Improve Cooling Capacity Reduce Cl₂ Rate CheckTemp->Solution_Temp CheckCl2Rate->Solution_Temp CheckMixing->Solution_Temp Solution_Stoich Solution: Increase Cl₂ / Time Use Fresh Catalyst CheckCl2Eq->Solution_Stoich CheckCatalyst->Solution_Stoich CheckTime->Solution_Stoich

Caption: A decision tree for troubleshooting common synthesis problems.

References

Effect of temperature on 2-Chloro-1-(1-chlorocyclopropyl)ethanone reaction yield

Author: BenchChem Technical Support Team. Date: January 2026

<_ A. I.1. Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Troubleshooting the impact of temperature on reaction yield and purity.

Introduction:

Welcome to the technical support center for the synthesis of this compound (CAS 120983-72-4). This guide is designed to provide in-depth, practical advice for researchers and process chemists. As a key intermediate in the synthesis of prothioconazole, a broad-spectrum triazole fungicide, optimizing the yield and purity of this compound is of critical importance.[1] This document will focus on the critical parameter of reaction temperature, offering troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis.

Due to the specialized nature of this intermediate, publicly available literature is somewhat limited. Therefore, this guide synthesizes direct data from patent literature with established principles of α-chlorination of ketones and the chemistry of cyclopropane rings to provide a robust framework for experimental design and problem-solving.

PART I: Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature for the synthesis of this compound?

A1: The synthesis of this compound is typically carried out at low temperatures. Patent literature describes a reaction temperature range of -5°C to 15°C.[2] One specific example involves cooling the reaction mixture to -5°C before introducing chlorine gas.[3] Another source mentions carrying out the chlorination at 0°C for 3 hours.[4] Maintaining a low temperature is crucial for controlling the reaction's selectivity and minimizing the formation of byproducts.

Q2: How does temperature affect the yield of the reaction?

A2: Temperature has a significant impact on the reaction yield. While some reactions require heat to overcome activation energy, excessively high temperatures can lead to side reactions and decomposition of both reactants and products.[5] In a related nucleophilic substitution reaction involving this compound, increasing the temperature to 65°C increased the product yield to a peak of 75.3%, but higher temperatures led to a decrease in yield.[1] For the chlorination step itself, lower temperatures are generally favored to prevent over-chlorination and potential opening of the cyclopropane ring.

Q3: What are the common side reactions, and how are they influenced by temperature?

A3: The primary side reactions in this synthesis are:

  • Polychlorination: The formation of 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone and other polychlorinated species is a common issue.[3] Higher temperatures can increase the rate of these subsequent chlorination reactions, reducing the yield of the desired mono-chloro product.[6]

  • Cyclopropane Ring Opening: The cyclopropane ring is strained and can be susceptible to ring-opening reactions, especially at elevated temperatures or under harsh acidic conditions.[7][8] This can lead to a variety of linear chlorinated byproducts.

  • Decomposition: Both the starting material and the product can decompose at higher temperatures, leading to a lower yield and the formation of impurities.[5]

Q4: I'm observing a low yield. Could temperature be the issue?

A4: Yes, sub-optimal reaction temperature is a very likely cause of low yield.[5]

  • If the temperature is too high: You may be promoting the side reactions mentioned in Q3. You will likely see an increase in polychlorinated byproducts and potentially other unidentifiable impurities.

  • If the temperature is too low: The reaction rate may be too slow, leading to an incomplete reaction and a low conversion of your starting material. However, given the nature of this reaction, it is more common for issues to arise from temperatures that are too high.

PART II: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to temperature control in the synthesis of this compound.

Issue 1: Low Yield with Significant Byproduct Formation

Potential Cause Troubleshooting Steps
Reaction temperature is too high. 1. Verify Temperature Control: Ensure your cooling bath and temperature probes are calibrated and functioning correctly. 2. Lower the Reaction Temperature: If you are running the reaction at the higher end of the recommended range (e.g., 10-15°C), try running it at a lower temperature (e.g., -5°C to 0°C).[3][4] 3. Controlled Reagent Addition: Add the chlorinating agent slowly and sub-surface to dissipate heat effectively and avoid localized hot spots.[9]
Formation of polychlorinated species. 1. Monitor the reaction closely: Use techniques like GC or TLC to monitor the progress of the reaction and stop it once the starting material has been consumed, before significant amounts of the di-chloro product form. 2. Stoichiometry: Ensure you are not using a large excess of the chlorinating agent.

Issue 2: Low Yield with a High Amount of Unreacted Starting Material

Potential Cause Troubleshooting Steps
Reaction temperature is too low. 1. Slightly Increase Temperature: If you are running the reaction at the very low end of the range (e.g., -5°C) and see very slow conversion, consider raising the temperature in small increments (e.g., to 0°C or 5°C).[2] 2. Increase Reaction Time: A lower temperature may simply require a longer reaction time to achieve full conversion. Monitor the reaction over a longer period.
Catalyst Inactivity. 1. Ensure Anhydrous Conditions: If a Lewis acid catalyst is used (e.g., AlCl₃), it is highly sensitive to moisture.[5][10] Ensure all reagents, solvents, and glassware are rigorously dry. 2. Use Fresh Catalyst: Use a freshly opened container of the Lewis acid or one that has been stored in a desiccator.[10]

PART III: Experimental Protocols & Visualizations

General Experimental Protocol for α-Chlorination

This protocol is a generalized procedure based on common methods for the α-chlorination of ketones and specific examples from the patent literature.[3][4]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a gas outlet connected to a scrubber (e.g., containing a solution of sodium thiosulfate or sodium hydroxide to neutralize excess chlorine), add the starting material, 1-(1-chlorocyclopropyl)ethanone, and a suitable solvent (e.g., dichloromethane or dichloroethane).[3]

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -5°C to 15°C) using an appropriate cooling bath (e.g., ice-salt or acetone-dry ice).[2]

  • Chlorination: Slowly bubble chlorine gas through the stirred reaction mixture.[3] Alternatively, another chlorinating agent such as sulfuryl chloride could be used, although this may produce acidic byproducts.[2]

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.

  • Workup: The workup procedure may involve washing the organic layer with an aqueous solution of a mild base (e.g., sodium bicarbonate) to remove any acidic byproducts, followed by washing with brine, drying over an anhydrous salt (e.g., sodium sulfate), and removal of the solvent under reduced pressure.

  • Purification: The crude product is often purified by vacuum distillation.[2][3]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 1-(1-chlorocyclopropyl)ethanone and solvent in reactor B Cool reactor to target temperature (-5°C to 15°C) A->B C Introduce chlorinating agent (e.g., Cl2 gas) B->C Maintain Temperature D Monitor reaction progress (GC/TLC) C->D E Quench reaction and purge with N2 D->E Reaction Complete F Aqueous wash and solvent removal E->F G Purify by vacuum distillation F->G H H G->H Final Product: this compound

Caption: Workflow for the synthesis of this compound.

PART IV: Data Summary

The following table summarizes data from patent literature regarding the synthesis of this compound, highlighting the impact of reaction conditions on yield.

Run Starting Material Chlorinating Agent Catalyst Temperature Yield Reference
1Cyclopropylmethyl ketoneChlorine gasMeAlCl₂-5°C91.0%[3]
2Cyclopropylmethyl ketoneChlorine gasMe₂AlCl10°C89.6%[3]
3Cyclopropylmethyl ketoneChlorine gasMeAlCl₂/Me₂AlCl15°C90.6%[3]
41-(1-chlorocyclopropyl)ethanoneSulfuryl chloride-Low Temperature~75%[2]

Note: The yields reported in the patent literature are high and may not be directly reproducible without precise control over all reaction parameters.

PART V: References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). This compound | 120983-72-4. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting low conversion rates in Friedel-Crafts acylation. Retrieved from --INVALID-LINK--

  • CN114292178A (2022). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Patsnap. Retrieved from --INVALID-LINK--

  • CN114292178A (2022). Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Google Patents. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 120983-72-4. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from --INVALID-LINK--

  • AECI Snythachem. (n.d.). Understanding Chemical Intermediates: A Deep Dive into this compound. Retrieved from --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 1. (1972). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Retrieved from --INVALID-LINK--

  • Molecules. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Breaking the Rules: On the Relative Stability of Some Methylencyclopropane and Methylcyclopropene Derivatives. Retrieved from --INVALID-LINK--

  • Molecules. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from --INVALID-LINK--

  • Molecules. (2017). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Chlorocyclopropane. Retrieved from --INVALID-LINK--

  • CaltechAUTHORS. (1945). Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from --INVALID-LINK--

  • Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). Retrieved from --INVALID-LINK--

  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from --INVALID-LINK--

  • Chemical Communications. (1966). The thermal isomerization of chlorocyclopropane and of bromocyclopropane. Retrieved from --INVALID-LINK--

  • Google Patents. (2003). Process for the preparation of a chloroketones. Retrieved from --INVALID-LINK--

  • Molecules. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from --INVALID-LINK-->

References

Role of catalysts in minimizing impurities in 2-Chloro-1-(1-chlorocyclopropyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS 120983-72-4). This critical intermediate, essential for the production of the broad-spectrum fungicide prothioconazole, presents unique synthetic challenges.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the catalytic chlorination process, focusing on minimizing impurities and maximizing yield through optimized catalyst selection and reaction control.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The predominant modern synthesis route involves the direct, controlled chlorination of cyclopropyl methyl ketone.[3][4] This method has largely replaced older techniques that used sulfuryl chloride, which were plagued by low yields (around 75%) and the production of toxic sulfur dioxide gas.[4] The current state-of-the-art approach utilizes chlorine gas in the presence of a catalyst to improve selectivity and reaction efficiency.[4][5]

Q2: What are the primary impurities I should be concerned about in this synthesis?

A2: The main impurities are typically the under-chlorinated precursor, 1-(1-chlorocyclopropyl)ethanone, and the over-chlorinated byproduct, 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone.[4][5] Controlling the reaction stoichiometry and catalyst activity is crucial to minimize the formation of these species.[6]

Q3: Why is a catalyst necessary for the chlorination of cyclopropyl methyl ketone?

A3: While chlorination with chlorine gas can proceed without a catalyst, it often results in poor selectivity, leading to a mixture of mono-, di-, and tri-chlorinated products on the methyl group, and consequently, a low yield of the desired product.[4][5] A catalyst is employed to enhance the reaction rate and, more importantly, to improve the selectivity for the target mono-chlorination at the α-position of the ketone.[4]

Q4: What class of catalysts is most effective for this synthesis?

A4: Recent advancements and patent literature point to the high efficacy of compounds containing metallic aluminum, such as methylaluminum dichloride (MeAlCl₂) and dimethylaluminum chloride (Me₂AlCl), or mixtures thereof.[4][5] These Lewis acid catalysts have demonstrated the ability to significantly improve reaction conversion rates and yield.[4]

Q5: How can I monitor the progress of the reaction and quantify impurities?

A5: Gas chromatography (GC) is the most frequently cited method for in-process monitoring and final product analysis.[4][5] For more detailed impurity profiling and method development, High-Performance Liquid Chromatography (HPLC), particularly Reverse Phase (RP-HPLC), is a robust and suitable technique.[7][8]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, with a focus on catalyst-related causes and solutions.

Problem 1: Low Conversion of Starting Material and Poor Yield

Symptom: GC analysis shows a high percentage of remaining cyclopropyl methyl ketone and the intermediate 1-(1-chlorocyclopropyl)ethanone, with a final product yield significantly below the expected >90%.

Root Cause Analysis:

This issue often points to insufficient catalyst activity or incorrect reaction conditions that fail to drive the chlorination to completion. The catalyst's role is to activate the substrate or the chlorinating agent, and its effectiveness can be hampered by several factors.

  • Catalyst Inactivity: The metallic aluminum catalysts (e.g., MeAlCl₂) are sensitive to moisture. Contamination of the solvent, starting material, or reaction vessel with water can hydrolyze and deactivate the catalyst.

  • Insufficient Catalyst Loading: The amount of catalyst is critical. Too little catalyst will result in a slow reaction and incomplete conversion within the typical timeframe.[4] Patent examples show catalyst loading is typically between 0.5 to 10 mol% relative to the starting ketone.[4]

  • Suboptimal Temperature: The reaction is highly temperature-dependent. Temperatures that are too low (-5°C to 15°C is a common range) can decrease the reaction rate, while excessively high temperatures can promote the formation of byproducts.[4][5]

Catalyst-Centric Solutions:

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., dichloromethane, dichloroethane).[4] Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Optimize Catalyst Loading: Based on literature, a catalyst loading of 1-5 mol% is a good starting point.[4] If conversion remains low, consider a stepwise increase in the catalyst amount, carefully monitoring for any increase in byproduct formation.

  • Precise Temperature Control: Maintain the reaction temperature within the optimal range of -5°C to 15°C during the chlorine gas introduction.[4] Use a cryostat or an ice/salt bath for effective temperature management.

Workflow: Optimizing Catalyst Performance

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Analysis & Adjustment A Dry Glassware & Inert Atmosphere B Use Anhydrous Solvent A->B C Accurately Weigh Catalyst (1-5 mol%) B->C D Cool Reactor to -5°C to 15°C C->D E Add Reactants & Catalyst D->E F Introduce Chlorine Gas (Controlled Rate) E->F G Monitor via GC F->G H Low Conversion? G->H I Increase Catalyst Loading Incrementally H->I J Verify Temperature Stability H->J I->E Re-run J->D Adjust

Caption: Workflow for troubleshooting low conversion rates.

Problem 2: High Levels of Dichlorination Byproduct

Symptom: GC analysis reveals an unacceptably high percentage (>3%) of 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone, which is difficult to separate from the desired product via distillation.[6]

Root Cause Analysis:

The formation of the dichlorinated byproduct is a classic sign of poor reaction selectivity. While the catalyst is meant to enhance selectivity, its effectiveness is tied to several parameters that can tip the balance towards over-chlorination.

  • Excessive Catalyst Activity/Loading: A high concentration of the Lewis acid catalyst can overly activate the α-position of the ketone, making the desired product susceptible to a second chlorination event before all the starting material is consumed.

  • Poor Chlorine Gas Dispersion: Inefficient stirring or a high, localized concentration of chlorine gas can create "hot spots" where the reaction proceeds too quickly and unselectively.

  • Extended Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed will inevitably lead to the chlorination of the product.[6]

Catalyst-Centric Solutions:

  • Titrate Catalyst Loading: This is a delicate balance. While low loading leads to poor conversion, high loading hurts selectivity. Perform a catalyst optimization study, starting from a lower concentration (e.g., 0.5 mol%) and incrementally increasing it while monitoring the ratio of desired product to the dichlorinated impurity.

  • Control Chlorine Introduction Rate: Introduce chlorine gas at a steady, controlled rate (e.g., 20-80 g/h as cited in patent literature) below the surface of the reaction mixture with vigorous stirring.[4] This ensures immediate dispersion and reaction, preventing localized over-concentration.

  • Implement Strict Reaction Monitoring: Use in-process GC analysis to monitor the disappearance of the starting material. Terminate the chlorine gas flow as soon as the conversion is maximized (e.g., >95%) to prevent subsequent over-chlorination of the product.

Impurity Formation Pathway

Caption: Key chlorination steps and impurity formation pathways.

Experimental Protocols & Data

Protocol 1: Catalytic Chlorination using MeAlCl₂/Me₂AlCl

This protocol is a synthesis based on methodologies described in patent literature.[4][5]

Materials:

  • Cyclopropyl methyl ketone

  • Dichloromethane (anhydrous)

  • Methylaluminum dichloride (MeAlCl₂)

  • Dimethylaluminum chloride (Me₂AlCl)

  • Chlorine gas

  • Four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and condenser connected to a gas absorption trap (e.g., NaOH solution).

Procedure:

  • Charge the four-necked flask with cyclopropyl methyl ketone (e.g., 2.378 mol) and dichloromethane (e.g., 200g).

  • Begin vigorous stirring and cool the reaction mixture to the target temperature (e.g., 15°C) using an appropriate cooling bath.

  • Under an inert atmosphere, add the catalyst mixture of MeAlCl₂ (e.g., 95 mmol) and Me₂AlCl (e.g., 39.6 mmol).

  • Introduce chlorine gas through the gas inlet tube at a controlled rate (e.g., 75 g/h). Ensure the tip of the tube is below the liquid surface.

  • Maintain the reaction temperature at 15°C throughout the chlorine addition.

  • Monitor the reaction progress by taking aliquots and analyzing them via GC.

  • After approximately 3.5 hours (or once GC indicates >95% product formation), stop the chlorine flow.

  • Slowly warm the mixture to 30°C and remove the solvent under reduced pressure.

  • The crude product can then be purified by vacuum distillation.

Data Summary: Impact of Catalyst and Conditions

The following table summarizes data adapted from patent examples, illustrating how catalyst choice and reaction conditions influence product distribution.[4][5]

EmbodimentCatalyst SystemTemp. (°C)Time (h)Product Purity (%)Dichloro-Impurity (%)Yield (%)
1 MeAlCl₂-514.093.81.889.6
2 Me₂AlCl106.593.50.991.0
3 MeAlCl₂ + Me₂AlCl153.595.22.190.6
Comparative No Catalyst1510.075.612.167.8

Data synthesized from CN114292178A. This table clearly demonstrates that the absence of a catalyst leads to significantly lower purity and yield, with a dramatic increase in the over-chlorinated impurity.[4] The use of single or mixed aluminum-based catalysts provides high product purity (>93%) and yield (>89%) while keeping the difficult-to-remove dichloro-impurity below 2.2%.[4][5]

References

Stability issues of 2-Chloro-1-(1-chlorocyclopropyl)ethanone under storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered with 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS: 120983-72-4). As a highly reactive and valuable chemical intermediate, particularly in the synthesis of fungicides like prothioconazole, its integrity is paramount for successful experimental outcomes.[1][2][3][4][5] This document provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the optimal handling, storage, and application of this compound.

The unique structure of this compound, which combines a reactive α-chloroketone functionality with a strained cyclopropyl ring, is the source of both its synthetic utility and its stability concerns.[3][6][7][8] Understanding these characteristics is the key to preventing degradation and ensuring experimental reproducibility.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your work, explaining the root causes and providing actionable solutions.

Question 1: I'm observing unexpected peaks in my HPLC/GC-MS analysis of a stored sample. What could they be?

Answer: The appearance of new peaks is a strong indicator of sample degradation. The primary impurities to suspect are:

  • Starting Materials or Synthesis Byproducts: If the material is newly acquired, these could be residual impurities from its synthesis, such as 1-(1-chlorocyclopropyl)ethanone or over-chlorinated species like 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone.[9][10] A Certificate of Analysis (CoA) from the supplier should specify the purity and known impurities.[11]

  • Hydrolysis Products: The α-chloroacetyl group is highly electrophilic and susceptible to nucleophilic attack by water.[3][5] Even trace amounts of moisture in the storage container or solvent can lead to the formation of 2-Hydroxy-1-(1-chlorocyclopropyl)ethanone. This is one of the most common degradation pathways.

  • Solvent Adducts: If the compound was dissolved in a nucleophilic solvent (e.g., methanol) for an extended period, you may observe peaks corresponding to solvent adducts (e.g., 2-Methoxy-1-(1-chlorocyclopropyl)ethanone).

  • Ring-Opening Products: The strained cyclopropane ring, while more stable than some might expect, can undergo cleavage under certain conditions (e.g., high heat, presence of certain catalysts), leading to isomeric chloroketones.[6][7]

Causality: The high reactivity is due to the electron-withdrawing carbonyl group, which makes the α-carbon a prime target for nucleophiles, and the chlorine atom an excellent leaving group.[5]

Question 2: What are the definitive storage conditions to maintain the compound's purity?

Answer: Proper storage is the most critical factor in preventing degradation. Based on supplier recommendations and the compound's chemical nature, the following conditions are mandatory:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions.[1][2][12]
Atmosphere Under an inert gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.[1][2][12]
Container Tightly sealed, compatible container (e.g., amber glass)Prevents moisture ingress and protects from light, which can catalyze degradation.[13][14]
Location Cool, dry, and well-ventilated areaEnsures a stable external environment and safety.[13][14]

Expert Insight: Upon receiving the compound, if it is not already packaged under inert gas, it is best practice to transfer it to a suitable container and backfill with nitrogen or argon using a Schlenk line or in a glovebox.

Question 3: My kinetic reaction results are inconsistent between batches. Could this be a stability issue?

Answer: Absolutely. If the compound degrades, its effective concentration in your reaction mixture decreases, leading to slower reaction rates and lower yields. This variability is a classic sign of an unstable reagent.

Self-Validating System:

  • Confirm Purity Before Use: Always run a quick purity check (e.g., HPLC or ¹H NMR) on your sample before setting up a reaction, especially if it has been in storage for some time.[5][15]

  • Use a Freshly Opened Vial: Whenever possible, use a new or freshly opened container of the reagent for critical experiments to ensure maximum purity.

  • Standardize Solution Preparation: Prepare solutions of the compound immediately before use. Do not store it in solution, particularly in protic or nucleophilic solvents.

Question 4: How should I handle this compound safely in the lab?

Answer: this compound is a reactive and potentially hazardous chemical. Adherence to strict safety protocols is essential.

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][16][17]

  • Handling: Use compatible tools (e.g., glass or stainless steel). Avoid contact with skin and eyes.[13] In case of a spill, collect the spillage and dispose of it as hazardous waste according to institutional guidelines.[13][14]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and moisture.

Experimental Protocols

Protocol 1: HPLC Method for Stability and Purity Analysis

This protocol provides a robust Reverse-Phase HPLC (RP-HPLC) method for routine purity assessment.[15]

1. Instrumentation and Conditions:

  • HPLC System: Standard system with a UV detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and deionized water. A common starting point is a 70:30 (v/v) mixture of acetonitrile:water.[15] For MS compatibility, replace any non-volatile acids with 0.1% formic acid.[18]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by a UV scan).

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of known purity in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Filtration: Filter both standard and sample solutions through a 0.45 µm syringe filter before injection to protect the column.

3. Analysis Workflow:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the reference standard to determine its retention time and peak area.

  • Inject the sample.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).

dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample & Standard (1 mg/mL in Mobile Phase) filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample equilibrate Equilibrate HPLC System filter_sample->equilibrate Load into Autosampler inject_blank Inject Blank (Mobile Phase) equilibrate->inject_blank inject_std Inject Reference Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Chromatogram Peaks inject_sample->integrate calculate Calculate Purity (Area %) integrate->calculate caption Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC Purity Analysis.

Frequently Asked Questions (FAQs)

  • Q: What is the expected shelf-life of this compound?

    • A: When stored under the recommended conditions (2-8°C, inert atmosphere), the compound should remain stable for an extended period (typically >1 year).[1][11][12] However, stability is best confirmed empirically. It is advisable to re-test the purity after 6-12 months of storage.

  • Q: Is the compound sensitive to light?

  • Q: What are the primary chemical hazards?

    • A: The compound is classified as toxic if swallowed and can cause severe skin burns and eye damage. It is a reactive chemical and should be handled with appropriate precautions.[14][17]

  • Q: Can I use solvents other than acetonitrile/water for HPLC?

    • A: Yes, other common reverse-phase solvents like methanol can be used. The mobile phase composition may need to be re-optimized to achieve good separation of the main peak from any impurities.

dot

Degradation_Pathways cluster_products Potential Degradation Products parent This compound hydrolysis 2-Hydroxy-1-(1-chlorocyclopropyl)ethanone parent->hydrolysis  Hydrolysis (H2O) solvolysis 2-(Solvent)-1-(1-chlorocyclopropyl)ethanone parent->solvolysis  Solvolysis (e.g., ROH) ring_opening Isomeric Ring-Opened Products parent->ring_opening  Heat / Catalyst caption Plausible Degradation Pathways

Caption: Plausible Degradation Pathways.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Analysis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4), a critical intermediate in the synthesis of high-value agrochemicals like the fungicide Prothioconazole.[1][2][3][4] Purity is paramount, as process-related impurities can detrimentally affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or agrochemical. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, detailing a robust, self-validating protocol. Furthermore, we will objectively compare the performance of GC-MS against alternative methods, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, analytical scientists, and drug development professionals who require reliable and accurate methods for quality control and impurity profiling.

The Analytical Imperative: Understanding the Impurity Profile

This compound is typically synthesized via the chlorination of a precursor like cyclopropyl methyl ketone.[1][3] This process, while effective, can introduce a spectrum of impurities that must be monitored and controlled.

Common Process-Related Impurities Include:

  • Unreacted Starting Materials: Residual cyclopropyl methyl ketone or 1-(1-chlorocyclopropyl)ethanone.[5]

  • Over-chlorinated Byproducts: Primarily 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone, which arises from excessive chlorination.[1][3]

  • Under-chlorinated Byproducts: 1-(1-chlorocyclopropyl) ethanone.[1]

  • Solvent Residues: Dichloromethane or other solvents used during synthesis and workup.[1][3]

  • Degradants: Halogenated ketones can exhibit instability, leading to decomposition products over time, especially in the presence of light, acids, or metals.[6]

Given the volatile nature of the target analyte and its potential impurities, GC-MS emerges as a uniquely powerful tool, offering both high-resolution separation and definitive mass-based identification.[7][8]

The Gold Standard: Purity Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[7] This synergy is ideal for resolving a complex mixture of volatile and semi-volatile compounds and providing structural information for unknown peak identification.

Causality in Method Development

The development of a robust GC-MS method is not arbitrary; each parameter is selected to address the specific chemical nature of the analyte and its matrix.

  • Column Selection: The analyte is a moderately polar halogenated ketone. A low-to-mid polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms or equivalent), provides an excellent balance of retention and selectivity for the target compound and its likely impurities. This phase separates compounds primarily based on boiling point, which is ideal for resolving the target from its di-chlorinated, more-substituted, and less-substituted analogues.[9]

  • Injector and Temperature Program: A splitless injection is chosen to maximize sensitivity for trace impurity detection. The temperature program begins at a relatively low temperature to resolve residual solvents, then ramps up to elute the target analyte, and finally increases to a higher temperature to ensure any heavier, over-chlorinated byproducts are eluted from the column, preventing carryover.

  • Mass Spectrometer Parameters: Electron Ionization (EI) at a standard 70 eV is used because it creates reproducible fragmentation patterns that are highly specific to a molecule's structure, allowing for confident identification through library matching or spectral interpretation.

Experimental Protocol: GC-MS Analysis

This protocol is designed to be self-validating through the inclusion of system suitability checks, ensuring data integrity for every run. The method should be fully validated according to ICH Q2(R1) guidelines before routine use.[10][11][12]

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD).

Materials:

  • Sample: this compound

  • Solvent: Dichloromethane (DCM), HPLC or GC-grade

  • Internal Standard (Optional): A non-interfering, stable compound like undecane.

Procedure:

  • Standard Preparation: Accurately weigh ~25 mg of a reference standard of this compound into a 25 mL volumetric flask. Dilute to volume with DCM for a final concentration of ~1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard, aiming for a target concentration of ~1.0 mg/mL in DCM.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 250°C, Splitless mode.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 15°C/min to 200°C.

      • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C (EI).

    • Quadrupole: 150°C.

    • Scan Range: 40-350 amu.

  • Injection Sequence:

    • Inject a solvent blank to ensure system cleanliness.

    • Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area <2%).

    • Inject the sample solution.

  • Data Analysis:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum (expected M+ at m/z 152, considering chlorine isotopes).

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Identify impurity peaks by comparing their mass spectra to known standards or a spectral library.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Weigh Sample Dissolve Dissolve in DCM Sample->Dissolve Filter Filter (Optional) Dissolve->Filter Injector GC Injector (250°C) Filter->Injector Column Separation (DB-5ms Column) Injector->Column Temp. Program IonSource Ionization (EI, 70eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Analysis Detector->Data

Caption: High-level workflow for GC-MS purity analysis.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive understanding requires comparison with other viable analytical techniques. The choice of method often depends on the specific question being asked—be it routine quality control, structural elucidation, or impurity identification.

TechniquePrinciplePros for this AnalyteCons for this AnalyteBest Use Case
GC-MS Separation by volatility/polarity, detection by mass-to-charge ratio.High sensitivity and specificity. Excellent for volatile impurities. Provides structural information for unknown identification.[7][13]Requires analyte to be volatile and thermally stable. Can be more complex to operate than HPLC.Impurity profiling, identification of unknowns, and high-sensitivity limit tests.
HPLC-UV Separation by polarity on a stationary phase, detection by UV absorbance.[14][15]Robust and highly reproducible. Good for non-volatile impurities. Simple operation, ideal for QC labs.Lower specificity than MS; co-eluting impurities can go undetected. Requires a chromophore for detection. Less effective for identifying unknowns.Routine QC, assay determination, and batch release testing for known impurities.
¹H NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides definitive structural confirmation.[4] Quantitative (qNMR) with a proper standard. Can detect non-chromophoric and non-volatile impurities.Relatively low sensitivity compared to GC-MS. Complex mixtures can lead to overlapping signals. Requires higher sample concentration.Reference standard characterization, structural elucidation of impurities, and absolute purity determination (qNMR).

Hypothetical Data Comparison

To illustrate the practical differences, consider the following hypothetical purity data for a single batch of this compound.

Table 2: Purity Analysis of Batch #AG-2025-B7

Analytical Method% Purity (Main Component)Impurities Detected and QuantifiedNotes
GC-MS 98.7%0.8% 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone0.3% 1-(1-chlorocyclopropyl)ethanone0.2% Unknown (m/z fragments suggest a dimer)The unknown impurity was not detected by other methods. High confidence in impurity identity due to mass spectra.
HPLC-UV 99.1%0.9% 2,2-dichloro-1-(1-chlorocyclopropyl)ethanoneThe under-chlorinated impurity co-eluted with the main peak. The unknown was not detected, likely due to a lack of a strong chromophore.
¹H NMR ≥98% (by integration)Signals consistent with di- and mono-chlorinated species were observed but were too low for precise quantification without isolation.Confirmed the primary structure was correct. Provided an overall purity estimate but lacked the resolution to quantify individual minor impurities accurately.[16]

This comparison highlights the strength of GC-MS in providing a more complete and accurate impurity profile, which is critical for process optimization and ensuring final product quality.

Decision Framework: Selecting the Right Tool

The choice of analytical technique is driven by the specific requirements of the analysis, available resources, and the stage of product development.

Decision_Tree start_node What is the primary analytical goal? d1 Identify & Quantify Unknown Impurities? start_node->d1 d2 Routine QC Assay & Purity Check? start_node->d2 d3 Absolute Structural Confirmation? start_node->d3 decision_node decision_node result_node Recommended Method d1->d2 No gcms GC-MS d1->gcms  Yes d2->d3 No hplc HPLC-UV d2->hplc  Yes nmr ¹H NMR / qNMR d3->nmr  Yes

Caption: Decision guide for selecting the appropriate analytical method.

Conclusion

For the comprehensive purity analysis of this compound, GC-MS stands out as the most powerful and informative technique. Its ability to separate volatile impurities and provide definitive structural information makes it indispensable for impurity profiling, method development, and troubleshooting synthetic processes. While HPLC-UV offers a robust and efficient solution for routine quality control of known impurities, it lacks the specificity required to uncover unknown process-related byproducts. NMR spectroscopy remains the ultimate tool for absolute structural confirmation but is less suited for routine, high-throughput purity analysis of trace-level impurities.

A multi-faceted approach is often the most prudent strategy. GC-MS should be employed during process development and for the investigation of out-of-spec batches, while a validated HPLC-UV method can be implemented for routine batch release, creating a comprehensive, efficient, and scientifically sound quality control system.

References

A Comparative Guide to HPLC Methods for the Analysis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, quality control analysts, and professionals in agrochemical and pharmaceutical development, the robust and reliable analysis of synthetic intermediates is paramount. 2-Chloro-1-(1-chlorocyclopropyl)ethanone, a key precursor in the synthesis of the fungicide prothioconazole, presents unique analytical challenges due to its reactivity and relatively low UV absorbance.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for its analysis, offering insights into method selection, development, and validation. We will explore a specialized reversed-phase method, propose robust alternatives, and contrast these with Gas Chromatography (GC) as a viable analytical technique.

Understanding the Analyte: this compound

Before delving into separation science, understanding the physicochemical properties of the analyte is crucial for methodical and logical method development.

PropertyValueSignificance for Analysis
Molecular Formula C₅H₆Cl₂O
Molecular Weight 153.01 g/mol Influences diffusion and mass spectrometric behavior.
Structure The α-chloro ketone is a reactive functional group, making the molecule susceptible to degradation. The cyclopropyl ring adds rigidity.
Boiling Point ~202°CSuggests that Gas Chromatography (GC) is a feasible alternative to HPLC.
Solubility Soluble in organic solvents like acetonitrile and methanol. Water solubility is approximately 5.91 g/L.High solubility in common HPLC organic modifiers simplifies sample and mobile phase preparation.
UV Absorbance The carbonyl group (C=O) exhibits a weak n→π* transition around 270-300 nm and a stronger π→π* transition at lower wavelengths (~190-210 nm).[1]Direct UV detection is possible, but sensitivity may be limited. Low wavelength detection (e.g., 210 nm) offers better sensitivity but can be prone to interference from mobile phase impurities.

The reactive nature of the α-chloro ketone moiety necessitates the development of stability-indicating methods .[3][4][5] These are analytical procedures that can accurately quantify the analyte in the presence of its degradation products, process impurities, and other matrix components.

The Importance of Forced Degradation Studies

To develop a true stability-indicating method, forced degradation studies are essential. These studies intentionally stress the analyte under various conditions to generate potential degradation products. According to International Council for Harmonisation (ICH) guideline Q1A(R2), this typically includes:[3][4][5]

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80°C

  • Photolytic Stress: e.g., Exposure to UV and visible light

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or intermediate. The resulting stressed samples are then analyzed to ensure the chromatographic method can resolve the parent peak from all degradant peaks, thus proving its specificity.

Forced_Degradation_Workflow cluster_Stress_Conditions Forced Degradation Conditions (ICH Q1A) Acid Acid Hydrolysis Stressed_Samples Generation of Degradation Products Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Photo Photolytic Stress Photo->Stressed_Samples Analyte Analyte Solution (this compound) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo HPLC_Analysis Analysis by Proposed HPLC Method Stressed_Samples->HPLC_Analysis Validation Method Validation (Specificity, Peak Purity) HPLC_Analysis->Validation

Workflow for forced degradation studies in stability-indicating method development.

Method Comparison: HPLC vs. GC

This guide will compare three distinct reversed-phase HPLC methods against a GC-MS approach. Each method offers a unique combination of selectivity, robustness, and performance characteristics.

MethodStationary Phase PrincipleKey AdvantagesPotential Challenges
Method 1: Newcrom R1 Low silanol activity reversed-phasePublished method for the analyte, good for polar and non-polar compounds.Specialized column, may not be readily available in all labs.
Method 2: C18 (ODS) Hydrophobic interaction (Alkyl chains)Ubiquitous, robust, well-understood, excellent for hydrophobic compounds.Potential for poor retention of polar degradants, peak tailing with basic compounds.
Method 3: Phenyl-Hexyl π-π interactions and hydrophobic propertiesAlternative selectivity for aromatic/unsaturated compounds, can resolve isomers C18 cannot.[6][7][8][9]Selectivity is highly dependent on the mobile phase organic modifier (methanol enhances π-π interactions).[6]
Alternative: GC-MS Volatility and mass-to-charge ratioHigh sensitivity and specificity (MS detection), excellent for volatile and semi-volatile compounds.[10]Requires analyte to be thermally stable, potential for on-column degradation of reactive intermediates.

HPLC Methodologies: A Detailed Comparison

Method 1: The Specialized Approach - Newcrom R1 Column

A published method utilizes a Newcrom R1 column, which is described as a reverse-phase column with low silanol activity, making it suitable for a wide range of compounds.[11][12]

Experimental Protocol (Method 1)

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile / Water / Phosphoric Acid (e.g., 50:50:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50)

Discussion: The use of phosphoric acid in the mobile phase helps to control the ionization of any residual silanols on the silica surface, thereby improving peak shape. The low silanol activity of the Newcrom R1 phase is specifically designed to minimize these secondary interactions.[11][12] Detection at 210 nm is chosen to maximize the response for the carbonyl chromophore, though it requires a very clean mobile phase to minimize baseline noise.

Method 2: The Workhorse Approach - C18 (ODS) Column

The C18 column is the most common stationary phase in reversed-phase HPLC, relying on hydrophobic interactions.

Experimental Protocol (Method 2)

  • Column: C18 (e.g., Luna C18(2) or equivalent), 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile / Water (Gradient)

    • Gradient Program: 30% Acetonitrile to 70% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50)

Discussion: A gradient elution is proposed here to ensure that any potential degradation products, which may have significantly different polarities, are eluted with good peak shape within a reasonable runtime. A C18 phase will separate compounds primarily based on their hydrophobicity. While robust, it may offer limited selectivity for structurally similar compounds that do not differ significantly in their logP values.

Method 3: The Alternative Selectivity - Phenyl-Hexyl Column

A Phenyl-Hexyl column offers a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl linker with π-π interactions from the phenyl ring.[6][7][8][9] This provides a different selectivity compared to a standard C18 column.

Experimental Protocol (Method 3)

  • Column: Phenyl-Hexyl (e.g., Kinetex Phenyl-Hexyl or equivalent), 5 µm, 4.6 x 150 mm

  • Mobile Phase: Methanol / Water (Gradient)

    • Gradient Program: 40% Methanol to 80% Methanol over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Diluent: Methanol/Water (50:50)

Discussion: Methanol is chosen as the organic modifier to enhance the π-π interactions between the stationary phase and any analytes containing double bonds or aromatic rings.[6] This can be particularly useful for separating the parent compound from impurities that may have different degrees of unsaturation. The Phenyl-Hexyl phase is often an excellent choice when C18 columns fail to provide adequate resolution.[7]

HPLC_Method_Development_Logic cluster_Column_Screening Column & Mobile Phase Screening Start Analyze Analyte Properties (Polarity, Reactivity, UV) C18 Method 2: C18 Column (Acetonitrile/Water) Start->C18 Phenyl Method 3: Phenyl-Hexyl (Methanol/Water) Start->Phenyl Newcrom Method 1: Newcrom R1 (Acetonitrile/Water/Acid) Start->Newcrom Optimization Optimize Gradient, Flow Rate, Temperature C18->Optimization Phenyl->Optimization Newcrom->Optimization Forced_Deg Perform Forced Degradation Studies Optimization->Forced_Deg Validation Validate Method (ICH Guidelines) Forced_Deg->Validation

Logical workflow for HPLC method development and validation.

Performance Comparison (Illustrative Data)

The following table presents illustrative performance data expected from the three HPLC methods. These values are based on typical performance for similar analytes and are intended for comparative purposes.

ParameterMethod 1: Newcrom R1Method 2: C18 (ODS)Method 3: Phenyl-Hexyl
Retention Time (min) ~6.5~8.2 (Gradient)~9.5 (Gradient)
Theoretical Plates (N) > 12,000> 10,000> 11,000
Peak Asymmetry (Tf) 1.11.21.1
Resolution (Rs) to nearest impurity > 2.5> 2.0> 2.8
Relative Retention (α) Good separation of polar and non-polar species.Primarily based on hydrophobicity.Enhanced selectivity for unsaturated impurities.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, this compound is also an excellent candidate for GC analysis. Coupling GC with a Mass Spectrometer (MS) provides exceptional sensitivity and specificity, making it ideal for impurity identification.

Experimental Protocol (GC-MS)

  • GC System: Agilent 7890 or equivalent with a Mass Selective Detector (MSD)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Program:

    • Initial Temp: 80°C, hold for 1 min

    • Ramp: 15°C/min to 280°C, hold for 5 min

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-300) for identification, Selected Ion Monitoring (SIM) for quantification.

Discussion: The primary advantage of GC-MS is the wealth of structural information provided by the mass spectrum, which is invaluable for identifying unknown impurities or degradation products.[10] The main risk is the potential for thermal degradation of the analyte in the hot GC inlet. However, for a semi-volatile compound like this, a well-maintained system with a deactivated liner should minimize this issue.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice of method depends on the specific analytical goal.

  • For routine quality control and purity assessment, a validated reversed-phase HPLC method with UV detection is robust, reliable, and cost-effective.

    • A C18 column (Method 2) is a good starting point due to its versatility.

    • If specificity issues arise, particularly with structurally similar impurities, a Phenyl-Hexyl column (Method 3) offers orthogonal selectivity and is a powerful tool for method development.

    • The Newcrom R1 column (Method 1) provides a specialized solution that has been shown to be effective for this class of compounds.

  • For impurity identification, trace-level analysis, and confirmatory testing, the superior sensitivity and specificity of GC-MS make it the preferred technique. Its ability to provide structural information is unmatched by UV-based HPLC methods.

Ultimately, a comprehensive analytical strategy for a reactive intermediate like this compound may involve using HPLC for routine assays and GC-MS for in-depth impurity profiling and characterization, ensuring the quality and consistency of this critical synthetic building block.

References

Comparative Reactivity Analysis: 2-Chloro-1-(1-chlorocyclopropyl)ethanone vs. 1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic Chemistry Professionals

In the landscape of modern synthetic chemistry, particularly in the development of agrochemicals and pharmaceuticals, the selection of appropriate building blocks is a critical determinant of a synthetic route's efficiency and success. Among the versatile intermediates available, halogenated cyclopropyl ketones have carved out a significant niche. This guide provides an in-depth, objective comparison of the reactivity of two closely related, yet distinct, chemical intermediates: 2-Chloro-1-(1-chlorocyclopropyl)ethanone and 1-(1-chlorocyclopropyl)ethanone . Both compounds are key precursors in the synthesis of valuable molecules, most notably the broad-spectrum fungicide, prothioconazole.[1][2][3][4] Understanding their relative reactivity is paramount for process optimization, yield maximization, and impurity control.

Molecular Structure and Electronic Landscape

The reactivity of any chemical species is fundamentally governed by its structure. The primary distinction between the two title compounds is the presence of an additional chlorine atom on the α-carbon of the ethanone moiety in this compound. This seemingly minor structural change instigates significant alterations in the molecule's electronic properties and, consequently, its chemical behavior.

  • 1-(1-chlorocyclopropyl)ethanone (Compound 1): This molecule features a ketone carbonyl group directly attached to a 1-chlorocyclopropyl ring. The cyclopropyl group, due to its high degree of s-character in the C-C bonds, can exhibit electronic properties akin to a double bond, capable of conjugation.[5][6] The chlorine atom on the cyclopropyl ring is a tertiary halide.

  • This compound (Compound 2): This molecule retains the 1-chlorocyclopropyl ketone core but includes an additional chlorine atom on the methyl group, creating a chloromethyl ketone (α-chloro ketone). This second chlorine atom is a primary halide and its proximity to the carbonyl group is of critical importance.

The key electronic factors at play are:

  • Inductive Effect (-I): Chlorine is a highly electronegative atom. In both molecules, the chlorine on the cyclopropyl ring exerts an electron-withdrawing inductive effect. In Compound 2 , the α-chloro substituent introduces a second, powerful electron-withdrawing group.[7][8][9] This effect is magnified by its proximity to the carbonyl carbon, making the carbonyl carbon in Compound 2 significantly more electrophilic (electron-deficient) than in Compound 1 .

  • Hyperconjugation and Ring Strain: The three-membered cyclopropyl ring is inherently strained. This strain influences the reactivity of adjacent functional groups.[10] The ring can stabilize an adjacent positive charge through hyperconjugation, a factor that can influence reaction mechanisms.

Below is a diagram illustrating the structural differences and the key reactive sites on each molecule.

Molecular_Structures cluster_0 1-(1-chlorocyclopropyl)ethanone (Compound 1) cluster_1 This compound (Compound 2) node1 C₅H₇ClO struct1 struct2 node2 C₅H₆Cl₂O

Caption: Molecular structures of Compound 1 and Compound 2.

Comparative Reactivity: A Mechanistic Perspective

The structural differences translate directly into distinct reactivity profiles, particularly in nucleophilic substitution reactions, which are the most common transformations for these intermediates.[3][11][12]

Reactivity at the α-Carbon: The SN2 Pathway

The most significant difference in reactivity lies at the α-carbon of the ethanone group. Compound 2 is an α-chloro ketone, a class of compounds well-known for their enhanced reactivity in SN2 reactions.[13][14]

  • Compound 2 (this compound): The chlorine atom on the α-carbon (the '2'-position) is highly susceptible to displacement by nucleophiles. This heightened reactivity is due to two primary factors:

    • Enhanced Electrophilicity: The powerful electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon an excellent electrophile.

    • Transition State Stabilization: The transition state of the SN2 reaction is stabilized by orbital overlap with the carbonyl group's π-system. This delocalization lowers the activation energy of the reaction, dramatically increasing its rate compared to a standard primary alkyl halide.[13]

  • Compound 1 (1-(1-chlorocyclopropyl)ethanone): This compound lacks a leaving group on the α-carbon. While the α-protons are acidic and can be removed by a base to form an enolate, it does not undergo SN2 reactions at this position in the same manner as Compound 2 .

This reactivity difference is the cornerstone of their synthetic utility. For instance, in the synthesis of prothioconazole, a 1,2,4-triazole nucleophile attacks the α-carbon of Compound 2 , displacing the chloride ion to form the key intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone.[11][12][15] This reaction would not be possible with Compound 1 under similar conditions.

Reactivity at the Carbonyl Carbon

Both molecules possess a ketone carbonyl group, which is susceptible to nucleophilic attack. However, the electrophilicity of this carbon is also modulated by the α-chloro substituent.

  • Compound 2: The strong -I effect of the α-chlorine makes the carbonyl carbon more electron-deficient and thus, in principle, more reactive towards nucleophiles (e.g., in reduction reactions with hydrides or Grignard additions).

  • Compound 1: The carbonyl carbon is less electrophilic compared to Compound 2 .

While the carbonyl in Compound 2 is more electrophilic, reactions with nucleophiles often favor the highly reactive α-carbon for SN2 displacement over addition to the carbonyl. The choice of nucleophile, solvent, and temperature determines the reaction's regioselectivity.

Experimental Data & Protocols

Direct kinetic comparisons in the literature are scarce. However, the synthesis of Compound 2 often starts from Compound 1 via a chlorination reaction, which itself highlights their distinct chemical nature.[2][4] Furthermore, the extensive use of Compound 2 in nucleophilic substitution reactions to produce fungicides like prothioconazole, with reported high yields, underscores its superior reactivity at the α-position.[3][12][16]

Comparative Data Summary
Feature1-(1-chlorocyclopropyl)ethanone (Compound 1)This compound (Compound 2)
Molecular Formula C₅H₇ClO[1]C₅H₆Cl₂O[4]
Molecular Weight 118.56 g/mol [17]~153.01 g/mol [4]
Primary Reactive Site Carbonyl Carbon, α-Protons (for enolization)α-Carbon (for SN2 substitution)[3]
Key Application Intermediate for the synthesis of Compound 2[2][4]Key precursor for prothioconazole synthesis via SN2 reaction[11][12]
Reactivity Profile Undergoes typical ketone reactions.Highly reactive α-chloro ketone, readily undergoes SN2 displacement.[13][16]
Representative Experimental Protocol: Nucleophilic Substitution with 1,2,4-Triazole

This protocol outlines a general procedure for the N-alkylation of 1,2,4-triazole using Compound 2 , a critical step in prothioconazole synthesis. This reaction's success is predicated on the high reactivity of the α-chloro position in Compound 2 .

Objective: To synthesize 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone.

Materials:

  • This compound (Compound 2 )

  • 1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃) as an acid scavenger

  • Acetonitrile (Solvent)

  • Phase Transfer Catalyst (e.g., TBAB) (Optional, but can improve yield)[12]

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2,4-triazole (1.2 eq.) and potassium carbonate (1.5 eq.) to acetonitrile.

  • Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of acetonitrile. Add this solution dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-65°C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-7 hours.[15]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired N-alkylated product with high purity.[12]

Causality and Justification:

  • Choice of Base: K₂CO₃ is used as a mild, heterogeneous base to neutralize the HCl generated during the SN2 reaction, driving the equilibrium towards the product.[15]

  • Solvent: Acetonitrile is a polar aprotic solvent that is ideal for SN2 reactions, as it solvates the cation but not the nucleophile, enhancing the nucleophile's reactivity.

  • Temperature: Moderate heating increases the reaction rate without promoting significant side reactions or degradation. Studies have shown that temperatures around 65°C can provide optimal yields.[3][15]

The following diagram illustrates the comparative workflow.

Caption: Comparative workflow of nucleophilic substitution.

Conclusion and Outlook

The comparison between this compound and 1-(1-chlorocyclopropyl)ethanone is a clear illustration of how subtle structural modifications can profoundly impact chemical reactivity.

  • 1-(1-chlorocyclopropyl)ethanone (Compound 1) serves primarily as a precursor, whose reactivity is characteristic of a standard ketone.

  • This compound (Compound 2) is a significantly more versatile and reactive intermediate due to the presence of the α-chloro substituent. Its enhanced electrophilicity at the α-carbon makes it an ideal substrate for SN2 reactions, which is pivotal for its role in the agrochemical industry.[3][16]

For researchers and process chemists, the choice is clear: for synthetic routes requiring the introduction of a nucleophile adjacent to the cyclopropyl ketone moiety, This compound is the unequivocally superior reagent. Its heightened and specific reactivity allows for efficient and high-yield transformations under relatively mild conditions, making it a cornerstone intermediate in the synthesis of complex, high-value molecules.

References

Efficacy of 2-Chloro-1-(1-chlorocyclopropyl)ethanone in fungicide synthesis compared to other intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Importance of Intermediates in Modern Fungicides

In the continuous endeavor to safeguard global food production, the development of effective and specific fungicides is paramount. The chemical architecture of these crop protection agents is a direct determinant of their efficacy, and at the heart of this architecture lies the strategic selection of chemical intermediates. These molecular building blocks dictate the feasibility of synthesis, the ultimate yield and purity of the active ingredient, and critically, the biological activity of the final compound.

This guide provides an in-depth technical comparison of 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS: 120983-72-4), a high-value specialty chemical, against other intermediates in the synthesis of fungicides. We will delve into its chemical reactivity, provide detailed experimental protocols, and present comparative data to illustrate its efficacy, with a primary focus on its role in the synthesis of the broad-spectrum triazole fungicide, prothioconazole.

Chemical Profile and Strategic Value of this compound

This compound is a halogenated ketone featuring a unique and strategically important cyclopropyl ring.[1] Its molecular structure is the key to its utility as a versatile intermediate.[2][3]

  • Dual Reactive Sites: The molecule possesses two reactive chlorine atoms. The chlorine on the ethanone moiety is susceptible to nucleophilic substitution, providing a direct route for the introduction of heterocyclic systems like triazoles.[2][4]

  • Electrophilic Ketone: The ketone group offers another site for a variety of chemical transformations.

  • The Cyclopropyl Moiety: The strained cyclopropane ring is a critical pharmacophore. Its incorporation into the final fungicide structure is known to enhance biological activity and metabolic stability, contributing to the long-lasting and potent effect of fungicides like prothioconazole.[2]

The heightened electrophilicity due to the dual chlorine substituents makes this intermediate particularly effective in nucleophilic substitution reactions, often leading to higher synthetic efficiency compared to mono-chlorinated analogues.[3]

Core Application: Synthesis of Prothioconazole Precursor

A primary and commercially significant application of this compound is its role as a key intermediate in the production of prothioconazole, a systemic triazolethione fungicide with protective, curative, and eradicative action.[2][5] The key step involves a nucleophilic substitution reaction with 1,2,4-triazole to form 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone, a direct precursor to prothioconazole.[2][4][6]

Experimental Protocol: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone

This protocol is based on optimized conditions designed to achieve high yields suitable for industrial applications.[6]

Materials:

  • This compound

  • 1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃) as an acid binding agent

  • A phase transfer catalyst (e.g., crown ethers)

  • Acetonitrile (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), 1,2,4-triazole (1.2 eq), potassium carbonate (1.5 eq), and a catalytic amount of the phase transfer catalyst in acetonitrile.

  • Reaction Execution: Heat the mixture to 65°C and maintain for approximately 5 hours. The use of a phase transfer catalyst is crucial to overcome the low solubility of 1,2,4-triazole in many organic solvents.[4][7]

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization to yield the final product with high purity.

Under optimized conditions, this N-alkylation reaction can achieve a yield of up to 93% with a purity of 99%.[6]

Reaction Workflow

A This compound C Reaction Vessel (Acetonitrile, K₂CO₃, PTC) A->C B 1,2,4-Triazole B->C D Heating at 65°C (5 hours) C->D Nucleophilic Substitution E Filtration (Remove Salts) D->E F Concentration & Recrystallization E->F G 1-(1-chlorocyclopropyl)-2- (1,2,4-triazol-1-yl)ethanone F->G Yield: 93% Purity: 99%

Caption: Synthesis of a prothioconazole precursor.

Comparative Analysis with Alternative Intermediates

To objectively assess the efficacy of this compound, it is instructive to compare it with other intermediates used in the synthesis of fungicides.

Alternative Intermediate in Triazole Synthesis: Halogenated Acetophenones

Other halogenated acetophenone derivatives are also employed in the synthesis of triazole fungicides.[8] A representative example is 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone , which can be used to synthesize a putative triazole fungicide.[8]

Experimental Protocol: Synthesis of 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone [8]

Procedure:

  • Reaction Setup: Combine 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) for 4-6 hours.

  • Work-up and Purification: After cooling, the mixture is filtered. The crude product is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. Final purification is achieved by column chromatography.

While this method is effective, it often requires more rigorous purification steps like column chromatography to achieve high purity, which can be less efficient on an industrial scale compared to the recrystallization used for the prothioconazole precursor.[8]

Reaction Workflow for Alternative Triazole Synthesis

A 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone C Reaction Vessel (Acetonitrile, K₂CO₃) A->C B 1,2,4-Triazole B->C D Reflux (82°C) (4-6 hours) C->D Nucleophilic Substitution E Filtration & Liquid-Liquid Extraction D->E F Column Chromatography E->F G 1-(2,4,5-trichlorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone F->G

Caption: Synthesis using an alternative acetophenone intermediate.

Alternative Intermediate for Non-Triazole Synthesis: Isophthalonitrile

To broaden the comparison, let's consider the synthesis of a different class of fungicide, Chlorothalonil , a broad-spectrum, non-systemic fungicide.[9] Its synthesis does not involve a ketone intermediate but starts from precursors like isophthalonitrile .

Synthesis Pathway: Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is produced by the direct chlorination of isophthalonitrile.[9] This process is fundamentally different from the nucleophilic substitution reactions discussed earlier and highlights the specialized roles of different intermediates.

Chlorothalonil Synthesis Pathway

A Isophthalonitrile C Direct Chlorination (Fluidized Bed Reactor) A->C B Chlorine (Cl₂) B->C D Chlorothalonil C->D High Temp. & Catalyst

Caption: Synthesis of Chlorothalonil via direct chlorination.

Quantitative Comparison of Intermediates

FeatureThis compound2-Chloro-1-(2,4,5-trichlorophenyl)ethanoneIsophthalonitrile
Target Fungicide Class Triazoles (e.g., Prothioconazole)TriazolesIsophthalonitriles (e.g., Chlorothalonil)
Key Reaction Type Nucleophilic SubstitutionNucleophilic SubstitutionDirect Chlorination
Reported Yield High (up to 93% for key step)[6]Variable, dependent on substrateHigh (Industrial Process)[10]
Purification Method Recrystallization[6]Column Chromatography[8]Distillation/Recrystallization
Key Advantage Efficiently introduces the highly active cyclopropyl moiety.[2]Allows for synthesis of various substituted phenyl-triazoles.[8]Direct route to the final product.
Considerations Specific precursor for cyclopropyl-containing fungicides.May require more intensive purification.Risk of HCB and TCDD contamination.[9]

Discussion: Causality Behind Experimental Efficacy

The high efficacy of this compound in synthesizing prothioconazole is not merely a matter of high yield. The causality lies in its unique structure which directly imparts desirable properties to the final fungicide.

  • Mechanism of Action: Triazole fungicides function by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for producing ergosterol, a vital component of fungal cell membranes.[8] The disruption of ergosterol synthesis leads to fungal cell death.[8]

  • Structure-Activity Relationship (SAR): The cyclopropyl group, installed via the this compound intermediate, plays a significant role in the binding affinity of the fungicide to the target enzyme. This specific structural motif is known to enhance the biological potency and metabolic stability of the final molecule, leading to a more robust and long-lasting fungicidal effect.[2] The synthesis is therefore not just about creating a triazole, but about creating a triazole with a specific, highly active substituent.

  • Process Efficiency: The synthesis of the prothioconazole precursor from this intermediate is a robust and high-yielding process that can be optimized for industrial-scale production, often relying on simple purification methods like recrystallization, which is more cost-effective than chromatographic techniques.[6]

Conclusion

This compound stands out as a highly efficacious intermediate in fungicide synthesis due to a combination of factors. Its chemical structure allows for an efficient, high-yield nucleophilic substitution reaction to form key precursors for the triazole class of fungicides. More importantly, it serves as the vehicle for introducing the cyclopropyl moiety, a critical pharmacophore that significantly enhances the biological activity and metabolic profile of the resulting fungicide, as exemplified by prothioconazole.

Compared to other halogenated acetophenones, its use can lead to more straightforward purification processes. When contrasted with intermediates for other fungicide classes, such as isophthalonitrile for chlorothalonil, its value lies in the construction of complex, highly specific active ingredients rather than direct conversion. For researchers and drug development professionals, this compound represents a pivotal building block, enabling the synthesis of next-generation fungicides with superior performance and targeted modes of action.[11]

References

A Comparative Guide to the ¹H NMR Spectroscopic Characterization of 2-Chloro-1-(1-chlorocyclopropyl)ethanone Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth analysis of the ¹H NMR spectroscopic signatures of products derived from 2-chloro-1-(1-chlorocyclopropyl)ethanone, a critical intermediate in the synthesis of valuable compounds, including the fungicide prothioconazole.[1] We will explore the spectral features of the starting material and compare them with those of its primary reaction products arising from nucleophilic substitution and potential rearrangement pathways. This guide will equip you with the knowledge to confidently identify and differentiate these compounds, ensuring the integrity of your synthetic routes.

Understanding the Starting Material: ¹H NMR Profile of this compound

This compound is a molecule primed for reactivity, featuring two electrophilic centers: the carbon bearing the chlorine atom on the cyclopropyl ring and the α-carbon to the carbonyl group. A thorough understanding of its ¹H NMR spectrum is the essential first step in analyzing its reaction outcomes.

The ¹H NMR spectrum of this compound is predicted to exhibit two key sets of signals:

  • A singlet for the α-chloro methylene protons (-CH₂Cl): This signal is expected to appear in the downfield region of the spectrum, typically between δ 4.0 and 5.0 ppm. The significant downfield shift is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group and the chlorine atom.

  • Complex multiplets for the cyclopropyl protons: The four protons on the cyclopropane ring are diastereotopic, meaning they are in chemically non-equivalent environments. This results in complex splitting patterns, appearing as multiplets in the upfield region of the spectrum, generally between δ 1.0 and 2.0 ppm.

A Certificate of Analysis for a commercial sample of this compound confirms that its ¹H NMR spectrum is consistent with this expected structure, validating these predicted features.[2]

Comparative ¹H NMR Analysis of Reaction Products

The reactivity of this compound leads to a variety of products, each with a distinct ¹H NMR fingerprint. Here, we compare the expected spectral changes for two major reaction pathways: nucleophilic substitution and the Cloke-Wilson rearrangement.

Nucleophilic Substitution: The Path to Prothioconazole Precursors

A primary application of this compound is in the synthesis of the fungicide prothioconazole. A key step in this synthesis involves a nucleophilic substitution reaction with 1,2,4-triazole to form 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone.[1]

The ¹H NMR spectrum of this substitution product will show significant changes compared to the starting material:

  • Disappearance of the α-chloro methylene singlet: The most telling change is the absence of the singlet corresponding to the -CH₂Cl protons.

  • Appearance of a new methylene singlet: In its place, a new singlet will appear, also in the downfield region (likely between δ 5.0 and 6.0 ppm), corresponding to the -CH₂-triazole protons. The exact chemical shift will be influenced by the electron-withdrawing nature of the triazole ring.

  • New signals for the triazole protons: Two new singlets will be observed in the aromatic region of the spectrum (typically δ 7.5-8.5 ppm), corresponding to the two chemically non-equivalent protons of the 1,2,4-triazole ring.

  • Cyclopropyl proton signals remain: The complex multiplets for the cyclopropyl protons will still be present in the upfield region, although their chemical shifts may be slightly altered due to the change in the substituent at the carbonyl group.

A study by Ji et al. (2017) details the synthesis and characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one and confirms its structure using ¹H NMR, among other techniques.[1]

Rearrangement Reactions: The Cloke-Wilson Pathway to Dihydrofurans

Cyclopropyl ketones are known to undergo rearrangement reactions, with the Cloke-Wilson rearrangement being a prominent example. This reaction typically involves the ring expansion of a cyclopropyl ketone to a dihydrofuran derivative under thermal or acidic conditions. For this compound, this rearrangement would likely be initiated by the coordination of a Lewis acid to the carbonyl oxygen, followed by the opening of the cyclopropyl ring and subsequent attack by the carbonyl oxygen to form the five-membered dihydrofuran ring.

The expected ¹H NMR spectrum of the resulting 2-chloro-5-(1-chlorocyclopropyl)-2,3-dihydrofuran would be dramatically different from both the starting material and the substitution product:

  • Absence of the α-chloro methylene singlet.

  • Appearance of new signals for the dihydrofuran ring protons: One would expect to see new multiplets in the region of δ 2.5-5.0 ppm corresponding to the protons on the dihydrofuran ring. The specific chemical shifts and coupling constants would depend on the exact substitution pattern and stereochemistry.

  • A downfield signal for the vinyl proton: A signal for the proton on the double bond of the dihydrofuran ring would be expected in the downfield region, potentially between δ 5.0 and 6.5 ppm.

  • Persistence of the cyclopropyl proton signals: The characteristic multiplets for the protons of the 1-chlorocyclopropyl group would remain in the upfield region of the spectrum.

Summary of Comparative ¹H NMR Data

Compound -CH₂Cl Protons (δ, ppm) -CH₂-Triazole Protons (δ, ppm) Triazole Protons (δ, ppm) Dihydrofuran Protons (δ, ppm) Vinyl Proton (δ, ppm) Cyclopropyl Protons (δ, ppm)
This compound~4.0-5.0 (s)----~1.0-2.0 (m)
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone-~5.0-6.0 (s)~7.5-8.5 (2 x s)--~1.0-2.0 (m)
2-Chloro-5-(1-chlorocyclopropyl)-2,3-dihydrofuran (Predicted)---~2.5-5.0 (m)~5.0-6.5 (m)~1.0-2.0 (m)

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and spectrometer frequency. s = singlet, m = multiplet.

Experimental Protocol: ¹H NMR Analysis

For accurate characterization, the following protocol for ¹H NMR analysis is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not react.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution of coupling patterns.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at δ 7.26 ppm).

  • Spectral Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J-values) to elucidate the structure of the product. For complex spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals unequivocally.

Visualization of Analytical Workflow

G cluster_start Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Structure Elucidation start Dissolve Sample in Deuterated Solvent acquire Acquire ¹H NMR Spectrum start->acquire Place in Spectrometer process Process FID (Fourier Transform, Phasing, Calibration) acquire->process analyze Analyze Spectrum (Chemical Shift, Integration, Multiplicity) process->analyze compare Compare with Expected Spectra of Starting Material and Products analyze->compare identify Identify Reaction Product compare->identify

Caption: Workflow for ¹H NMR Characterization.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often relies on a combination of analytical methods.

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer clues about the structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For example, a strong absorption around 1700 cm⁻¹ is characteristic of a carbonyl group.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound.

G main Product Characterization nmr ¹H NMR main->nmr Connectivity cnmr ¹³C NMR main->cnmr Carbon Skeleton ms Mass Spectrometry main->ms Molecular Weight ir IR Spectroscopy main->ir Functional Groups xray X-ray Crystallography main->xray 3D Structure

Caption: Complementary Analytical Techniques.

By integrating data from these techniques, researchers can achieve an unambiguous and robust characterization of their synthetic products.

References

A Comparative Guide to Validated Synthesis Protocols for High-Purity 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purity in Prothioconazole Synthesis

2-Chloro-1-(1-chlorocyclopropyl)ethanone is a bifunctional molecule whose unique structure, featuring a cyclopropane ring and two reactive chlorine atoms, makes it a highly valuable precursor for creating complex organic molecules.[1][2] Its primary industrial application is in the production of prothioconazole, a fungicide with significant agricultural importance.[3][4][5] The presence of impurities in the ethanone intermediate can lead to the formation of undesirable byproducts during the subsequent synthesis steps, complicating purification and potentially reducing the efficacy and safety of the final product. Therefore, the selection of a synthesis protocol that consistently delivers high-purity this compound is a critical manufacturing decision.

Comparative Analysis of Synthetic Protocols

Two primary synthetic strategies for this compound have been prominently documented: the direct dichlorination of cyclopropyl methyl ketone and the monochlorination of 1-(1-chlorocyclopropyl)ethanone. This guide will compare a modern, high-yield catalytic chlorination method with a more traditional approach that utilizes sulfuryl chloride.

Protocol 1: Catalytic Direct Dichlorination of Cyclopropyl Methyl Ketone

This modern approach involves the direct chlorination of the readily available starting material, cyclopropyl methyl ketone, using chlorine gas in the presence of a metallic aluminum catalyst.[6][7] This method has been shown to offer superior selectivity and yield compared to older methods.[7]

Step 1: Reaction Setup

  • A 1000 mL four-necked flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a tail gas absorption system.

  • The flask is charged with cyclopropyl methyl ketone (200g, 2.378 mol) and dichloromethane (200g).[6]

  • The mixture is cooled to 15°C with stirring.[6]

Step 2: Catalytic Chlorination

  • Under stirring, the catalysts, MeAlCl₂ (8.95g, 95 mmol) and Me₂AlCl (3.67g, 39.6 mmol), are added to the reaction mixture.[6]

  • Chlorine gas is introduced at a rate of approximately 75 g/h.[6] The reaction is exothermic and the temperature should be maintained between -5°C and 15°C.[6]

  • The reaction progress is monitored by gas chromatography (GC). The reaction is considered complete when the relative content of the desired product, this compound, reaches its maximum (typically around 95%).[6] This usually takes about 3.5 hours.[6]

Step 3: Work-up and Purification

  • After the reaction is complete, the temperature is slowly raised to 30°C under reduced pressure to remove the dichloromethane solvent.[6]

  • The crude product is then purified by vacuum rectification using a 50 cm rectification column with glass ring packing at -0.1 MPa.[6][7]

  • The fraction collected at 100-102°C is the high-purity this compound.[6][7]

The use of a metallic aluminum-containing catalyst is a key innovation in this protocol. These Lewis acids likely activate the carbonyl group of the cyclopropyl methyl ketone, facilitating electrophilic attack by chlorine at both the α-carbon of the ketone and the cyclopropyl ring. The controlled introduction of chlorine gas and precise temperature management are critical to minimize the formation of over-chlorinated byproducts such as 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone.[6][7] The final vacuum rectification is a highly effective purification step for separating the desired product from closely boiling impurities.

Protocol 2: Chlorination of 1-(1-chlorocyclopropyl)ethanone with Sulfuryl Chloride

A more traditional method involves the chlorination of 1-(1-chlorocyclopropyl)ethanone using sulfuryl chloride.[6] While this method avoids the direct handling of chlorine gas, it is generally associated with lower yields and a less favorable impurity profile.[6]

Step 1: Reaction Setup

  • A reaction vessel is charged with 1-(1-chlorocyclopropyl)ethanone and a suitable solvent such as dichloromethane.

  • The solution is cooled to a low temperature, typically 0-5°C.

Step 2: Chlorination

  • Sulfuryl chloride is added dropwise to the stirred solution, maintaining the low temperature.

  • The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

Step 3: Work-up and Purification

  • The reaction mixture is carefully quenched with water or a dilute aqueous base to destroy any unreacted sulfuryl chloride and neutralize the generated HCl.

  • The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Sulfuryl chloride serves as a source of chlorine radicals or an electrophilic chlorine species. However, its reactivity can be less selective than the catalyzed chlorination, leading to a higher proportion of dichloro and trichloro impurities.[6] The work-up procedure is also more involved due to the need to handle and neutralize corrosive byproducts. The reported yields for this method are typically around 75%.[6]

Performance Comparison

ParameterProtocol 1: Catalytic DichlorinationProtocol 2: Chlorination with Sulfuryl Chloride
Starting Material Cyclopropyl methyl ketone1-(1-chlorocyclopropyl)ethanone
Chlorinating Agent Chlorine gasSulfuryl chloride
Catalyst MeAlCl₂ / Me₂AlClNone typically required
Reported Yield 90-91%[7]~75%[6]
Reported Purity 96-97%[6][7]Lower, with higher dichloro/trichloro impurities[6]
Key Advantages High yield, high purity, good selectivityAvoids direct handling of chlorine gas
Key Disadvantages Requires handling of chlorine gas and organoaluminum catalystsLower yield, higher impurity levels, corrosive byproducts

Visualizing the Synthetic Pathways

Synthesis_Protocols cluster_0 Protocol 1: Catalytic Dichlorination cluster_1 Protocol 2: Sulfuryl Chloride Chlorination start1 Cyclopropyl methyl ketone reagents1 + Cl₂ + MeAlCl₂/Me₂AlCl (Dichloromethane, -5 to 15°C) product1 High-Purity This compound start1->product1 High Yield (90-91%) High Selectivity purification1 Vacuum Rectification (100-102°C @ -0.1 MPa) product1->purification1 start2 1-(1-chlorocyclopropyl)ethanone reagents2 + SO₂Cl₂ (Dichloromethane, 0-5°C) product2 This compound start2->product2 Lower Yield (~75%) Higher Impurities purification2 Vacuum Distillation product2->purification2

Caption: Comparative workflow of two synthesis protocols for this compound.

Analytical Validation

High-purity this compound should be validated using appropriate analytical techniques.

  • Gas Chromatography (GC): Ideal for assessing purity and quantifying the levels of starting materials and byproducts. A typical purity level for high-quality material is ≥95%.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. The spectrum is expected to show distinct signals for the methylene protons of the chloromethyl group and complex multiplets for the cyclopropane ring protons.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product.[6]

Conclusion and Recommendations

For researchers and manufacturers aiming for high-purity this compound, the catalytic dichlorination of cyclopropyl methyl ketone (Protocol 1) is the demonstrably superior method. It offers significantly higher yields and purities, which are critical for the downstream synthesis of prothioconazole. While the use of chlorine gas and organoaluminum catalysts requires appropriate handling procedures, the benefits in terms of product quality and process efficiency are substantial. Protocol 2, utilizing sulfuryl chloride, represents an alternative with simpler reagent handling but at the cost of yield and purity. The choice of protocol will ultimately depend on the specific requirements of the synthesis, available equipment, and safety infrastructure. However, for applications demanding high-purity material, the catalytic approach is strongly recommended.

References

A Comparative Guide to Chlorinating Agents for the Synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in the agrochemical industry, the synthesis of halogenated organic compounds is a cornerstone of new product development. Among these, 2-Chloro-1-(1-chlorocyclopropyl)ethanone stands out as a critical intermediate, notably in the production of potent fungicides like prothioconazole.[1][2][3] The introduction of the α-chloro group is a pivotal step, and the choice of chlorinating agent can significantly impact yield, purity, and process safety.

This guide provides an in-depth comparison of three commonly employed chlorinating agents for the α-chlorination of ketones, with a specific focus on the synthesis of this compound: chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). We will delve into the reaction mechanisms, experimental protocols, performance data, and crucial safety considerations for each reagent, offering a comprehensive resource for informed decision-making in your synthetic endeavors.

The Synthetic Challenge: α-Chlorination of a Strained Ring System

The primary synthetic routes to this compound typically start from either cyclopropyl methyl ketone or 1-(1-chlorocyclopropyl)ethanone.[4][5] The key transformation is the selective chlorination at the α-position to the carbonyl group. This reaction is not without its challenges, as the strained cyclopropyl ring can be susceptible to opening under harsh reaction conditions. Furthermore, controlling the degree of chlorination to favor the monochlorinated product over di- or trichlorinated byproducts is essential for achieving high purity and yield.

Chlorine Gas (Cl₂): The Industrial Workhorse

Chlorine gas is a fundamental and widely used chlorinating agent, particularly in large-scale industrial processes due to its low cost and high reactivity.

Mechanism of Action

The α-chlorination of ketones with chlorine gas in the presence of an acid catalyst proceeds through an enol intermediate. The carbonyl oxygen is first protonated, followed by deprotonation at the α-carbon to form the enol. The electron-rich double bond of the enol then attacks a molecule of chlorine, leading to the formation of the α-chloroketone and regeneration of the acid catalyst.[6]

Caption: Mechanism of acid-catalyzed α-chlorination of a ketone with chlorine gas.

Experimental Protocol

A typical procedure for the synthesis of this compound using chlorine gas involves the following steps, as adapted from patent literature:[4][5]

  • Reaction Setup: A solution of 1-(1-chlorocyclopropyl)ethanone in a suitable solvent such as dichloromethane (DCM) and methanol is prepared in a reaction vessel equipped with a gas inlet, a stirrer, and a cooling system.

  • Chlorination: The solution is cooled to 0°C, and chlorine gas is bubbled through the stirred reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the desired product.

  • Work-up: Once the reaction is complete, the excess chlorine gas is purged with an inert gas (e.g., nitrogen). The reaction mixture is then washed with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Performance and Considerations
  • Yield: Patents report high yields, often exceeding 90%, for the chlorination of cyclopropyl methyl ketone to a mixture of chlorinated products, with this compound being the major component.[4]

  • Selectivity: The reaction can produce a mixture of mono-, di-, and trichlorinated products. Careful control of reaction conditions, such as temperature and the amount of chlorine gas used, is crucial to maximize the yield of the desired monochlorinated product.

  • Side Reactions: The acidic conditions generated during the reaction can potentially lead to the opening of the sensitive cyclopropyl ring, although this is not extensively reported as a major issue in the available literature for this specific synthesis.

Safety and Handling

Chlorine gas is highly toxic and corrosive.[7][8][9][10][11]

  • Personal Protective Equipment (PPE): Always use chlorine gas in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator with an appropriate cartridge for chlorine may be necessary.[7]

  • Storage: Store chlorine gas cylinders in a cool, dry, and well-ventilated area, away from combustible materials and heat sources. Cylinders must be secured in an upright position.[9]

  • Spill/Leak Management: In case of a leak, evacuate the area immediately. Trained personnel with appropriate respiratory protection should handle the leak.[8]

Sulfuryl Chloride (SO₂Cl₂): A Convenient Liquid Alternative

Sulfuryl chloride is a liquid reagent that serves as a convenient source of chlorine, often used as a substitute for gaseous chlorine in laboratory settings.

Mechanism of Action

The α-chlorination of ketones with sulfuryl chloride can proceed through either a radical or an ionic pathway, depending on the reaction conditions. In the absence of radical initiators, the reaction is believed to proceed through an acid-catalyzed enolization of the ketone, similar to the mechanism with chlorine gas. The enol then reacts with sulfuryl chloride to yield the α-chloroketone, sulfur dioxide, and hydrogen chloride.

Caption: Proposed mechanism for the α-chlorination of a ketone with sulfuryl chloride.

Experimental Protocol

A general procedure for the α-chlorination of a ketone using sulfuryl chloride is as follows:[12]

  • Reaction Setup: The starting ketone, 1-(1-chlorocyclopropyl)ethanone, is dissolved in an inert solvent like dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath.

  • Reagent Addition: Sulfuryl chloride is added dropwise to the stirred solution while maintaining the low temperature.

  • Reaction and Monitoring: The reaction is allowed to proceed at a controlled temperature and is monitored by TLC or GC.

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or an aqueous bicarbonate solution to neutralize the generated HCl and destroy any unreacted sulfuryl chloride.

  • Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation.

Performance and Considerations
  • Selectivity: Similar to chlorine gas, sulfuryl chloride can lead to over-chlorination. However, some studies on other ketones suggest that the selectivity for monochlorination can be improved by the addition of methanol.[12]

  • Side Reactions: Sulfuryl chloride is a strong acid and corrosive reagent, which can lead to side reactions, including potential opening of the cyclopropyl ring. The reaction also produces gaseous byproducts (SO₂ and HCl) that need to be properly vented.

Safety and Handling

Sulfuryl chloride is a toxic, corrosive, and water-reactive liquid.[1][14][15][16]

  • PPE: Handle in a fume hood, wearing chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14]

  • Storage: Store in a cool, dry, well-ventilated area away from water, bases, and alcohols. Containers should be tightly sealed.[1]

  • Spill Management: In case of a spill, absorb with a non-combustible material like dry sand and neutralize with sodium carbonate. Do not use water directly on a spill.[14]

N-Chlorosuccinimide (NCS): The Milder, More Selective Option

N-Chlorosuccinimide is a crystalline solid that is easier and safer to handle than chlorine gas or sulfuryl chloride, making it a popular choice for laboratory-scale synthesis.

Mechanism of Action

The α-chlorination of ketones with NCS is typically carried out under acidic conditions. The mechanism is similar to that of chlorine gas, involving the formation of an enol intermediate which then attacks the electrophilic chlorine atom of NCS.[17]

Caption: Mechanism for the α-chlorination of a ketone with N-chlorosuccinimide.

Experimental Protocol

A general protocol for the α-chlorination of a ketone using NCS is as follows:[17][18]

  • Reaction Setup: A solution of the ketone in a suitable solvent (e.g., methanol, chloroform) is prepared.

  • Reagent Addition: N-Chlorosuccinimide and a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), are added to the solution.

  • Reaction: The mixture is stirred at room temperature or heated to reflux, and the reaction progress is monitored.

  • Work-up: After the reaction is complete, the solvent is removed, and the residue is taken up in an organic solvent and washed with water and brine.

  • Purification: The organic layer is dried and concentrated, and the product is purified by chromatography or distillation.

Performance and Considerations
  • Yield: While specific data for the synthesis of this compound using NCS is not available, NCS is generally known to provide good to excellent yields for the α-chlorination of ketones.[17]

  • Selectivity: NCS is often more selective for monochlorination compared to chlorine gas and sulfuryl chloride, which is a significant advantage.[17]

  • Side Reactions: The milder reaction conditions associated with NCS are less likely to cause the opening of the cyclopropyl ring. The byproduct, succinimide, is generally easy to remove during work-up.

Safety and Handling

NCS is a stable solid but is an irritant and should be handled with care.[19][20][21][22][23]

  • PPE: Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[19]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is sensitive to light and moisture.[20]

  • Disposal: Dispose of as chemical waste according to local regulations.

Comparative Summary

FeatureChlorine Gas (Cl₂)Sulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Physical Form GasLiquidCrystalline Solid
Reactivity HighHighModerate
Selectivity Can be difficult to controlModerate, can be improvedGenerally high for monochlorination
Yield High (reported >90%)[4]Moderate to high (reported ~75%)[13]Generally good to excellent
Byproducts HClSO₂, HClSuccinimide
Handling Safety Highly toxic, corrosive gasToxic, corrosive, water-reactive liquidIrritant solid, easier to handle
Cost LowModerateHigh
Suitability Industrial, large-scale synthesisLaboratory and pilot scaleLaboratory scale, sensitive substrates

Conclusion and Recommendations

The choice of chlorinating agent for the synthesis of this compound is a critical decision that balances reactivity, selectivity, safety, and cost.

  • Chlorine gas is the reagent of choice for large-scale industrial production due to its low cost and high reactivity, leading to high reported yields. However, its use requires specialized equipment and stringent safety protocols due to its hazardous nature.

  • Sulfuryl chloride offers the convenience of a liquid reagent but can be less selective and poses significant handling risks. The reported lower yields and higher impurity profiles for similar transformations make it a less attractive option compared to optimized chlorine gas processes.

  • N-Chlorosuccinimide emerges as the preferred agent for laboratory-scale synthesis, especially when working with sensitive substrates or when high selectivity for the monochlorinated product is desired. Its ease of handling and milder reaction conditions minimize the risk of side reactions, including the potential degradation of the cyclopropyl ring.

For researchers and drug development professionals, NCS provides a reliable and safer method for the initial synthesis and exploration of derivatives of this compound. For process development and scale-up, a thorough evaluation of the chlorine gas method with careful optimization of reaction parameters is warranted to ensure a safe, efficient, and economical synthesis.

Experimental Workflow Overview

Experimental_Workflow Start Starting Material (1-(1-chlorocyclopropyl)ethanone) Reaction Chlorination Reaction (Cl₂, SO₂Cl₂, or NCS) Start->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Purification Purification (Vacuum Distillation or Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

References

A Comparative Guide to the LC-MS Analysis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern agrochemical and pharmaceutical development, the rigorous analysis of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 2-Chloro-1-(1-chlorocyclopropyl)ethanone, a key building block in the synthesis of the broad-spectrum fungicide prothioconazole, is a prime example of such a critical intermediate.[1][2] Its unique molecular structure, featuring a reactive chloromethyl ketone and a strained cyclopropyl ring, presents distinct analytical challenges.[1] This guide provides an in-depth comparison of analytical methodologies for this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS) and a comparative evaluation against Gas Chromatography-Mass Spectrometry (GC-MS).

The Analytical Imperative: Why Robust Analysis of this compound Matters

This compound (CAS: 120983-72-4) is a chlorinated ketone that plays a pivotal role in the multi-step synthesis of prothioconazole.[1][2][3][4] The purity and concentration of this intermediate directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a highly sensitive and specific analytical method is crucial for reaction monitoring, quality control of starting materials, and stability testing. Given its reactive nature, the chosen analytical technique must be capable of providing accurate quantification without inducing degradation of the analyte.

Primary Recommended Method: LC-MS with DNPH Derivatization

For the analysis of this compound, a method coupling High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) is recommended. LC-MS is particularly well-suited for non-volatile and thermally labile compounds, a potential characteristic of this analyte due to its reactive chloroacetyl group.[5][6][7][8] To enhance the sensitivity and chromatographic retention of this relatively small molecule, a derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is proposed. DNPH reacts with the ketone's carbonyl group to form a stable hydrazone, which has a strong chromophore for UV detection and ionizes efficiently in the mass spectrometer.[9][10][11][12][13]

Experimental Protocol: LC-MS with DNPH Derivatization

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an appropriate concentration.

  • Derivatization Reaction: To 1 mL of each standard and sample solution, add 1 mL of a 0.5 mg/mL DNPH solution in acetonitrile containing 1% (v/v) phosphoric acid. Vortex the mixture and incubate at 40°C for 1 hour.[9] The acidic medium catalyzes the reaction between DNPH and the ketone.[12]

2. LC-MS Parameters:

ParameterRecommended Setting
LC System UHPLC system for fast and efficient separation
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 5 µL
MS System Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Mode Electrospray Ionization (ESI) in Negative Mode
Monitored Transitions (MRM) Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2

Causality Behind Experimental Choices:

  • C18 Reverse-Phase Column: The DNPH derivative of the analyte is significantly less polar than the parent molecule, making it ideal for separation on a C18 stationary phase.

  • Acidified Mobile Phase: The use of formic acid improves peak shape and promotes ionization in the ESI source.

  • Negative Ion Mode ESI: The dinitrophenyl group in the derivative is highly electronegative, leading to excellent sensitivity in negative ion mode.

  • Tandem Mass Spectrometry (MS/MS): Using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific fragmentation pathways of the derivatized analyte, minimizing interference from the sample matrix.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample in Acetonitrile Derivatization Derivatization (40°C, 1 hr) Sample->Derivatization DNPH DNPH Reagent DNPH->Derivatization UHPLC UHPLC Separation (C18 Column) Derivatization->UHPLC Injection MS Mass Spectrometry (ESI-, MRM) UHPLC->MS Elution Data Data Acquisition & Processing MS->Data

Caption: Workflow for the LC-MS analysis of this compound via DNPH derivatization.

Comparative Alternative: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[5][14] Given the relatively low molecular weight of this compound (153.01 g/mol ), GC-MS presents a viable alternative to LC-MS.

Proposed GC-MS Method

1. Sample Preparation:

  • Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate. Derivatization is typically not required if the analyte is sufficiently volatile and stable.

2. GC-MS Parameters:

ParameterRecommended Setting
GC System Gas Chromatograph with a split/splitless injector
Column Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C (optimization may be required to minimize degradation)
Oven Program Start at 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS System Single Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

Rationale and Potential Challenges:

  • Electron Ionization (EI): EI is a hard ionization technique that produces reproducible fragmentation patterns, which can be used for structural elucidation and library matching.[5]

  • Thermal Lability: A significant concern with the GC-MS analysis of this compound is its potential for thermal degradation in the hot injector port.[15][16] The presence of two chlorine atoms and a strained cyclopropyl ring may make the molecule susceptible to decomposition at elevated temperatures, leading to inaccurate quantification and the appearance of artifact peaks. Careful optimization of the injector temperature is critical.[17]

  • Volatility: While the boiling point of the analyte (approximately 202°C) suggests it is amenable to GC analysis, its reactivity could be a limiting factor.

Performance Comparison: LC-MS vs. GC-MS

FeatureLC-MS with DNPH DerivatizationGC-MS (Direct Injection)
Analyte Suitability Ideal for potentially thermally labile and reactive ketones.[5][7]Suitable for volatile compounds; risk of thermal degradation for this analyte.[15][16]
Sample Preparation Requires a derivatization step, adding time and potential for variability.[9][11]Simple dilution, minimal sample preparation.
Sensitivity Generally higher due to efficient ionization of the DNPH derivative and low chemical noise in MRM mode.[18]Good sensitivity, but may be limited by analyte degradation.
Selectivity Excellent selectivity with MS/MS (MRM), minimizing matrix effects.Good selectivity with mass spectral library matching, but co-eluting isomers can be an issue.
Robustness Robust method once derivatization is optimized.Susceptible to issues related to injector contamination and column degradation from reactive analytes.
Confirmation of Identity Based on retention time and specific MRM transitions.Based on retention time and matching of the EI fragmentation pattern to a spectral library.[14]

Conclusion

For the routine, high-sensitivity analysis of this compound, the LC-MS method with DNPH derivatization is the superior choice. This approach mitigates the primary risk associated with this analyte—thermal instability—while providing excellent sensitivity and selectivity. The derivatization step, although adding to the sample preparation time, ensures reliable ionization and chromatographic performance.

GC-MS remains a viable, simpler alternative, particularly for screening purposes where high throughput is desired and the potential for thermal degradation can be carefully controlled and validated. However, for quantitative applications in a regulated environment, the self-validating and robust nature of the LC-MS/MS method makes it the more trustworthy and authoritative technique. The choice of method will ultimately depend on the specific requirements of the analysis, including the required level of sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

A Senior Application Scientist's Guide to 2-Chloro-1-(1-chlorocyclopropyl)ethanone: Performance and Alternatives in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within agrochemical and pharmaceutical development, the selection of intermediates is a critical determinant of a project's success. The structural complexity and desired biological activity of a target molecule often hinge on the strategic use of highly functionalized building blocks. 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4) has emerged as a specialty chemical of significant interest. Its unique architecture, combining a strained cyclopropyl ring with two reactive chlorine atoms, offers a potent tool for constructing sophisticated molecular frameworks.[1][2]

This guide provides an in-depth analysis of this compound's performance in key organic reactions. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, benchmark its utility against alternative synthetic strategies, and provide robust, field-tested experimental protocols. Our objective is to equip you, the practicing scientist, with the necessary insights to effectively integrate this versatile reagent into your synthetic programs.

The Synthetic Profile: Understanding the Genesis of Reactivity

The utility of any intermediate begins with its synthesis. The industrial production of this compound has been refined to ensure high purity and yield, which are critical for reproducible downstream applications.[2] The predominant method involves the controlled chlorination of a more accessible precursor, cyclopropyl methyl ketone.[2]

Recent advancements, particularly those outlined in patent literature, focus on enhancing selectivity and minimizing byproducts through catalytic processes.[3][4] These methods often supplant older, less selective chlorination techniques that could lead to a mixture of mono-, di-, and trichlorinated species, complicating purification.[3]

Workflow for a High-Yield, Catalyzed Synthesis

The following diagram outlines a modern, catalyzed approach to the synthesis of this compound from cyclopropyl methyl ketone. This workflow is designed for high selectivity and yield.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Catalyzed Chlorination cluster_2 Step 3: Workup & Purification A Charge Reactor: - Cyclopropyl Methyl Ketone - Dichloromethane (Solvent) B Cool to -5 to 15°C A->B C Add Catalyst: - e.g., MeAlCl2 B->C D Introduce Chlorine Gas (Cl2) at a controlled rate (e.g., 20-80 g/h) C->D E Monitor Reaction via GC: - Track disappearance of starting material - Track formation of product and byproducts D->E F Reaction Quench & Solvent Removal: - Warm to 30°C - Remove solvent via reduced pressure distillation E->F G Fractional Distillation: - Vacuum: -0.1 MPa - Collect fraction at 100-102°C F->G H Final Product: This compound (Purity >95%) G->H

Caption: Catalyzed synthesis workflow for this compound.

Experimental Protocol: Catalyzed Chlorination

This protocol is synthesized from methodologies described in recent patents, which report yields upwards of 90%.[3][4]

  • Reactor Preparation: To a 1000 mL four-neck flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and reflux condenser connected to a tail gas absorption system, add cyclopropyl methyl ketone (200g, 2.378 mol) and dichloromethane (200g).

  • Cooling: Cool the reaction mixture to 15°C with an external cooling bath.

  • Catalyst Addition: Under stirring, add the aluminum-containing catalyst, for example, a mixture of MeAlCl₂ (8.95g, 95 mmol) and Me₂AlCl (3.67g, 39.6 mmol).[3] The choice of an aluminum-based catalyst is crucial as it facilitates a more selective chlorination compared to uncatalyzed reactions, minimizing the formation of the undesired 2,2-dichloro byproduct.[3]

  • Chlorination: Introduce chlorine gas at a controlled rate of approximately 75 g/h. Maintain the reaction temperature at 15°C. The reaction is exothermic and requires careful temperature management.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC). The reaction is considered complete when the relative content of the desired product, this compound, reaches its maximum (typically >95%).[3][4]

  • Workup: Once complete, stop the chlorine gas flow and allow the mixture to warm slowly to 30°C.

  • Purification: Remove the dichloromethane solvent by distillation under reduced pressure (-0.95 to -0.1 MPa) at 30-35°C.[3] The crude product is then purified by vacuum fractional distillation using a 50 cm packed column. Collect the fraction boiling at 100-102°C under -0.1 MPa vacuum.[3][4] This step is critical for removing both lower-boiling point starting materials and higher-boiling point di-chlorinated impurities.

ParameterValueSource
Starting Material Cyclopropyl methyl ketone[2][3]
Key Reagent Chlorine Gas (Cl₂)[3]
Catalyst Aluminum-based (e.g., MeAlCl₂)[3][4]
Reaction Temp. -5 to 15°C[3]
Purity (Post-Distillation) >95%[3][4]
Yield 89-91%[3][4]

Performance in Key Organic Reactions: The Nucleophilic Substitution

The synthetic value of this compound is primarily realized in its subsequent reactions. Its structure is highly activated for nucleophilic substitution.[1][2] The electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon, making the chlorine atom an excellent leaving group. This heightened reactivity is the cornerstone of its utility.[2]

A commercially significant application is its role as a key intermediate in the synthesis of the broad-spectrum fungicide, prothioconazole.[1][5][6] The core of this synthesis involves a nucleophilic substitution reaction where the α-chloro atom is displaced by a nitrogen atom from a 1,2,4-triazole ring.[1][7]

Mechanism: SN2 Reaction with Triazole

The reaction proceeds via a standard SN2 mechanism. The nucleophilic nitrogen of the 1,2,4-triazole attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion in a single, concerted step. The presence of an acid-binding agent (a base) is essential to neutralize the HCl generated, driving the reaction to completion.[7]

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State (SN2) cluster_products Products Reactant1 This compound TS [Triazole---C---Cl]‡ (Partial bond formation & breaking) Reactant1->TS Attack by Nucleophile Reactant2 1,2,4-Triazole (Nucleophile) Product1 1-(1-chlorocyclopropyl)-2- (1,2,4-triazol-1-yl)ethanone TS->Product1 Inversion of Stereochemistry Product2 Chloride Ion (Cl⁻) TS->Product2 Loss of Leaving Group

Caption: Generalized SN2 mechanism for the synthesis of the prothioconazole precursor.

Experimental Protocol: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone

This protocol is adapted from patent literature describing the nucleophilic substitution.[7]

  • Setup: In a flask under a nitrogen atmosphere, dissolve 1,2,4-triazole in an inert organic solvent such as acetonitrile or acetone.

  • Base Addition: Add an acid-binding agent. Common choices include inorganic bases like potassium carbonate or organic bases like triethylamine.[7] The molar ratio of the base to the starting ethanone should be between 1.0 and 3.0 to ensure complete neutralization of the generated acid.[7]

  • Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) dissolved in the same solvent to the triazole/base mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic layer to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.

Comparative Benchmarking: Performance vs. Alternatives

While this compound is highly effective, a senior scientist must always consider the alternatives. The "best" reagent is context-dependent, factoring in substrate scope, cost, safety, and the specific synthetic goal. We will compare this reagent against two classes of alternatives: other α-haloketones and fundamentally different cyclopropanation strategies.

Alternative 1: Structurally Related α-Haloketones

The reactivity of an α-haloketone is tuned by the substituents on the ketone and the halogen itself. While direct, one-to-one competitors for synthesizing prothioconazole are limited, we can infer performance differences by examining related structures.

ReagentStructureKey Differentiator & Performance Insight
This compound C₅H₆Cl₂ODual Activation: The strained cyclopropyl ring and the second chlorine atom provide unique conformational and electronic properties. It is a highly reactive and specific building block for introducing the 1-chlorocyclopropyl ketone moiety.[1][2]
2-Chloro-1-phenylethanone C₈H₇ClOAromatic System: The phenyl group is less sterically demanding than the chlorocyclopropyl group but alters the electronics. It is a standard reagent for introducing a phenacyl group. Its reactivity in SN2 reactions is high but leads to a fundamentally different product scaffold.
1,3-Dichloroacetone C₃H₄Cl₂OHigh Reactivity, Low Specificity: Possesses two reactive C-Cl bonds, making it a powerful alkylating agent. However, it lacks the specific cyclopropyl motif. It is often used in the synthesis of heterocycles (e.g., Hantzsch thiazole synthesis) where the cyclopropyl group is not required.
Other Cyclopropanation Methods N/ASee Section Below
Alternative 2: General Cyclopropanation Strategies

If the goal is simply to install a cyclopropane ring onto a molecule, rather than using a pre-formed cyclopropyl building block, several classic and modern methods are available.

MethodTypical ReagentsPerformance Comparison & Use Case
Using the Target Reagent This compoundUse Case: Ideal when the specific 1-chlorocyclopropyl ketone substructure is required. It's a convergent approach. Advantages: High efficiency for its specific purpose, introduces a highly functionalized handle.
Simmons-Smith Reaction Diiodomethane (CH₂I₂), Zn-Cu coupleUse Case: Cyclopropanation of alkenes, particularly those with directing hydroxyl groups.[8] Advantages: Often highly diastereoselective, tolerates many functional groups. Disadvantages: Stoichiometric use of zinc, reagent preparation can be inconsistent. Less practical for installing a ketone-functionalized cyclopropane directly.
Transition-Metal Catalysis Diazo compounds (e.g., ethyl diazoacetate), Rh or Cu catalystUse Case: Reaction of diazo compounds with alkenes. A powerful method for creating cyclopropyl esters and ketones. Advantages: Catalytic, can be made highly enantioselective with chiral ligands. Disadvantages: Diazo compounds are hazardous (explosive and toxic) and require careful handling.
Corey-Chaykovsky Reaction Sulfur ylidesUse Case: Reaction with α,β-unsaturated ketones to form cyclopropyl ketones. Advantages: A reliable method for generating cyclopropanes adjacent to carbonyls. Disadvantages: Requires stoichiometric use of the ylide, which must be prepared.

Causality Behind Choices:

  • Choose this compound when: Your synthetic plan is convergent and requires the direct installation of the functionalized 1-chlorocyclopropyl ketone moiety, as in the prothioconazole synthesis.[1][6] This avoids multiple steps of building the ring and then functionalizing it.

  • Choose Simmons-Smith when: You need to cyclopropanate an existing olefin in your molecule, especially if you can leverage a nearby hydroxyl group for directed, stereoselective synthesis.[8]

  • Choose Catalytic Diazo Methods when: High enantioselectivity is the primary goal and your laboratory is equipped to handle the associated hazards of diazo reagents.

  • Choose Corey-Chaykovsky when: You are starting with an enone and wish to convert it into the corresponding cyclopropyl ketone.

Conclusion for the Practicing Scientist

This compound is not merely another reagent; it is a strategic intermediate for complex molecule synthesis. Its high reactivity in nucleophilic substitution reactions, driven by its unique electronic and steric profile, makes it exceptionally well-suited for applications like the industrial synthesis of prothioconazole.[1][2][6]

While alternative methods for general cyclopropanation exist, they serve different strategic purposes. The key advantage of using this compound lies in its efficiency as a pre-functionalized, ready-to-use building block. Understanding its synthesis, reactivity, and comparative performance allows researchers and process chemists to make informed decisions, accelerating the development of novel chemical entities in the pharmaceutical and agrochemical sectors.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-1-(1-chlorocyclopropyl)ethanone: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the synthesis of novel compounds is a journey of discovery. However, the lifecycle of a chemical does not end in the reaction flask. The responsible management and disposal of surplus reagents and byproducts are paramount to ensuring a safe and sustainable laboratory environment. This guide provides an in-depth, technically grounded framework for the proper disposal of 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4), a reactive intermediate pivotal in the synthesis of agrochemicals and pharmaceuticals, notably Prothioconazole.[1][2] Our focus extends beyond mere procedural steps to elucidate the chemical principles that underpin these recommendations, empowering you to make informed decisions that prioritize safety and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a bifunctional molecule whose reactivity, while synthetically useful, also dictates its significant hazard profile.[3] A thorough understanding of these hazards is the bedrock of safe handling and disposal.

Primary Hazards:

  • High Acute Toxicity: The compound is classified as toxic if swallowed and fatal if inhaled.[4][5]

  • Corrosivity: It causes severe skin burns and serious eye damage.[4][5]

  • Sensitization: May cause an allergic skin reaction.[4][5]

  • Long-Term Health Effects: It is suspected of causing genetic defects and of damaging fertility or the unborn child. Prolonged or repeated exposure can cause organ damage.[4][5]

  • Environmental Hazard: The compound is very toxic to aquatic life with long-lasting effects.[4][5]

The chemical's reactivity stems from two key structural features: the α-chloro ketone and the 1-chlorocyclopropyl group. The α-chloro ketone moiety is a potent alkylating agent, making the α-carbon highly susceptible to nucleophilic attack.[3] This reactivity is the basis for its corrosive nature and its ability to interfere with biological macromolecules, leading to its toxic effects. The strained cyclopropyl ring also contributes to the molecule's overall reactivity.

Table 1: Physicochemical and Hazard Properties of this compound

PropertyValueSource
CAS Number 120983-72-4[2][4]
Molecular Formula C₅H₆Cl₂O[2][4]
Molecular Weight 153.01 g/mol [2][4]
Appearance Light yellow liquid[1]
Boiling Point 201.96 °C at 760 mmHgLookChem
Signal Word Danger[4]
Hazard Statements H301, H314, H317, H330, H341, H361, H372, H410[4][5]

The First Line of Defense: Personal Protective Equipment (PPE) and Handling

Given the severe hazards, a stringent PPE protocol is non-negotiable. The causality is clear: to prevent harm, we must establish impermeable barriers between the researcher and the chemical.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Double-gloving is recommended for any direct handling.

  • Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are mandatory to protect against splashes.

  • Body Protection: A chemically resistant lab coat or apron over full-length clothing is required. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of vapors. If a fume hood is not available or in emergency situations, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[4][5]

Safe Handling Practices:

  • Work exclusively in a well-ventilated area, preferably a chemical fume hood.[4]

  • Avoid all contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.[4]

Spill Management: A Rapid and Controlled Response

In the event of a spill, a pre-planned and decisive response is critical to mitigate exposure and environmental contamination.

Immediate Actions:

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Isolate: Prevent the spill from spreading and entering drains by using absorbent booms or other containment materials.[4]

Cleanup Procedure for Small Spills (within a fume hood):

  • Don appropriate PPE.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[6]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

The Core of the Matter: Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, typically via high-temperature incineration with flue gas scrubbing.[4] This ensures the complete destruction of the molecule into less harmful components. Never dispose of this chemical down the drain or in regular trash.[4]

For laboratories that generate small quantities of this waste, in-house chemical degradation prior to collection by a waste vendor can be a viable option to render the material less hazardous. The following protocols are based on the known reactivity of α-halo ketones and organochlorine compounds and should be performed by trained personnel with appropriate safety measures in place.

Disposal Decision Workflow

The selection of an appropriate disposal route depends on the quantity of waste and the available laboratory facilities. The following diagram illustrates a logical decision-making process.

DisposalWorkflow start Waste this compound Generated decision_quantity Large Quantity (>100g)? start->decision_quantity large_quantity Direct Disposal: - Label clearly - Store in secondary containment - Arrange pickup by licensed hazardous waste vendor decision_quantity->large_quantity Yes small_quantity Small Quantity (<100g) decision_quantity->small_quantity No final_disposal Dispose of Treated Waste via Licensed Vendor decision_facilities Adequate Facilities for Chemical Degradation? small_quantity->decision_facilities degradation In-Lab Chemical Degradation (Choose Method Below) decision_facilities->degradation Yes no_facilities Treat as Large Quantity: Direct Disposal decision_facilities->no_facilities No hydrolysis Method A: Alkaline Hydrolysis degradation->hydrolysis reduction Method B: Reductive Dehalogenation degradation->reduction no_facilities->large_quantity hydrolysis->final_disposal reduction->final_disposal

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol 1: Alkaline Hydrolysis

Principle: The carbon-chlorine bonds in this compound are susceptible to nucleophilic substitution by hydroxide ions.[7][8] Alkaline hydrolysis will break down the molecule, although the reaction may be complex. Under basic conditions, α-halo ketones can also undergo the Favorskii rearrangement, leading to carboxylic acid derivatives.[5][9] This procedure aims to degrade the parent compound into more water-soluble and less toxic species.

Materials:

  • Waste this compound

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Large beaker or flask

  • Stir plate and stir bar

  • pH paper or meter

Procedure:

  • Work in a fume hood. Don all required PPE.

  • For every 1 gram of waste, prepare a solution of 20 mL of ethanol in a suitably sized beaker or flask equipped with a stir bar.

  • Slowly add the waste compound to the ethanol with stirring until it is fully dissolved.

  • While stirring, slowly and cautiously add 10% NaOH solution. An exothermic reaction may occur. Add the base in portions to control the temperature.

  • Continue adding NaOH solution until the pH of the mixture is >12.

  • Stir the reaction mixture at room temperature for at least 24 hours to ensure complete degradation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable standard is available.

  • After 24 hours, check the pH again and adjust to >12 if necessary.

  • Neutralize the resulting solution to a pH between 6 and 8 by the slow addition of dilute hydrochloric acid.

  • Transfer the neutralized solution to a clearly labeled hazardous waste container for collection by a licensed vendor.

Experimental Protocol 2: Reductive Dehalogenation with Sodium Borohydride

Principle: Sodium borohydride (NaBH₄) is a reducing agent capable of reducing ketones to alcohols.[10] For α-halo ketones, this reduction can also be accompanied by the reductive removal of the halogen atom to form an enolate, which is then protonated to the corresponding ketone or alcohol.[11] This method aims to reduce the toxicity of the compound by removing the reactive carbonyl group and potentially the chlorine atoms.

Materials:

  • Waste this compound

  • Sodium Borohydride (NaBH₄)

  • Ethanol or Methanol

  • Reaction flask

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Work in a fume hood. Don all required PPE.

  • In a reaction flask equipped with a stir bar, dissolve the waste this compound in ethanol (approximately 20 mL of ethanol per 1 gram of waste).

  • Cool the solution in an ice bath.

  • Slowly and in small portions, add a 1.5 molar excess of sodium borohydride to the stirring solution. Caution: Hydrogen gas will be evolved. Ensure there are no ignition sources nearby.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 4 hours.

  • Once the reaction is complete (can be monitored by TLC), cautiously quench the reaction by slowly adding water to decompose any excess NaBH₄.

  • Transfer the resulting mixture to a labeled hazardous waste container for collection by a licensed vendor.

Decontamination of Equipment

All glassware and equipment that come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the chemical residue. Collect this rinse as hazardous waste.

  • Base Wash: Wash the equipment with a 10% sodium hydroxide solution to hydrolyze any remaining traces of the compound.

  • Final Cleaning: Follow with a standard laboratory detergent wash and rinse thoroughly with water.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the inherent hazards of this reactive molecule and the chemical principles behind effective degradation and disposal strategies, researchers can ensure the safety of themselves, their colleagues, and the environment. Adherence to institutional guidelines and consultation with EHS professionals remain the cornerstone of safe chemical waste management.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4). This document is designed for researchers, scientists, and drug development professionals who work with this highly reactive and hazardous chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, such as the fungicide prothioconazole, understanding its properties is crucial for both experimental success and personal safety.[1][2][3][4] This guide moves beyond mere procedural lists to provide a deep, experience-based framework for mitigating risk, ensuring experimental integrity, and maintaining a safe laboratory environment.

Understanding the Hazard: A Critical First Step

This compound is a dual-chlorinated ketone with a cyclopropane ring, a structure that confers high electrophilicity and reactivity.[1] While advantageous for chemical synthesis, these properties also present significant health and safety risks. This compound is classified with a high degree of acute toxicity and is corrosive.[5][6] A thorough understanding of its hazard profile is the foundation of safe handling.

GHS Hazard Summary

The Globally Harmonized System (GHS) classification for this compound underscores its hazardous nature. It is crucial to recognize and respect these classifications in all stages of handling.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[5][6]
Acute Toxicity, InhalationCategory 1H330: Fatal if inhaled[5][6]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage[5][6]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[5][6]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[5][6]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[5][6]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure[5][6]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[5][6]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects[5][6]

Given these severe hazards, particularly the risk of fatality upon inhalation and severe skin burns, a comprehensive and strictly adhered to safety protocol is non-negotiable. This substance is considered a "particularly hazardous substance" under OSHA's Laboratory Standard, requiring special handling procedures.[6]

The Last Line of Defense: Personal Protective Equipment (PPE)

Engineering controls are the primary method for exposure reduction, but the correct selection and use of PPE are critical for immediate protection. Do not consider this a mere checklist; each component is chosen for a specific protective function against the known hazards of this compound.

Recommended PPE for Handling this compound
PPE CategorySpecificationRationale
Hand Protection Butyl rubber or Viton® gloves. A double-gloving protocol with a nitrile glove as the outer layer can enhance dexterity and provide an early indication of a breach.This compound is a chlorinated ketone. Butyl rubber offers excellent resistance to ketones, esters, and aldehydes.[2][7] Viton® provides broad protection against chlorinated solvents and aromatic hydrocarbons.[8][9] Nitrile gloves alone are not recommended for extended contact with many ketones or chlorinated solvents.[10][11]
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard, worn in conjunction with a full-face shield.Due to its severe corrosivity, protecting against splashes to the eyes and face is paramount. A face shield protects the entire face from splashes that could cause severe burns.[12][13]
Respiratory Protection A NIOSH-approved full-face respirator with an Organic Vapor (OV) cartridge (black label) is required when handling outside of a certified chemical fume hood or in case of a spill.[4][14][15]The "Fatal if inhaled" classification necessitates stringent respiratory protection. An OV cartridge will absorb the organic vapors of this compound.[4][15]
Body Protection A chemically resistant apron (e.g., made of neoprene or PVC) worn over a flame-resistant lab coat.[12][13]This provides a barrier against splashes and spills that could cause severe skin burns. Standard lab coats are not sufficient to protect against corrosive liquids.
Footwear Closed-toe, chemically resistant shoes.Protects feet from spills and falling objects. Perforated shoes or sandals are never acceptable in a laboratory setting.[3]

Operational Plan: From Receipt to Reaction

A detailed, step-by-step operational plan minimizes the risk of exposure and ensures a controlled environment. This workflow is designed to be a self-validating system, with safety checks built into each stage.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling & Disposal Phase A 1. Review SDS & SOP Confirm understanding of hazards. B 2. Assemble PPE Inspect all items for integrity. A->B C 3. Prepare Workspace Ensure fume hood is certified and operational. Clear of clutter. B->C D 4. Transport Chemical Use secondary containment. C->D Proceed to handling E 5. Aliquot/Weigh Perform ONLY within a certified chemical fume hood. D->E F 6. Conduct Reaction Keep apparatus within fume hood. Maintain constant monitoring. E->F G 7. Decontaminate Clean glassware and surfaces within fume hood. F->G Reaction complete H 8. Segregate Waste Dispose of contaminated materials in labeled hazardous waste container. G->H I 9. Doff PPE & Wash Remove PPE in correct order. Wash hands thoroughly. H->I

Caption: Safe handling workflow for this compound.

Step-by-Step Methodology
  • Preparation and Pre-Handling Review :

    • Before any work begins, thoroughly review the Safety Data Sheet (SDS) and the laboratory-specific Standard Operating Procedure (SOP) for this chemical.[16]

    • Ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.[3]

    • Prepare the designated work area, which must be a certified chemical fume hood.[17] Ensure the area is clean and free of incompatible materials.

    • Locate the nearest eyewash station, safety shower, and spill kit.[17]

  • Handling and Use :

    • When transporting the chemical from storage, always use a secondary container to prevent spills in transit.[17]

    • All manipulations, including weighing and transferring, must be conducted within a certified chemical fume hood to mitigate the inhalation hazard.[16][17]

    • Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill.

    • Keep the container tightly closed when not in use.[17]

  • Post-Handling and Decontamination :

    • After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove PPE, avoiding contact with contaminated areas.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3]

Emergency Response: Spill and Exposure Protocols

Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.

Spill Cleanup Procedure

This procedure is for minor, incidental spills (less than 1 liter) that can be managed by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.[13]

  • Alert and Evacuate : Immediately alert others in the vicinity and evacuate the immediate area.[18][19]

  • Don PPE : If you are trained and it is safe to do so, don the appropriate PPE, including a full-face respirator with an organic vapor cartridge.[18]

  • Contain the Spill : Use an absorbent material, such as vermiculite or a spill pillow, to create a dike around the spill to prevent it from spreading.[13][18] Avoid using materials that could react with the chemical.

  • Absorb the Spill : Slowly apply absorbent material over the spill, working from the outside in.[18]

  • Collect Waste : Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[20]

  • Decontaminate : Clean the spill area with soap and water. If the chemical is highly toxic, the rinse water should also be collected as hazardous waste.[18]

  • Report : Report the incident to your supervisor or chemical hygiene officer.

First Aid and Exposure Response
  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[14]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][12]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][14]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any materials contaminated with it is a legal and ethical requirement. As a chlorinated organic compound, it is considered hazardous waste.

  • Waste Segregation : All waste contaminated with this chemical, including disposable PPE, absorbent materials from spills, and reaction byproducts, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[21]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[21]

  • Disposal Vendor : The disposal of chlorinated organic residues should be handled by a licensed hazardous waste disposal company. The preferred method for such compounds is high-temperature incineration.[22]

  • Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[23]

By adhering to this comprehensive guide, you can confidently and safely utilize the unique chemical properties of this compound, advancing your research while upholding the highest standards of laboratory safety.

References

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Reactant of Route 1
2-Chloro-1-(1-chlorocyclopropyl)ethanone
Reactant of Route 2
2-Chloro-1-(1-chlorocyclopropyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.